2,2,3-Trifluorobutane
Description
Structure
3D Structure
Properties
CAS No. |
66587-75-5 |
|---|---|
Molecular Formula |
C4H7F3 |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
2,2,3-trifluorobutane |
InChI |
InChI=1S/C4H7F3/c1-3(5)4(2,6)7/h3H,1-2H3 |
InChI Key |
ZHDXQPWRQLEOED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
2,2,3-Trifluorobutane: A Technical Overview of a Sparsely Characterized Fluorinated Alkane
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a consolidated overview of the known chemical properties and synthesis of 2,2,3-trifluorobutane. Despite the growing interest in fluorinated organic compounds within medicinal chemistry and materials science, this particular molecule remains largely uncharacterized in publicly accessible literature. This document summarizes the available data and highlights significant knowledge gaps regarding its physicochemical properties, reactivity, and potential applications.
Core Chemical Properties
Fundamental identifying information for this compound has been compiled from various chemical databases. However, a comprehensive experimental characterization of its physical properties is notably absent from the scientific literature.
Table 1: Core Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₄H₇F₃ | PubChem[1], ChemSynthesis[2] |
| Molecular Weight | 112.09 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 66587-75-5 | PubChem[1] |
| SMILES | CC(C(C)(F)F)F | PubChem[1] |
| InChIKey | ZHDXQPWRQLEOED-UHFFFAOYSA-N | PubChem[1] |
| Boiling Point | Not available | ChemSynthesis[2] |
| Melting Point | Not available | ChemSynthesis[2] |
| Density | Not available | ChemSynthesis[2] |
Synthesis of this compound
A method for the synthesis of this compound has been reported in the scientific literature. The process involves the regioselective monofluorination of a gem-difluoro precursor.
Experimental Protocol: Monofluorination of 2,2-Difluorobutane (B3031438)
The synthesis of this compound is achieved through the fluorination of 2,2-difluorobutane using cobalt trifluoride (CoF₃).[3] This reaction selectively introduces a third fluorine atom onto the methylene (B1212753) group adjacent to the gem-difluoromethylene group.[3]
Reaction Conditions:
-
Reactant: 2,2-difluorobutane
-
Fluorinating Agent: Cobalt trifluoride (CoF₃)
-
Temperature: 25 °C[3]
-
Reaction Time: 1 hour (prolonged reaction time can increase yield)[3]
The reaction is reported to produce this compound in excellent yield under these mild conditions.[3] It is crucial to maintain a low reaction temperature, as elevated temperatures (e.g., 100 °C) lead to the formation of polyfluorinated by-products, such as 1,2,2,3-tetrafluorobutane and 2,2,3,3-tetrafluorobutane.[3]
The following diagram illustrates the workflow for the synthesis of this compound.
Reactivity and Potential Applications
There is a significant lack of information in the scientific literature regarding the specific reactivity of this compound beyond its synthesis. Generally, fluoroalkanes are known for their high thermal and chemical stability due to the strength of the carbon-fluorine bond.[4] This stability often renders them less reactive compared to their hydrocarbon counterparts. However, the presence of hydrogen atoms in this compound may provide sites for certain chemical transformations that are not possible in perfluorinated alkanes.
No specific applications for this compound in drug development or as a research chemical have been documented. While the introduction of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity, there is no indication that this compound has been explored for these purposes.
Toxicology and Safety
No specific toxicological or safety data for this compound was found. For any handling of this compound, standard laboratory safety protocols for working with fluorinated organic compounds should be followed. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
Conclusion and Future Outlook
This compound is a chemical entity for which basic identifying information and a synthesis route are available. However, there is a stark absence of experimentally determined physicochemical data, as well as studies on its reactivity, potential applications, and biological effects. This presents an opportunity for foundational research to characterize this molecule. Future work could involve:
-
Experimental determination of physical properties: Measuring the boiling point, melting point, density, and other key physical constants.
-
Spectroscopic characterization: Obtaining and interpreting NMR, mass spectrometry, and infrared spectra to provide a reference for this compound.
-
Exploration of reactivity: Investigating its stability and potential for further chemical modification.
-
Computational studies: Employing theoretical methods to predict its properties and reactivity to guide future experimental work.
-
Biological screening: Assessing its potential as a building block in medicinal chemistry or for other applications.
Until such studies are conducted, this compound will remain a poorly understood member of the vast family of fluorinated organic compounds.
References
In-Depth Technical Guide: 2,2,3-Trifluorobutane (CAS: 66587-75-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available technical information on 2,2,3-Trifluorobutane. It is intended for informational purposes for a scientific audience. Due to the limited publicly available data for this specific compound, some sections rely on computed data and general properties of related fluorinated hydrocarbons. Researchers should exercise caution and verify any information through experimental validation.
Core Chemical Identity and Properties
This compound is a fluorinated hydrocarbon with the chemical formula C₄H₇F₃.[1] Its structure consists of a butane (B89635) backbone with three fluorine atoms attached to the second and third carbon atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 66587-75-5 | PubChem[2], LookChem[1] |
| Molecular Formula | C₄H₇F₃ | PubChem[2], LookChem[1] |
| Molecular Weight | 112.09 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Canonical SMILES | CC(C(C)(F)F)F | PubChem[2] |
| InChIKey | ZHDXQPWRQLEOED-UHFFFAOYSA-N | PubChem[2] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Insoluble in water (predicted). Soluble in organic solvents (predicted). | General Haloalkane Properties |
| XLogP3 | 2 | LookChem[1] |
| Hydrogen Bond Donor Count | 0 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 3 | LookChem[1] |
Synthesis
A specific synthesis for this compound has been reported in the scientific literature. However, access to the detailed experimental protocol from this source is limited.
Literature Reference:
-
Chemistry Letters, 1991, 20 (12), pp. 2183-2184.
Without access to the full text of this article, a detailed, validated experimental protocol cannot be provided in this guide. A generalized synthetic approach to creating fluorinated alkanes often involves the fluorination of a suitable precursor, such as an alkene or an alcohol.
Below is a conceptual workflow for a potential synthesis of this compound, illustrating a common strategy for the introduction of fluorine atoms into a hydrocarbon skeleton.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in public spectral databases. However, the expected spectral characteristics can be predicted based on its structure and the known properties of similar fluorinated compounds.
Table 2: Predicted Spectroscopic Features of this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the methyl and methine protons, with splitting patterns influenced by vicinal and geminal H-F and H-H coupling. |
| ¹³C NMR | Four distinct carbon signals, with chemical shifts and splitting patterns influenced by the attached fluorine atoms (C-F coupling). |
| ¹⁹F NMR | Signals for the fluorine atoms, with chemical shifts and coupling patterns providing information about their chemical environment and proximity to each other and to protons. |
| IR Spectroscopy | Characteristic C-H stretching and bending vibrations. Strong C-F stretching absorptions, typically in the 1000-1400 cm⁻¹ region. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 112. Fragmentation patterns would likely involve the loss of HF, fluorine radicals, and small alkyl fragments. |
Reactivity and Potential Applications
Information regarding the specific chemical reactions and applications of this compound is scarce. As a saturated fluoroalkane, it is expected to be relatively inert under normal conditions. The carbon-fluorine bond is exceptionally strong, rendering it resistant to many common chemical transformations.
Potential areas of interest for this compound, and for fluorinated alkanes in general, could include:
-
Refrigerants and Solvents: Due to their volatility and low reactivity.
-
Building Blocks in Organic Synthesis: For the introduction of fluorinated moieties into more complex molecules.
-
Tracers: Their unique spectroscopic signatures (particularly in ¹⁹F NMR) could make them useful as tracers in various scientific studies.
Safety and Handling
No specific material safety data sheet (MSDS) for this compound is publicly available. However, based on the properties of similar short-chain fluorinated hydrocarbons, the following precautions should be considered:
-
Flammability: Assumed to be flammable. Keep away from heat, sparks, and open flames.
-
Inhalation: May cause respiratory irritation. Use in a well-ventilated area or with appropriate respiratory protection.
-
Skin and Eye Contact: May cause irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
The following diagram illustrates a general workflow for the safe handling of volatile and potentially hazardous chemicals like this compound in a laboratory setting.
Caption: General laboratory workflow for safe handling of chemicals.
Biological Activity and Drug Development Relevance
There is no available information to suggest that this compound has any known biological activity or direct application in drug development. Its potential relevance would likely be as a synthetic intermediate or a tool compound in chemical biology research.
Conclusion
This compound is a small, fluorinated alkane for which there is a significant lack of publicly available experimental data. While its basic chemical identity is established, its physicochemical properties, spectroscopic characteristics, and reactivity are largely uncharacterized in the public domain. Researchers interested in this compound should consider the necessity of experimental determination of its properties and should handle it with the precautions appropriate for a volatile and potentially flammable fluorinated hydrocarbon.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of Fluorinated Butanes
This technical guide provides a comprehensive overview of the core physical properties of fluorinated butanes. The strategic replacement of hydrogen with fluorine atoms imparts unique and valuable characteristics to the butane (B89635) scaffold, leading to applications ranging from advanced refrigerants and propellants to specialized solvents and potential use in medical applications. Understanding these fundamental physical properties is critical for their effective utilization in research and development.
Core Physical Properties
The introduction of fluorine, the most electronegative element, into the butane molecule dramatically alters its intermolecular forces. This leads to significant changes in boiling point, vapor pressure, and density compared to the parent alkanes. The following tables summarize key physical data for n-butane, isobutane, and several of their fluorinated derivatives.
General Properties
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| n-Butane | C₄H₁₀ | 58.12 |
| Isobutane | C₄H₁₀ | 58.12 |
| 1-Fluorobutane | C₄H₉F | 76.11 |
| 2-Fluorobutane | C₄H₉F | 76.11 |
| Perfluorobutane (Decafluorobutane) | C₄F₁₀ | 238.03 |
Thermodynamic and Physical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Density | Vapor Pressure |
| n-Butane | -138.3 | -0.5 | 0.60 g/cm³ (at 0°C) | 2.1 atm (at 21°C) |
| Isobutane | -159.6 | -11.7 | 0.59 g/cm³ (at 20°C) | 3.1 atm (at 21°C) |
| 1-Fluorobutane | -135.5 | 32.3 | 0.81 g/cm³ (at 20°C) | 53.3 kPa (at 20°C) |
| 2-Fluorobutane | -137.5 | 25 | 0.80 g/cm³ (at 20°C) | 74.7 kPa (at 20°C) |
| Perfluorobutane | -128 | -2 | 1.55 g/cm³ (at 20°C) | 228 kPa (at 20°C) |
Experimental Protocols
The accurate determination of physical properties is paramount for the application of fluorinated butanes. The data presented in this guide are derived from established experimental methodologies, outlined below.
Boiling Point Determination
The boiling point of a substance is typically determined using ebulliometry. A common laboratory method involves heating the liquid in a distillation apparatus equipped with a thermometer or a thermocouple. The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium under a given external pressure, usually atmospheric pressure. For volatile compounds like butanes, this process is conducted in a sealed or semi-sealed apparatus to prevent loss of material. The temperature reading must remain constant during the distillation of the bulk material to be considered the true boiling point.
Melting Point Determination
Melting points are determined using a capillary tube method with a melting point apparatus. A small, powdered sample of the solidified compound is packed into a thin capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquefied is recorded as the melting point range. For substances that are gases at room temperature, the sample must be frozen in situ using a cold finger or a cryostat.
Vapor Pressure Measurement
Vapor pressure is frequently measured using a static method. A small amount of the liquid is placed in a thermostatted, evacuated container connected to a pressure measuring device, such as a manometer. The system is allowed to reach equilibrium at a set temperature, and the pressure exerted by the vapor is recorded. This is repeated at various temperatures to generate a vapor pressure curve. For high-pressure measurements, a high-pressure cell is required.
Density Measurement
The density of liquid fluorinated butanes can be measured using a pycnometer or a vibrating tube densitometer. The pycnometer method involves accurately weighing a specific volume of the liquid at a controlled temperature. The vibrating tube densitometer measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid.
Visualizations
Structure-Property Relationship
Caption: Logical diagram illustrating the effect of fluorination on the physical properties of butane.
Experimental Workflow for Physical Property Determination
Caption: A generalized experimental workflow for the determination of key physical properties of fluorinated butanes.
Conformational Landscape of 2,2,3-Trifluorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the conformational preferences of 2,2,3-trifluorobutane. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates from well-studied analogous fluorinated alkanes, such as 2,3-difluorobutane, to predict its conformational behavior. The principles of stereoelectronic effects, including the gauche effect and steric hindrance, are discussed in the context of predicting the relative stabilities of its rotamers. Furthermore, this guide outlines the standard experimental and computational protocols that are employed for the conformational analysis of such organofluorine compounds. This includes detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. The information is presented with illustrative data and visualizations to provide a comprehensive understanding of the conformational landscape of this compound, which is crucial for its application in medicinal chemistry and materials science.
Introduction
Organofluorine compounds are of significant interest in drug development and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The conformational preferences of fluorinated molecules play a critical role in their biological activity and material properties. Understanding the rotational isomerism of small fluorinated alkanes like this compound is fundamental to designing more complex molecules with desired three-dimensional structures.
The conformational analysis of alkanes is primarily governed by a combination of steric and electronic effects. In fluorinated alkanes, a phenomenon known as the "gauche effect" often dictates the most stable conformation, where a gauche arrangement of electronegative substituents is favored over the anti-periplanar conformation.[1] This is attributed to stabilizing hyperconjugative interactions.[1][2] In this compound, the interplay between the gauche effect involving the fluorine atoms and steric repulsion between the methyl and trifluoromethyl groups determines the conformational equilibrium.
This guide will explore the predicted staggered conformations of this compound, their relative stabilities, and the methodologies used to study them.
Conformational Analysis of this compound
Rotation around the C2-C3 bond of this compound gives rise to three staggered conformations, which are depicted as Newman projections below. The relative stability of these conformers is determined by the balance of several interactions:
-
Gauche F/F interactions: Generally stabilizing due to the gauche effect.[1]
-
Gauche F/CH₃ interactions: Moderately destabilizing due to steric hindrance.
-
Gauche CH₃/CF₃ interactions: Significantly destabilizing due to steric hindrance.
-
Hyperconjugation: Donation of electron density from C-H or C-C σ bonding orbitals to C-F σ* antibonding orbitals can stabilize certain conformations.[1]
Based on these principles, we can predict the relative energies of the staggered conformers.
Staggered Conformers
The three unique staggered conformations (rotamers) around the C2-C3 bond are designated as G1, G2, and A.
Caption: Newman projections of the staggered conformers of this compound.
-
Conformer G1: The C3-F is gauche to one C2-F and the C2-CH₃ group. The C3-CH₃ is gauche to the other C2-F.
-
Conformer G2: The C3-F is gauche to both C2-F atoms. The C3-CH₃ is anti to one C2-F and gauche to the other and the C2-CH₃.
-
Conformer A: The C3-F is anti to one of the C2-F atoms and gauche to the other. The C3-CH₃ is gauche to both C2-F atoms.
Predicted Relative Stabilities
Based on the principles of the gauche effect and steric hindrance, a qualitative prediction of the relative energies can be made. Conformer G2 is likely to be the most stable due to the favorable F/F gauche interaction and the C3-CH₃ group being relatively far from the C2-F atoms. Conformer A would be of intermediate energy. Conformer G1 is expected to be the least stable due to significant steric repulsion between the gauche C2-CH₃ and C3-CH₃ groups.
Quantitative Data (Illustrative)
The following table summarizes hypothetical quantitative data for the conformational analysis of this compound, based on trends observed for similar fluorinated alkanes.[3]
| Conformer | Dihedral Angle (F-C2-C3-F) (°) | Dihedral Angle (CH₃-C2-C3-CH₃) (°) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| G1 | ~60 | ~60 | 2.5 | ~5 |
| G2 | ~60 | ~180 | 0.0 | ~70 |
| A | ~180 | ~60 | 1.0 | ~25 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying conformational equilibria in solution.[4] Vicinal coupling constants (³J) are particularly informative as they are related to the dihedral angle between the coupled nuclei through the Karplus equation.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: ¹H, ¹⁹F, and ¹³C NMR spectra are acquired. 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HOESY (¹H-¹⁹F) are used to assign all signals unambiguously.
-
Coupling Constant Measurement: High-resolution 1D ¹H and ¹⁹F spectra are recorded to accurately measure the vicinal ³JHH and ³JHF coupling constants.
-
Karplus Analysis: The experimentally determined coupling constants are used in generalized Karplus equations to estimate the dihedral angles and, consequently, the populations of the different conformers.
-
Variable Temperature (VT) NMR: NMR spectra are recorded at different temperatures to study the temperature dependence of the conformational equilibrium. This allows for the determination of thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange.
Computational Protocols
Density Functional Theory (DFT) Calculations
DFT calculations are widely used to model the geometries and energies of different conformers.[3]
Methodology:
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometry of each conformer is optimized to a local minimum on the potential energy surface using a suitable level of theory, for example, B3LYP with a large basis set such as 6-311+G(d,p).[5]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculations: For higher accuracy, single-point energies can be calculated on the optimized geometries using a more advanced method like coupled-cluster theory (e.g., CCSD(T)).[6]
-
Solvation Effects: The influence of the solvent can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Data Analysis: The relative Gibbs free energies of the conformers are calculated to determine their theoretical populations at a given temperature. Theoretical NMR chemical shifts and coupling constants can also be calculated and compared with experimental data.
Logical Relationships and Workflows
Experimental and Computational Workflow
The following diagram illustrates the integrated workflow for the conformational analysis of this compound.
Caption: Integrated workflow for conformational analysis.
Potential Energy Diagram
The following is a hypothetical potential energy diagram for the rotation around the C2-C3 bond of this compound, illustrating the relative energies of the staggered and eclipsed conformations.
Caption: Hypothetical potential energy diagram for C2-C3 bond rotation.
Conclusion
The conformational analysis of this compound is predicted to be dominated by the interplay of the fluorine gauche effect and steric interactions. The most stable conformer is likely the one that maximizes favorable F/F gauche interactions while minimizing steric repulsion involving the methyl groups. While direct experimental data is limited, the combination of NMR spectroscopy and high-level computational chemistry, as outlined in this guide, provides a robust framework for elucidating the conformational landscape of this and other similar fluorinated molecules. A thorough understanding of these conformational preferences is essential for the rational design of novel pharmaceuticals and materials.
References
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. Gauche_effect [chemeurope.com]
- 3. southampton.ac.uk [southampton.ac.uk]
- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 5. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to Trifluorinated Alkanes in Drug Discovery
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3][4][5][6] Among the various fluorinated motifs, the trifluoromethyl group (-CF₃) is of particular importance, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom.[1][2] The unique properties conferred by fluorine—such as its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond—dramatically alter the physicochemical and biological profiles of parent molecules.[1][6][7][8][9] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[4][6][9]
This technical guide provides an in-depth exploration of the theoretical underpinnings of trifluorinated alkanes, tailored for researchers, scientists, and professionals in drug development. We will delve into the critical aspects of their conformational analysis, electronic properties, and intermolecular interactions, supported by detailed experimental and computational protocols, comparative data tables, and illustrative diagrams to elucidate key concepts.
Conformational Analysis: The Influence of the Trifluoromethyl Group
The three-dimensional structure of a molecule is paramount to its biological function. The introduction of a trifluoromethyl group profoundly influences conformational preferences through a complex interplay of steric, electronic, and bonding effects.[10]
Core Concepts:
-
Gauche Effect: Contrary to simple steric predictions, the gauche conformation, where the -CF₃ group is positioned at a ~60° dihedral angle to another electronegative group (like a hydroxyl), can be unexpectedly stabilized.[10][11] This stabilization is often attributed to favorable hyperconjugative interactions, specifically the donation of electron density from a C-H or C-C bonding orbital into the antibonding σ* orbital of the C-CF₃ bond.[10]
-
Intramolecular Hydrogen Bonding: A weak but significant hydrogen bond can form between a hydroxyl proton and a fluorine atom of the trifluoromethyl group (O-H···F-C).[10] This interaction further stabilizes specific conformers and can be detected spectroscopically.[10]
-
Steric Repulsion: The steric bulk of the -CF₃ group, while not as large as a tert-butyl group, is a significant factor that favors staggered conformations to minimize van der Waals repulsion with adjacent substituents.[10][12]
Data Presentation: Conformational Energy
The following table summarizes the calculated relative energies for conformers of representative trifluoroalkanes, illustrating the subtle balance of forces that determine the most stable geometries.
| Compound | Conformer | Dihedral Angle (X-C-C-Y) | Relative Energy (kcal/mol) | Reference Method |
| 1,1,2-Trifluoroethane | anti-gauche | F-C-C-H ≈ 180° | 0.0 | G3MP2B3[11] |
| gauche-gauche | F-C-C-H ≈ 60° | +1.4 | G3MP2B3[11] | |
| Trifluoromethylcyclohexane | Equatorial | - | 0.0 | ¹⁹F NMR[12] |
| Axial | - | 2.4 - 2.5 | ¹⁹F NMR[12] |
Experimental Protocols: Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary experimental technique for investigating the conformational equilibria of fluorinated molecules in solution.
Protocol: ¹⁹F NMR for Conformational Energy Determination
-
Sample Preparation: Prepare solutions of the trifluoromethyl-substituted compound (e.g., cis-4-methyl-trifluoromethylcyclohexane) in a suitable deuterated solvent (e.g., deuterated acetone) with an internal standard like fluorotrichloromethane (CFCl₃).[12]
-
Spectra Acquisition: Acquire ¹⁹F NMR spectra at various low temperatures using a high-field NMR spectrometer (e.g., 500 MHz). The temperature must be lowered until the rate of conformational interconversion (e.g., chair-flipping in cyclohexane) is slow on the NMR timescale, allowing for the resolution of distinct signals for each conformer (e.g., axial and equatorial -CF₃).[12]
-
Data Analysis:
-
Assign the signals corresponding to each conformer based on established chemical shift trends or by comparing with conformationally locked analogues (e.g., cis- and trans-4-tert-butyltrifluoromethylcyclohexane).[12]
-
Integrate the peak areas for each conformer's signal at a specific low temperature.
-
Calculate the equilibrium constant (K) from the ratio of the integrated areas (K = [equatorial]/[axial]).
-
Determine the Gibbs free energy difference (-ΔG°) using the equation: ΔG° = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin.[12]
-
-
Through-Space Coupling: The presence of intramolecular O-H···F-C hydrogen bonds can be confirmed by observing through-space J(HF) coupling constants in the ¹H or ¹⁹F NMR spectra.[10]
Visualization: Conformational Equilibrium
References
- 1. youtube.com [youtube.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Organofluorine Chemistry | Department of Chemistry | UZH [chem.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 2,2,3-Trifluorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 2,2,3-Trifluorobutane. Due to the limited availability of public spectroscopic data for this specific compound, this guide focuses on sourcing information from relevant scientific literature and providing a framework for its interpretation and application.
Spectroscopic Data Summary
A thorough search of publicly accessible spectral databases, including the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook, did not yield experimental spectra for this compound. The primary source of spectroscopic information for this compound is expected to be found in scientific journals detailing its synthesis and characterization.
One key reference identified is an article in Chemistry Letters, Volume 20, page 2183, published in 1991. This publication is the most probable source for detailed experimental spectroscopic data. Further investigation into academic search engines is required to obtain and present the quantitative data from this source.
Once obtained, the data will be organized into the following tables for clarity and comparative analysis.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| Data to be populated | C-H stretch | |
| Data to be populated | C-F stretch | |
| Data to be populated | C-C stretch | |
| Data to be populated | Bending vibrations |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | Data to be populated | |||
| ¹³C | Data to be populated | |||
| ¹⁹F | Data to be populated |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Abundance (%) | Fragment Assignment |
| Data to be populated | [M]⁺ | |
| Data to be populated | ||
| Data to be populated |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of spectroscopic data. The following sections will be populated with the specific protocols utilized in the acquisition of the IR, NMR, and MS spectra as described in the primary literature.
Infrared (IR) Spectroscopy
-
Instrumentation: To be populated from literature.
-
Sample Preparation: To be populated from literature.
-
Acquisition Parameters: To be populated from literature (e.g., number of scans, resolution).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: To be populated from literature (e.g., spectrometer frequency).
-
Solvent: To be populated from literature.
-
Reference Standard: To be populated from literature (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
Acquisition Parameters: To be populated from literature (e.g., pulse sequences, relaxation delays).
Mass Spectrometry (MS)
-
Instrumentation: To be populated from literature (e.g., ionization method, analyzer type).
-
Ionization Method: To be populated from literature (e.g., Electron Ionization - EI).
-
Acquisition Parameters: To be populated from literature (e.g., ionization energy).
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized compound like this compound.
This document will be updated with quantitative data and detailed experimental protocols upon successful retrieval from the cited scientific literature. The provided framework serves as a template for the comprehensive technical guide requested.
An In-depth Technical Guide to the Molecular Structure of 2,2,3-Trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 2,2,3-Trifluorobutane, a fluorinated alkane with potential applications in various fields of chemical research and development. The document details its chemical identity, stereochemical properties, conformational analysis, and predicted spectroscopic characteristics.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 66587-75-5 | [1][2] |
| Molecular Formula | C4H7F3 | [1][2] |
| Molecular Weight | 112.09 g/mol | [1] |
| Exact Mass | 112.04998471 Da | [1][2] |
| Canonical SMILES | CC(C(C)(F)F)F | [1][2] |
| InChI | InChI=1S/C4H7F3/c1-3(5)4(2,6)7/h3H,1-2H3 | [1] |
| InChIKey | ZHDXQPWRQLEOED-UHFFFAOYSA-N | [1] |
| XLogP3 | 2 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
Stereochemistry
The molecular structure of this compound contains one chiral center at the third carbon atom (C3). This is because the C3 atom is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), a trifluoromethyl group (-CF2CH3), and a fluorine atom. The presence of a single stereocenter means that this compound exists as a pair of enantiomers. A molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers.[3] For this compound, with n=1, there are 2^1 = 2 possible stereoisomers.
These enantiomers are non-superimposable mirror images of each other and are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (3R)-2,2,3-Trifluorobutane and (3S)-2,2,3-Trifluorobutane.
Conformational Analysis
The rotation around the C2-C3 single bond in this compound gives rise to different staggered and eclipsed conformations. A comprehensive conformational analysis of the closely related 2,3-difluorobutane (B14755600) has shown a complex interplay of steric and electronic effects that deviate from simple chemical intuition.[4] For this compound, similar complexities are expected.
The staggered conformations are anticipated to be more stable than the eclipsed conformations due to lower torsional strain. The relative stability of the staggered conformers will be influenced by a combination of steric hindrance between the methyl group and the fluorine atoms, as well as electronic interactions such as the gauche effect between adjacent fluorine atoms.
Predicted Spectroscopic Data
1H NMR Spectroscopy
The 1H NMR spectrum is expected to show signals for the three different proton environments: the methyl group at C1, the single proton at C3, and the methyl group at C4.
-
-CH3 (C4): This will likely appear as a doublet due to coupling with the single proton on C3.
-
-CH (C3): This proton is coupled to the three protons of the C4 methyl group and the three fluorine atoms on C2 and C3. This will result in a complex multiplet.
-
-CH3 (C1): This signal will be split by the two fluorine atoms on C2, resulting in a triplet.
13C NMR Spectroscopy
The 13C NMR spectrum should display four distinct signals corresponding to the four carbon atoms. Each signal will exhibit splitting due to coupling with attached fluorine atoms (nJCF).
-
C1: This carbon will be split by the two fluorine atoms on C2 into a triplet.
-
C2: This carbon, bonded to two fluorine atoms, will show a triplet. It will also have smaller couplings to the fluorine on C3.
-
C3: This carbon, bonded to one fluorine atom, will appear as a doublet. It will also show smaller couplings to the two fluorines on C2.
-
C4: This carbon will be split into a doublet by the fluorine on C3.
19F NMR Spectroscopy
The 19F NMR spectrum will be crucial for characterizing this molecule. There are two distinct fluorine environments:
-
-CF2- (C2): These two fluorine atoms are chemically equivalent and will likely appear as a single resonance. This signal will be split by the proton on C3 and the fluorine on C3, resulting in a complex multiplet.
-
-CF- (C3): This single fluorine atom will be coupled to the proton on C3, the two fluorine atoms on C2, and the protons of the adjacent methyl groups, leading to a complex multiplet.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-F bonds.
| Wavenumber Range (cm-1) | Bond | Vibration |
| 2975 - 2880 | C-H | Stretching |
| 1470 - 1370 | C-H | Bending |
| 1400 - 1000 | C-F | Stretching |
The region below 1500 cm-1 will constitute the fingerprint region, which is unique for the molecule.
Mass Spectrometry
In the mass spectrum, the molecular ion peak ([M]+) would be observed at an m/z corresponding to the molecular weight (112.09). Common fragmentation patterns for fluorinated alkanes involve the loss of fluorine atoms (F•), hydrogen fluoride (B91410) (HF), and various alkyl fragments.
Synthesis
A potential synthetic route to this compound is suggested to proceed via the reaction of (E)-2-fluoro-2-butene with a fluorinating agent, or through the fluorination of a suitable precursor.[2] However, detailed experimental protocols for the synthesis of this compound are not well-documented in publicly available literature. General methods for the synthesis of fluorinated organic compounds often involve the use of specialized fluorinating agents.
References
An In-depth Technical Guide to the Isomers of Trifluorobutane and Their Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isomers of trifluorobutane (C₄H₇F₃), detailing their structural variations, relative stabilities, and methods for their synthesis and differentiation. The strategic placement of fluorine atoms can significantly influence the physicochemical properties of a molecule, a concept of paramount importance in drug design and materials science. Understanding the isomeric landscape of trifluorobutane is crucial for harnessing its potential in these fields.
The Isomeric Landscape of Trifluorobutane
Trifluorobutane exists as a variety of constitutional isomers and stereoisomers. Constitutional isomers have the same molecular formula but different connectivity of atoms, while stereoisomers have the same connectivity but a different spatial arrangement of atoms.
Constitutional Isomers
There are eight constitutional isomers of trifluorobutane, arising from the different possible arrangements of the carbon skeleton (a linear butane (B89635) chain or a branched isobutane (B21531) chain) and the positions of the three fluorine atoms.
Stereoisomers
Several of the constitutional isomers of trifluorobutane are chiral, meaning they are non-superimposable on their mirror images. This gives rise to stereoisomers in the form of enantiomers and, in some cases, diastereomers.[1][2][3] The number of possible stereoisomers for a given molecule can be predicted by the "2ⁿ" rule, where 'n' is the number of chiral centers.[1]
The following table summarizes the constitutional isomers of trifluorobutane and their stereoisomeric properties.
| Table 1: Constitutional and Stereoisomers of Trifluorobutane | ||
| IUPAC Name | Carbon Skeleton | Chirality and Number of Stereoisomers |
| 1,1,1-Trifluorobutane (B1315801) | n-Butane | Achiral (1) |
| 1,1,2-Trifluorobutane | n-Butane | Chiral (2 enantiomers) |
| 1,1,3-Trifluorobutane | n-Butane | Chiral (2 enantiomers) |
| 1,2,2-Trifluorobutane | n-Butane | Chiral (2 enantiomers) |
| 1,2,3-Trifluorobutane | n-Butane | Chiral (4 stereoisomers: 2 pairs of enantiomers) |
| 1,3,3-Trifluorobutane | n-Butane | Chiral (2 enantiomers) |
| 2,2,3-Trifluorobutane | n-Butane | Chiral (2 enantiomers) |
| 1,1,1-Trifluoro-2-methylpropane | Isobutane | Achiral (1) |
| 1,1,2-Trifluoro-2-methylpropane | Isobutane | Chiral (2 enantiomers) |
| 1,2,3-Trifluoro-2-methylpropane | Isobutane | Chiral (2 enantiomers) |
Stability of Trifluorobutane Isomers
It is important to note that specific, experimentally verified thermodynamic data for all trifluorobutane isomers is scarce. The values presented below would ideally be sourced from comprehensive computational thermochemistry studies.
| Table 2: Calculated Enthalpy of Formation for Trifluorobutane Isomers (Illustrative) | |
| Isomer | Calculated ΔHf° (kJ/mol) |
| 1,1,1-Trifluorobutane | -765 |
| 1,1,2-Trifluorobutane | -750 |
| 1,2,3-Trifluorobutane | -740 |
| 1,1,1-Trifluoro-2-methylpropane | -775 |
| (Note: The values in this table are illustrative and would need to be populated with data from specific computational chemistry literature.) |
Generally, branched alkanes are more stable than their linear counterparts. Similarly, the distribution of fluorine atoms can impact stability, with geminal (on the same carbon) and vicinal (on adjacent carbons) arrangements influencing bond strengths and intramolecular forces.
Experimental Protocols for Synthesis
The synthesis of specific trifluorobutane isomers often requires multi-step procedures and the use of specialized fluorinating agents. Below are representative protocols for the synthesis of precursors to certain trifluorobutane isomers.
Synthesis of 1,1,1-Trifluoro-2-propanol (a precursor for 1,1,1-Trifluorobutane synthesis)
This protocol describes the reduction of 1,1,1-trifluoroacetone (B105887) to 1,1,1-trifluoro-2-propanol, which can be a starting material for the synthesis of 1,1,1-trifluorobutane through further reactions like deoxygenation.
Materials:
-
1,1,1-Trifluoroacetone
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure: [5]
-
A solution of 1,1,1-trifluoroacetone in anhydrous diethyl ether is cooled to 0 °C in an ice bath.
-
A solution of LiAlH₄ in THF is added dropwise to the cooled solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield 1,1,1-trifluoro-2-propanol.
General Strategy for the Synthesis of Vicinal Trifluoroalkanes
A multi-step strategy starting from α,β-epoxy alcohols can be employed to synthesize vicinal trifluoroalkanes, such as 1,2,3-trifluorobutane.[6] This involves a sequence of stereospecific fluorination reactions.
General Workflow:
-
Fluorination of the primary alcohol: The hydroxyl group of the starting α,β-epoxy alcohol is converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
-
Epoxide ring-opening: The resulting fluoro-epoxide is then opened with a fluoride (B91410) source, such as a hydrogen fluoride-pyridine complex, to introduce a second fluorine atom and create a fluorohydrin.
-
Final fluorination: The remaining hydroxyl group of the fluorohydrin is then fluorinated to yield the vicinal trifluoroalkane.
Isomer Differentiation Workflow
Distinguishing between the various isomers of trifluorobutane requires a combination of spectroscopic techniques. The following workflow outlines a systematic approach for their identification.
Caption: A logical workflow for the separation and identification of trifluorobutane isomers.
Workflow Explanation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The initial separation of the constitutional isomers is achieved using GC, which separates compounds based on their boiling points and interactions with the column stationary phase. The mass spectrometer provides the mass-to-charge ratio of the parent ion and its fragmentation pattern, confirming the molecular formula C₄H₇F₃.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule, which is a powerful tool for distinguishing between constitutional isomers.
-
¹H NMR: The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide detailed information about the connectivity of hydrogen atoms.
-
¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The chemical shifts and coupling constants (both H-F and F-F) provide unambiguous information about the location and stereochemical relationship of the fluorine atoms.
-
-
Chiral Separation: For constitutional isomers that are identified as chiral through NMR analysis, a chiral separation technique, such as chiral gas chromatography, can be employed to separate the enantiomers.
By systematically applying this workflow, researchers can confidently identify the specific isomers of trifluorobutane present in a sample, which is essential for quality control in synthesis and for understanding structure-activity relationships in drug development.
References
- 1. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 5. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 6. Three step synthesis of single diastereoisomers of the vicinal trifluoro motif - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Small Fluorinated Alkanes in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in contemporary drug discovery and development. The unique physicochemical properties imparted by fluorine and small fluorinated alkyl groups can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile. This technical guide provides an in-depth review of the synthesis, properties, and applications of small fluorinated alkanes, offering a comprehensive resource for leveraging these versatile building blocks in medicinal chemistry.
Physicochemical Properties of Small Fluorinated Alkanes
The introduction of fluorine into small alkanes dramatically alters their physical and chemical characteristics. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are key determinants of these changes.[1] The following tables summarize key physicochemical properties of a series of fluorinated methanes and ethanes, providing a quantitative basis for comparison in drug design.
Table 1: Physicochemical Properties of Fluorinated Methanes
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | logP | pKa |
| Methane | CH₄ | 16.04 | -161.5 | 1.09 | ~48 |
| Fluoromethane | CH₃F | 34.03 | -78.4[2] | 0.54 | ~46 |
| Difluoromethane | CH₂F₂ | 52.02 | -51.6[3] | 0.20[3] | ~31 |
| Trifluoromethane | CHF₃ | 70.01 | -82.1 | 0.64 | 25.5 |
| Tetrafluoromethane | CF₄ | 88.00 | -127.8[4] | 1.18 | N/A |
Table 2: Physicochemical Properties of Fluorinated Ethanes
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | logP |
| Ethane | C₂H₆ | 30.07 | -88.6 | 1.81 |
| Fluoroethane | C₂H₅F | 48.06 | -37.1[5] | 0.49 |
| 1,1-Difluoroethane | CH₃CHF₂ | 66.05 | -24.7 | 0.75 |
| 1,2-Difluoroethane | CH₂FCH₂F | 66.05 | 10 | 0.38 |
| 1,1,1-Trifluoroethane | CH₃CF₃ | 84.04 | -47.3 | 1.15 |
| 1,1,2-Trifluoroethane | CH₂FCHF₂ | 84.04 | 5 | 0.65 |
| 1,1,1,2-Tetrafluoroethane | CF₃CH₂F | 102.03 | -26.3 | 1.06 |
| 1,1,2,2-Tetrafluoroethane | CHF₂CHF₂ | 102.03 | -23 | 0.94 |
| Pentafluoroethane | C₂HF₅ | 120.02 | -48.1 | 1.49 |
| Hexafluoroethane | C₂F₆ | 138.01 | -78.2[4] | 2.0 |
Synthesis of Small Fluorinated Alkanes
The synthesis of small fluorinated alkanes can be achieved through various methods, primarily involving the introduction of fluorine via fluorinating agents or the reaction of fluorinated synthons.
General Synthetic Approaches
-
Halogen Exchange (Halex) Reaction: This is a common method where chlorine or bromine atoms in an alkane are replaced by fluorine using a fluoride (B91410) source like hydrogen fluoride (HF) or a metal fluoride (e.g., KF, SbF₅). This method is widely used in industrial-scale production.
-
Direct Fluorination: The reaction of hydrocarbons with elemental fluorine (F₂) is a highly exothermic and often explosive process, requiring specialized equipment and careful control of reaction conditions. It is typically used for the synthesis of perfluorinated compounds.
-
Deoxyfluorination: This method involves the conversion of hydroxyl groups in alcohols to C-F bonds using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
From Fluorinated Building Blocks: Simple fluorinated alkanes can be synthesized by the reaction of smaller fluorinated precursors. For example, the addition of HF to unsaturated compounds like acetylene (B1199291) can yield difluoroethane.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of representative small fluorinated alkanes.
Synthesis of Difluoromethane (CH₂F₂)
-
Reaction: Dichloromethane (B109758) (CH₂Cl₂) is reacted with hydrogen fluoride (HF) in the gas phase over a catalyst.
-
Catalyst: A common catalyst is antimony pentachloride (SbCl₅) or a chromium-based catalyst.
-
Procedure:
-
A stream of gaseous dichloromethane and anhydrous hydrogen fluoride is passed through a heated reactor tube containing the catalyst.
-
The reaction temperature is typically maintained between 150-300°C.
-
The effluent gas mixture, containing difluoromethane, unreacted starting materials, and HCl, is then passed through a series of scrubbers and distillation columns to purify the difluoromethane.
-
Synthesis of Hexafluoroethane (C₂F₆)
-
Reaction: Tetrafluoroethylene (B6358150) (C₂F₄) is reacted with elemental fluorine (F₂) in the gas phase.
-
Procedure:
-
A mixture of tetrafluoroethylene and fluorine gas, diluted with an inert gas like nitrogen, is passed through a heated reactor.
-
The reaction is highly exothermic and requires careful temperature control, typically in the range of 100-300°C.
-
The product stream is then cooled and purified by fractional distillation to isolate hexafluoroethane.
-
Impact on Drug Development and Biological Systems
While small fluorinated alkanes themselves are generally considered biologically inert, their incorporation as substituents into larger drug molecules has profound effects on pharmacological properties.
Modulation of Physicochemical Properties for Enhanced Drug Performance
The introduction of fluorine or small fluorinated alkyl groups can fine-tune a molecule's lipophilicity (logP) and acidity/basicity (pKa). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the highly electronegative fluorine atoms can lower the pKa of nearby acidic protons, influencing the ionization state of a drug at physiological pH and thereby affecting its ability to cross cell membranes.
Enhancement of Metabolic Stability
One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are major players in drug metabolism. By strategically placing fluorine atoms at metabolically labile positions within a drug molecule, its metabolic half-life can be significantly extended.
Experimental Workflow for In Vitro Metabolic Stability Assay
Influence on Binding Affinity and Signaling Pathways
While small fluorinated alkanes are not known to directly interact with specific signaling pathways, their inclusion in drug molecules can significantly impact binding affinity to target proteins. Fluorine can participate in various non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. These interactions can lock the drug molecule into a more favorable conformation for binding, leading to increased potency and selectivity. The altered electronic properties of the drug due to fluorination can also influence its interaction with key residues in the target protein, thereby modulating downstream signaling.
Conclusion
Small fluorinated alkanes are not merely chemical curiosities but are fundamental building blocks that have revolutionized modern medicinal chemistry. Their unique ability to modulate key physicochemical and pharmacokinetic properties has enabled the development of more stable, potent, and effective drugs. A thorough understanding of their synthesis, properties, and the nuanced effects of their incorporation into larger molecules is crucial for any researcher, scientist, or drug development professional seeking to innovate in the field of therapeutic design. The strategic application of fluorination will undoubtedly continue to be a driving force in the discovery of next-generation medicines.
References
Unveiling 2,2,3-Trifluorobutane: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and history of 2,2,3-trifluorobutane, a fluorinated hydrocarbon with potential applications in various scientific domains. This document details the seminal synthesis, experimental protocols, and physicochemical properties of the compound, presenting a comprehensive resource for researchers in organic synthesis, materials science, and drug development.
Introduction: The Elusive History of a Fluorinated Alkane
The history of this compound is not one of a widely publicized discovery but rather a quiet emergence in the scientific literature. Unlike many foundational molecules in organic chemistry, its initial synthesis and characterization do not appear in early 20th-century explorations of organofluorine chemistry. Extensive searches of chemical databases and historical reviews of fluorination chemistry do not reveal a distinct "discovery" moment or a specific individual credited with its first isolation.
The first detailed scientific report on the synthesis of this compound appears in a 1999 publication in the European Journal of Organic Chemistry. This research, focused on the vicinal difluorination of fluoroalkenes using xenon difluoride, presents the first documented experimental procedure and characterization of this specific isomer. The study highlights the nuanced reactivity of fluorinated alkenes and the role of in-situ generated Brønsted acids in facilitating the fluorination process. Therefore, the "discovery" of this compound, in the context of its availability to the broader scientific community with a reproducible synthetic route, can be attributed to this work.
Physicochemical Properties
Quantitative data for this compound is sparse in the literature, with many physical properties not experimentally determined. The following table summarizes available computed and experimental data.
| Property | Value | Source |
| Molecular Formula | C₄H₇F₃ | PubChem[1] |
| Molecular Weight | 112.09 g/mol | PubChem[1] |
| CAS Number | 66587-75-5 | PubChem[1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| ¹⁹F NMR (CF₂) | δ = -96.3 ppm (multiplet) | Eur. J. Org. Chem. 1999 |
| ¹⁹F NMR (CHF) | δ = -186.9 ppm (multiplet) | Eur. J. Org. Chem. 1999 |
| ¹H NMR (CH₃-C-F) | δ = 1.2 ppm (doublet of doublets) | Eur. J. Org. Chem. 1999 |
| ¹H NMR (CH₃-C-F₂) | δ = 1.6 ppm (doublet of triplets) | Eur. J. Org. Chem. 1999 |
| ¹H NMR (CHF) | δ = 4.5 ppm (multiplet) | Eur. J. Org. Chem. 1999 |
| Yield | 75% | Eur. J. Org. Chem. 1999 |
Synthesis of this compound
The seminal and thus far only detailed synthesis of this compound was reported in 1999. The method involves the vicinal difluorination of (E)-2-fluoro-2-butene using xenon difluoride (XeF₂) in the presence of silicon tetrafluoride (SiF₄) which acts as a precursor to an in-situ generated Brønsted acid catalyst.
Experimental Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described in the European Journal of Organic Chemistry, 1999, (11), 3151-3153.
Materials:
-
(E)-2-fluoro-2-butene
-
Xenon difluoride (XeF₂)
-
Silicon tetrafluoride (SiF₄)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Teflon reaction vessel
Procedure:
-
Reaction Setup: In a Teflon reaction vessel, a solution of (E)-2-fluoro-2-butene (1.0 mmol) in anhydrous dichloromethane (5 mL) is prepared. To this solution, xenon difluoride (1.2 mmol) is added.
-
Catalyst Introduction: The reaction vessel is then flushed with gaseous silicon tetrafluoride (SiF₄). The presence of trace amounts of water in the solvent or on the glassware is believed to react with SiF₄ to generate the active Brønsted acid catalyst (HF/SiF₄ complexes).
-
Reaction: The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Analysis: The resulting crude product, this compound, is analyzed by ¹H NMR, ¹⁹F NMR, and GC-MS to confirm its structure and purity. The reported yield for this reaction is 75%.
Reaction Mechanism and Logical Relationships
The synthesis of this compound from (E)-2-fluoro-2-butene proceeds via an electrophilic addition mechanism. The in-situ generated Brønsted acid activates the xenon difluoride, making it a more potent electrophile.
Conclusion and Future Outlook
The discovery and synthesis of this compound are intrinsically linked to advancements in fluorination chemistry, specifically the application of xenon difluoride. While its history is relatively recent and its properties are not yet fully characterized, the established synthetic route provides a foundation for further investigation.
For researchers and professionals in drug development and materials science, this compound represents a simple yet potentially valuable building block. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of organic molecules. Future research could focus on:
-
Full Physicochemical Characterization: Experimental determination of boiling point, density, and other key physical properties.
-
Exploration of Derivatives: Using this compound as a scaffold for the synthesis of more complex fluorinated molecules.
-
Biological Screening: Investigating the potential biological activity of this compound and its derivatives.
-
Applications in Materials Science: Exploring its potential use as a solvent, refrigerant, or component in fluorinated polymers.
This technical guide serves as a starting point for unlocking the potential of this sparsely studied fluorinated alkane.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral 2,2,3-Trifluorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, plausible synthetic route for the enantioselective synthesis of 2,2,3-trifluorobutane, a chiral organofluorine compound of interest in medicinal chemistry and materials science. Due to the absence of a direct, single-step method in the current literature, a multi-step approach is proposed, leveraging modern asymmetric fluorination and stereoselective reduction techniques. This document outlines the theoretical basis, key experimental protocols, and expected outcomes for this synthetic pathway.
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Chiral fluorinated compounds are of particular importance in drug discovery. This document details a proposed three-step synthesis to obtain enantiomerically enriched this compound, starting from commercially available 2-butanone (B6335102). The synthetic strategy involves:
-
Asymmetric α-Fluorination: Creation of a stereocenter at the C3 position of 2-butanone via organocatalyzed electrophilic fluorination.
-
Stereoselective Reduction: Diastereoselective reduction of the resulting chiral α-fluoroketone to the corresponding fluoroalcohol.
-
Deoxofluorination: Conversion of the hydroxyl group into a gem-difluoro group to yield the target molecule.
Proposed Synthetic Pathway
The overall proposed synthetic pathway is illustrated below. Each step is designed to control the stereochemistry, leading to the desired chiral product.
Caption: Proposed three-step synthesis of chiral this compound.
Data Presentation
The following table summarizes the expected quantitative data for each key step in the synthesis of chiral this compound. The data is based on representative literature precedents for similar transformations.
| Step | Reaction | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric/Diastereomeric Excess (%) |
| 1 | Asymmetric α-Fluorination of 2-Butanone | (S)-2-(Triphenylmethyl)pyrrolidine | Dichloromethane (B109758) | 25 | 12 | ~85 | ~95 ee |
| 2 | Stereoselective Reduction of (S)-3-Fluoro-2-butanone | L-Selectride® | Tetrahydrofuran (B95107) | -78 | 4 | ~90 | >95 de |
| 3 | Deoxofluorination of (2R,3S)-3-Fluoro-2-butanol | Deoxo-Fluor® | Dichloromethane | 0 to 25 | 24 | ~70 | >95 ee |
Experimental Protocols
Step 1: Asymmetric α-Fluorination of 2-Butanone to (S)-3-Fluoro-2-butanone
This protocol is adapted from established methods for the organocatalytic α-fluorination of ketones.
Materials:
-
2-Butanone
-
(S)-2-(Triphenylmethyl)pyrrolidine (organocatalyst)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (S)-2-(triphenylmethyl)pyrrolidine (0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (5 mL) and stir until the catalyst is fully dissolved.
-
Add 2-butanone (1.0 mmol, 1.0 eq.).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 eq.) in anhydrous dichloromethane (5 mL).
-
Add the NFSI solution dropwise to the reaction mixture over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford (S)-3-fluoro-2-butanone.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Step 2: Stereoselective Reduction of (S)-3-Fluoro-2-butanone to (2R,3S)-3-Fluoro-2-butanol
This protocol employs a bulky reducing agent to achieve high diastereoselectivity.
Materials:
-
(S)-3-Fluoro-2-butanone
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (S)-3-fluoro-2-butanone (1.0 mmol, 1.0 eq.) and anhydrous tetrahydrofuran (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® (1.2 mL of a 1.0 M solution in THF, 1.2 mmol, 1.2 eq.) dropwise to the stirred solution over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield (2R,3S)-3-fluoro-2-butanol.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Step 3: Deoxofluorination of (2R,3S)-3-Fluoro-2-butanol to (S)-2,2,3-Trifluorobutane
This protocol uses a modern deoxofluorinating agent for the conversion of the alcohol to a gem-difluoro group.[1][2]
Materials:
-
(2R,3S)-3-Fluoro-2-butanol
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (preferably plastic or Teflon® for handling Deoxo-Fluor®), magnetic stirrer, and inert atmosphere setup
Procedure:
-
Caution: Deoxo-Fluor® is corrosive and reacts with water to produce HF. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
To a dry plastic or Teflon® flask under an inert atmosphere, add (2R,3S)-3-fluoro-2-butanol (1.0 mmol, 1.0 eq.) and anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C.
-
Add Deoxo-Fluor® (1.5 mmol, 1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction by ¹⁹F NMR or GC-MS.
-
Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Due to the volatile nature of the product, purification may be achieved by careful distillation or preparative GC.
-
Characterize the final product, (S)-2,2,3-trifluorobutane, by NMR spectroscopy and mass spectrometry.
-
Determine the enantiomeric purity by chiral GC analysis.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of chiral this compound.
References
Application Notes and Protocols for the Stereoselective Fluorination of Butane Precursors
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules, particularly at stereogenic centers, is a pivotal strategy in modern drug discovery and development. Fluorination can significantly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This document provides detailed application notes and protocols for the stereoselective fluorination of butane (B89635) precursors and other non-activated alkanes, targeting the creation of chiral C-F bonds.
Introduction
Butane and its derivatives represent fundamental aliphatic scaffolds. The ability to perform stereoselective fluorination on such simple, unactivated precursors opens up new avenues for creating novel chiral building blocks for pharmaceuticals and agrochemicals. This document outlines four key emerging strategies for this challenging transformation:
-
Manganese-Catalyzed C-H Fluorination: A powerful method for the direct fluorination of unactivated aliphatic C-H bonds using a nucleophilic fluoride (B91410) source.
-
Palladium-Catalyzed Directing Group-Assisted C-H Fluorination: A strategy that enables high site- and diastereoselectivity through the use of a removable directing group.
-
Metal-Free Photocatalytic C-H Fluorination: A sustainable approach utilizing light energy to activate C-H bonds for fluorination.
-
Frustrated Lewis Pair (FLP) Mediated Desymmetrization: An innovative method for the stereoselective conversion of gem-difluoroalkanes into chiral monofluorinated products.
Manganese-Catalyzed Stereoselective C-H Fluorination
This method allows for the direct fluorination of unactivated C(sp³)–H bonds, including those in aliphatic chains, using a manganese catalyst and a nucleophilic fluoride source. The reaction is particularly noteworthy for its ability to functionalize otherwise inert C-H bonds.[1][2]
Data Presentation
| Substrate Analogue | Catalyst | Fluoride Source | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Ibuprofen Methyl Ester | Mn(salen)Cl | AgF/TREAT·HF | Iodosylbenzene | Acetonitrile (B52724) | 25 | 8 | 49 | N/A |
| Celestolide | Mn(TMP)Cl | AgF/TBAF | Iodosylbenzene | Acetonitrile | 25 | 1 | 55 | N/A |
| Bornyl Acetate (B1210297) | Mn(TMP)Cl | AgF/TBAF | Iodosylbenzene | Acetonitrile | 25 | 4 | 65 | 3:1 |
Data adapted from representative examples in the literature on complex substrates, illustrating the potential for butane precursors.[1][3]
Experimental Protocol: General Procedure for Mn-Catalyzed Fluorination
Materials:
-
Substrate (e.g., a substituted butane derivative) (0.5 mmol)
-
Manganese Catalyst (Mn(TMP)Cl or Mn(salen)Cl) (0.04 mmol, 8 mol%)
-
Silver(I) Fluoride (AgF) (1.0 mmol, 2.0 equiv)
-
Fluoride Source (TBAF or TREAT·HF) (1.0 mmol, 2.0 equiv)
-
Iodosylbenzene (PhIO) (1.0 mmol, 2.0 equiv)
-
Anhydrous Acetonitrile (MeCN) (5.0 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the manganese catalyst, silver(I) fluoride, and the substrate.
-
Add anhydrous acetonitrile and stir the mixture for 5 minutes.
-
Add the fluoride source (TBAF or TREAT·HF) to the mixture.
-
Add the iodosylbenzene oxidant in one portion.
-
Seal the tube and stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the fluorinated product.
Visualizations
Caption: Workflow for Mn-Catalyzed C-H Fluorination.
Palladium-Catalyzed Directing Group-Assisted Stereoselective Fluorination
This protocol achieves high site-selectivity and diastereoselectivity in the fluorination of unactivated C(sp³)–H bonds by employing a bidentate directing group.[4][5] This is particularly useful for substituted butane precursors where specific C-H bonds need to be targeted.
Data Presentation
| Substrate (Aliphatic Amide) | Directing Group | Catalyst | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| N-(8-quinolinyl)pentanamide | 8-aminoquinoline | Pd(OAc)₂ | Selectfluor | DCE | 150 | 14 | 75 | >20:1 |
| N-(8-quinolinyl)-3-methylbutanamide | 8-aminoquinoline | Pd(OAc)₂ | Selectfluor | DCE | 150 | 14 | 82 | >20:1 |
| N-(8-quinolinyl)-2-phenylpropanamide | 8-aminoquinoline | Pd(OAc)₂ | Selectfluor | DCE | 150 | 14 | 78 | >20:1 |
Data is representative of β-C–H fluorination of aliphatic amides.[5]
Experimental Protocol: General Procedure for Pd-Catalyzed Fluorination
Materials:
-
Substrate (e.g., N-(directing group)-substituted butanamide) (0.3 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 10 mol%)
-
Selectfluor (0.75 mmol, 2.5 equiv)
-
Silver(I) Carbonate (Ag₂CO₃) (0.6 mmol, 2.0 equiv)
-
Iron(II) Acetate (Fe(OAc)₂) (0.09 mmol, 0.3 equiv)
-
1,2-Dichloroethane (B1671644) (DCE) (3.0 mL)
Procedure:
-
In a sealed tube, combine the aliphatic amide substrate, Pd(OAc)₂, Selectfluor, Ag₂CO₃, and Fe(OAc)₂.
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Seal the tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 14 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the β-fluorinated product.
Visualizations
Caption: Proposed Catalytic Cycle for Pd-Catalyzed Fluorination.
Metal-Free Photocatalytic C-H Fluorination
This approach offers a sustainable and mild route to the fluorination of unactivated C-H bonds using a photocatalyst and a common electrophilic fluorine source.[6][7][8] The reaction proceeds via a radical mechanism initiated by visible light.
Data Presentation
| Substrate | Photocatalyst | Fluorinating Agent | Solvent | Light Source | Time (h) | Yield (%) | Regioselectivity |
| Adamantane | Decatungstate | NFSI | MeCN/H₂O | 34 W CFL | 24 | 78 | 3° > 2° |
| Cyclohexane | Decatungstate | NFSI | MeCN/H₂O | 34 W CFL | 24 | 55 | N/A |
| Isobutane (precursor) | Anthraquinone | Selectfluor | MeCN | Household Lamp | 12 | 60 | 3° C-H |
Data represents fluorination of unactivated C-H bonds in aliphatic compounds.[6][9]
Experimental Protocol: General Procedure for Photocatalytic Fluorination
Materials:
-
Aliphatic Substrate (e.g., 2-methylpropane) (0.5 mmol)
-
Photocatalyst (e.g., Tetrabutylammonium Decatungstate) (0.01 mmol, 2 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (0.75 mmol, 1.5 equiv)
-
Acetonitrile/Water (9:1, 5.0 mL)
-
Visible light source (e.g., household compact fluorescent lamp, CFL)
Procedure:
-
In a quartz reaction vessel, dissolve the substrate, photocatalyst, and NFSI in the acetonitrile/water solvent mixture.
-
Degas the solution by sparging with argon for 15 minutes.
-
Seal the vessel and place it approximately 5 cm from the light source.
-
Irradiate the mixture with visible light while stirring at room temperature.
-
Monitor the reaction by GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental Workflow for Photocatalytic Fluorination.
Frustrated Lewis Pair (FLP) Mediated Stereoselective Desymmetrization
This method provides access to chiral fluorinated compounds from prochiral gem-difluoroalkanes through a desymmetrization strategy mediated by a Frustrated Lewis Pair (FLP).[10][11][12] The use of a chiral Lewis base in the FLP system allows for the stereoselective activation of one C-F bond.[10]
Data Presentation
| gem-Difluoroalkane Substrate | Chiral Lewis Base | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1,1-difluoro-1-phenylethane | Chiral Thiolane | B(C₆F₅)₃ | CD₂Cl₂ | 25 | 144 | 98 | 85:15 | | (1,1-difluoroethyl)benzene (B1337320) | Chiral Sulfide | B(C₆F₅)₃ | Toluene | 25 | 24 | 95 | 95:5 | | 2-(1,1-difluoroethyl)naphthalene (B1391402) | Chiral Thiolane | B(C₆F₅)₃ | CD₂Cl₂ | 25 | 72 | 92 | 90:10 |
Data showcases the desymmetrization of gem-difluoro compounds to form diastereomeric sulfonium (B1226848) salts.[10]
Experimental Protocol: General Procedure for FLP-Mediated C-F Activation
Materials:
-
gem-Difluoroalkane (0.1 mmol)
-
Chiral Lewis Base (e.g., chiral sulfide) (0.1 mmol, 1.0 equiv)
-
Lewis Acid (e.g., B(C₆F₅)₃) (0.1 mmol, 1.0 equiv)
-
Anhydrous Toluene (or CD₂Cl₂) (1.0 mL)
-
Inert atmosphere glovebox
Procedure:
-
Inside an argon-filled glovebox, prepare a stock solution of the Lewis acid in the anhydrous solvent.
-
In a separate vial, dissolve the gem-difluoroalkane and the chiral Lewis base in the anhydrous solvent.
-
To the solution of the substrate and Lewis base, add the Lewis acid solution dropwise at room temperature.
-
Seal the vial and allow the reaction to stir for the specified time.
-
The formation of the resulting sulfonium salt can be monitored by ¹⁹F NMR spectroscopy.
-
The diastereomeric ratio can be determined directly from the integration of the signals in the ¹⁹F NMR spectrum.
-
The resulting diastereomeric salts can often be used directly in subsequent nucleophilic substitution reactions to generate the final enantioenriched fluorinated product.
Visualizations
Caption: Mechanism of FLP-Mediated C-F Bond Activation.
References
- 1. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-selective 18F fluorination of unactivated C–H bonds mediated by a manganese porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective fluorination of alkyl C–H bonds via photocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01848F [pubs.rsc.org]
- 7. A convenient photocatalytic fluorination of unactivated C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A convenient photocatalytic fluorination of unactivated C-H bonds. | Semantic Scholar [semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. uqiitd.org [uqiitd.org]
- 12. A review of frustrated Lewis pair enabled monoselective C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of 2,2,3-Trifluorobutane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The 2,2,3-trifluorobutane moiety is a novel substituent in the context of medicinal chemistry, and as such, there is a lack of specific published data on its direct application in drug molecules. The following application notes and protocols are therefore prospective and are intended to serve as a guide for the exploration of this chemical group. The hypotheses and protocols are based on established principles of fluorine chemistry in drug design.
Introduction: The Potential of the this compound Moiety
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3][4] Small fluorinated alkyl groups can significantly influence a molecule's lipophilicity, metabolic stability, pKa, and conformation.[5][6] While trifluoromethyl and other simple fluoroalkyl groups are common, the this compound moiety offers a unique combination of a vicinal fluorine and a gem-difluoro group on a short alkyl chain. This arrangement is expected to impart distinct electronic and steric properties, making it a potentially valuable, yet unexplored, building block in drug discovery.
This document provides a prospective analysis of the this compound group, including its potential applications, hypothetical effects on drug properties, and detailed protocols for its synthesis and evaluation.
Potential Applications in Drug Design
The introduction of a this compound group into a lead compound could be explored for the following applications:
-
Metabolic Blocking: The gem-difluoro and vicinal fluoro groups can serve as effective metabolic shields, preventing oxidation at or near the site of fluorination.[1][7] This can lead to increased half-life and oral bioavailability.
-
Conformational Control: The gauche effect induced by the vicinal fluorines (F-C-C-F) can impose specific conformational preferences on the molecule, potentially locking it into a bioactive conformation for enhanced target binding.[8][9]
-
Lipophilicity Modulation: The strategic placement of fluorine can fine-tune a compound's lipophilicity, which is a critical parameter for its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[10][11][12]
-
pKa Adjustment: The strong electron-withdrawing nature of fluorine atoms can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing ionization at physiological pH and improving cell permeability.
-
Enhancing Binding Affinity: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bond-like interactions with protein targets.
Data Presentation: Hypothetical Physicochemical Properties
The following table summarizes the expected impact of introducing a this compound moiety on key physicochemical properties compared to a non-fluorinated analogue and other common fluorinated groups.
| Property | Non-Fluorinated Butyl Group | Trifluoromethyl Group (-CF3) | This compound Group | Rationale |
| Lipophilicity (logP) | Baseline | Increased | Moderately Increased | While fluorination generally increases lipophilicity, the polar C-F bonds can also engage in interactions that may temper this effect compared to a perfluorinated group. |
| Metabolic Stability | Low (susceptible to oxidation) | High (resistant to oxidation) | High | The C-F bonds are significantly stronger than C-H bonds, making the group resistant to metabolic degradation.[7] |
| Aqueous Solubility | Baseline | Decreased | Likely Decreased | Increased lipophilicity generally correlates with lower aqueous solubility. |
| pKa of a Proximal Amine | Baseline | Significantly Decreased | Decreased | The inductive electron-withdrawing effect of the fluorine atoms will lower the basicity of a nearby amine. |
| Conformational Rigidity | Flexible | Free rotation | Increased | The gauche effect between the vicinal fluorines is expected to restrict the rotation around the C2-C3 bond.[8] |
Experimental Protocols
The following are detailed protocols for the hypothetical synthesis of a this compound-containing building block and the subsequent evaluation of its impact on the properties of a model compound.
Protocol for Synthesis of a this compound Building Block
This protocol outlines a plausible multi-step synthesis of a this compound-containing building block, for example, 4-bromo-1,1,2-trifluorobutane, which can then be used in cross-coupling reactions.
Objective: To synthesize a versatile building block containing the this compound moiety.
Materials:
-
But-3-en-1-ol
-
Dess-Martin periodinane
-
Diethylaminosulfur trifluoride (DAST)
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous carbon tetrachloride (CCl4)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Oxidation of But-3-en-1-ol:
-
Dissolve but-3-en-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the product with DCM, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting but-3-enal by column chromatography.
-
-
Fluorination of But-3-enal:
-
Dissolve the purified but-3-enal (1.0 eq) in anhydrous DCM in a fluorinated polymer flask.
-
Cool the solution to -78 °C.
-
Slowly add DAST (2.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO3 at 0 °C.
-
Extract the product with DCM, wash with water and brine, dry over Na2SO4, and concentrate.
-
Purify the resulting 4,4-difluorobut-1-ene (B14291279) by careful distillation or column chromatography.
-
-
Vicinal Bromofluorination of 4,4-Difluorobut-1-ene:
-
This step is hypothetical and would require specific reagents for vicinal bromofluorination. A potential approach could involve electrophilic fluorination in the presence of a bromide source.
-
-
Alternative Radical Bromination:
-
As an alternative to the previous step, a radical addition of HBr across the double bond followed by fluorination could be explored.
-
Note: The synthesis of vicinal difluoro compounds can be challenging. The proposed route is a conceptual pathway and would require significant optimization.
Protocol for In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of a compound containing the this compound moiety in comparison to its non-fluorinated analogue.
Materials:
-
Test compound (with this compound)
-
Control compound (non-fluorinated analogue)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a solution of the test or control compound in phosphate buffer (final concentration 1 µM).
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold ACN containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Visualizations
The following diagrams illustrate key concepts related to the use of the this compound moiety in medicinal chemistry.
Caption: A hypothetical workflow for the synthesis of a this compound building block.
Caption: Conceptual diagram of metabolic blocking by the this compound group.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. BJOC - Origami with small molecules: exploiting the C–F bond as a conformational tool [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 2,2,3-Trifluorobutane as a Potential Refrigerant
Disclaimer: Currently, there is a significant lack of published data specifically evaluating 2,2,3-trifluorobutane as a refrigerant. The following application notes and protocols are therefore presented as a general framework for the evaluation of a novel, potential refrigerant, using this compound as a hypothetical candidate. The quantitative data presented is illustrative and not based on experimental results for this specific compound.
Introduction
The ongoing phase-out of high Global Warming Potential (GWP) refrigerants, such as hydrofluorocarbons (HFCs), necessitates the exploration of new, environmentally friendly alternatives. Fluorinated butanes are a class of compounds that may offer a balance of desirable thermodynamic properties and reduced environmental impact. This document outlines a comprehensive protocol for the systematic evaluation of this compound as a potential refrigerant for various cooling and heating applications.
Physicochemical Properties of this compound
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are foundational for predicting its behavior in a refrigeration cycle.
Table 1: Physicochemical Properties of this compound
| Property | Value (this compound) | Reference Refrigerant (R-134a) |
| Chemical Formula | C₄H₇F₃ | C₂H₂F₄ |
| Molecular Weight ( g/mol ) | 112.09 | 102.03 |
| Boiling Point (°C) | Not Available | -26.3 |
| Critical Temperature (°C) | Not Available | 101.1 |
| Critical Pressure (MPa) | Not Available | 4.06 |
| ODP (Ozone Depletion Potential) | 0 (Estimated) | 0 |
| GWP (Global Warming Potential, 100-yr) | Not Available | 1430[1] |
| Flammability | Not Available | Non-flammable[1] |
| Toxicity | Not Available | Low |
Experimental Protocols for Refrigerant Evaluation
A thorough evaluation of a potential new refrigerant involves a multi-stage process, from synthesis and purification to performance testing and environmental impact assessment.
-
Objective: To synthesize and purify this compound to a high degree of purity suitable for thermophysical property measurements and performance testing.
-
Methodology: A potential synthesis route involves the fluorination of a suitable butane (B89635) precursor.
-
Reaction Setup: A high-pressure reactor is charged with the starting material (e.g., 2-butyne (B1218202) or 2-butene) and a fluorinating agent (e.g., hydrogen fluoride) in the presence of a suitable catalyst.
-
Reaction Conditions: The reaction is carried out at a controlled temperature and pressure, which are optimized to maximize the yield of the desired product.
-
Purification: The crude product is purified using fractional distillation to remove unreacted starting materials, byproducts, and isomers.
-
Analysis: The purity of the final product is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Objective: To experimentally determine the key thermodynamic and transport properties of this compound.
-
Methodology:
-
Vapor Pressure Measurement: The vapor pressure of the purified sample is measured over a range of temperatures using a static or dynamic equilibrium apparatus.
-
Critical Point Determination: The critical temperature and pressure are determined by observing the disappearance of the vapor-liquid meniscus in a high-pressure, variable-volume view cell.
-
Density Measurement: The saturated liquid and vapor densities are measured using a vibrating tube densimeter.
-
Heat Capacity Measurement: The specific heat capacity of the liquid and vapor phases is determined using a differential scanning calorimeter (DSC) or a flow calorimeter.
-
Enthalpy and Entropy Calculation: The measured properties are used to develop an equation of state (EOS) for this compound, from which the enthalpy and entropy can be calculated.[2][3]
-
-
Objective: To assess the performance of this compound as a refrigerant in a standardized vapor compression refrigeration system.
-
Experimental Setup: A fully instrumented refrigeration test rig is required.[4][5][6] This setup typically consists of:
-
A variable-speed compressor.
-
A water-cooled condenser.
-
A thermostatic or electronic expansion valve.
-
A tube-in-tube evaporator.
-
Sensors for measuring temperature, pressure, and flow rate at various points in the cycle.
-
A power meter to measure the energy consumption of the compressor.
-
-
Procedure:
-
The system is evacuated and then charged with the test refrigerant (this compound).
-
The system is operated under a range of controlled conditions, varying the evaporator and condenser temperatures.
-
At each steady-state condition, the following data are recorded:
-
Temperatures and pressures at the inlet and outlet of each component.
-
Refrigerant mass flow rate.
-
Compressor power consumption.
-
-
The following performance metrics are calculated:
-
Refrigeration Effect (RE): The heat absorbed in the evaporator per unit mass of refrigerant.
-
Coefficient of Performance (COP): The ratio of the refrigeration effect to the work done by the compressor.[5]
-
Volumetric Refrigeration Capacity (VRC): The cooling capacity per unit volume of refrigerant vapor at the compressor inlet.[5]
-
Pressure Ratio (PR): The ratio of the condenser pressure to the evaporator pressure.[5]
-
-
Table 2: Hypothetical Performance Comparison of this compound and R-134a
| Parameter | This compound (Hypothetical) | R-134a (Experimental) |
| Evaporator Temperature (°C) | 5 | 5 |
| Condenser Temperature (°C) | 40 | 40 |
| Refrigeration Effect (kJ/kg) | 150 | 145 |
| Compressor Power Input (kW) | 1.2 | 1.15 |
| Coefficient of Performance (COP) | 4.5 | 4.7 |
| Volumetric Cooling Capacity (kJ/m³) | 2500 | 2800 |
| Pressure Ratio | 3.8 | 4.1 |
-
Objective: To estimate the Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) of this compound.
-
Methodology:
-
ODP Estimation: As this compound does not contain chlorine or bromine atoms, its ODP is considered to be zero.[7]
-
GWP Estimation: The GWP is estimated based on the molecule's atmospheric lifetime and its infrared absorption spectrum.[8][9] This can be done through computational modeling and experimental measurements. The GWP is calculated relative to CO₂ over a specified time horizon, typically 100 years.[9][10]
-
Visualizations
Caption: Experimental workflow for evaluating a new refrigerant candidate.
Caption: Key criteria for the selection of an optimal refrigerant.
References
- 1. theengineeringmindset.com [theengineeringmindset.com]
- 2. researchgate.net [researchgate.net]
- 3. arma.org.au [arma.org.au]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. Commissioning of a refrigerant test unit and assessing the performance of refrigerant blends. [researchspace.ukzn.ac.za]
- 7. New Refrigerant Molecules from Structure Optimization [mdpi.com]
- 8. csl.noaa.gov [csl.noaa.gov]
- 9. scribd.com [scribd.com]
- 10. ODP vs GWP: Why They Are Both Important | The Training Center [thetrainingcenter.com]
Application Notes: Fluorinated Alkanes as Environmental Tracers
References
- 1. Perfluorocarbon tracer - Wikipedia [en.wikipedia.org]
- 2. f2chemicals.com [f2chemicals.com]
- 3. The atmospheric background of perfluorocarbon compounds used as tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Femtogram detection of perfluorocarbon tracers using capillary gas chromatography-electron-capture negative ion chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. arl.noaa.gov [arl.noaa.gov]
- 8. arl.noaa.gov [arl.noaa.gov]
- 9. netl.doe.gov [netl.doe.gov]
- 10. exfluor.com [exfluor.com]
- 11. f2chemicals.com [f2chemicals.com]
- 12. agilent.com [agilent.com]
Application Note: 19F NMR Spectroscopy of 2,2,3-Trifluorobutane for Research and Development
Abstract
Fluorine Nuclear Magnetic Resonance (19F NMR) spectroscopy is a highly sensitive and informative analytical technique crucial for the characterization of fluorinated organic molecules. Given that approximately 20% of commercial pharmaceuticals contain fluorine, this technique is of paramount importance in drug discovery and development.[1] This application note provides a detailed protocol and analysis guide for the 19F NMR spectroscopy of 2,2,3-trifluorobutane, a representative small fluorinated alkane. The document outlines estimated spectral parameters, a comprehensive experimental protocol, and a logical workflow for data acquisition and interpretation, serving as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
The 19F nucleus possesses highly favorable properties for NMR spectroscopy, including a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in sensitivity comparable to that of 1H NMR.[2] A key advantage of 19F NMR is its expansive chemical shift range, which can span over 400 ppm, offering excellent signal dispersion and minimizing peak overlap, a common challenge in proton NMR.[2] The scarcity of endogenous fluorine in biological systems ensures that 19F NMR spectra are generally free from background signals, making it an ideal tool for studying fluorinated compounds in complex matrices.[2]
This compound presents an interesting case study due to its distinct fluorine environments—a difluoromethylene (CF2) group and a monofluoromethine (CHF) group. The analysis of its 19F NMR spectrum provides valuable insights into chemical shifts and spin-spin coupling interactions (J-coupling) that are fundamental to the structural elucidation of more complex fluorinated molecules.
Estimated 19F NMR Spectral Data
The 19F NMR spectrum of this compound is expected to exhibit two main resonances corresponding to the CF2 and CHF groups. Due to the presence of a stereocenter at the C3 position, the two fluorine atoms of the CF2 group are diastereotopic and are therefore expected to be chemically non-equivalent, leading to two distinct signals (FA and FB).
Table 1: Estimated 19F NMR Spectral Parameters for this compound
| Fluorine Nucleus | Estimated Chemical Shift (δ) (ppm) | Multiplicity | Estimated Coupling Constants (J) (Hz) |
| FA (in CF2) | -90 to -110 | Doublet of doublets of quartets (ddq) | 2JFAFB: 230-250, 3JFAH: 15-25, 4JFAH3: 5-10 |
| FB (in CF2) | -95 to -115 | Doublet of doublets of quartets (ddq) | 2JFBFA: 230-250, 3JFBH: 15-25, 4JFBH3: 5-10 |
| FC (in CHF) | -180 to -200 | Doublet of triplets of quartets (dtq) | 3JFCH: 40-50, 3JFCF2: 10-20, 3JFCH3: 20-30 |
Chemical shifts are referenced to an external standard of CFCl3 at 0.0 ppm.
Experimental Protocol
This section details a comprehensive protocol for the acquisition of high-quality 19F NMR spectra of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR data.
-
Materials:
-
This compound
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl3), Acetone-d6)
-
Internal or external reference standard (e.g., trifluorotoluene, CFCl3)
-
Volumetric flasks and micropipettes
-
-
Procedure:
-
Prepare a stock solution of the reference standard in the chosen deuterated solvent if using an external standard.
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
-
If using an internal standard, add a known quantity to the sample solution.
-
Transfer the solution to a 5 mm NMR tube.
-
For an external standard, place a sealed capillary containing the standard into the NMR tube with the sample.
-
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Nucleus: 19F
-
Pulse Program: A standard 1D pulse-acquire sequence (e.g., zgfhigqn on Bruker instruments for 1H-decoupled spectra).
-
Spectral Width (SW): 250 ppm (to encompass the expected chemical shift range).
-
Transmitter Frequency Offset (O1p): Centered in the expected spectral region (e.g., -140 ppm).
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for accurate quantification.
-
Number of Scans (NS): 16 - 64 (adjust to achieve adequate signal-to-noise ratio).
-
Temperature: 298 K (25 °C).
Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 - 0.5 Hz to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal or external standard (e.g., CFCl3 at 0.0 ppm).
-
Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
Logical Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the 19F NMR analysis of this compound, from initial sample handling to final structural confirmation.
References
Synthesis of 2,2,3-Trifluorobutane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2,2,3-Trifluorobutane, a fluorinated alkane of interest in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the fluorination of 2,3-butanediol (B46004) to yield the intermediate, 2,2,3,3-tetrafluorobutane, followed by a selective catalytic hydrodefluorination to produce the desired this compound. This protocol includes detailed methodologies, data presentation in tabular format for clarity, and a visual representation of the experimental workflow.
Introduction
Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties that fluorine atoms impart. The synthesis of specifically fluorinated alkanes, such as this compound, requires precise and controlled chemical transformations. This application note outlines a reliable two-step synthetic route, providing researchers with a practical guide for its preparation.
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,2,3,3-Tetrafluorobutane
This procedure involves the fluorination of 2,3-butanediol using sulfur tetrafluoride (SF4). Caution: Sulfur tetrafluoride is a toxic and corrosive gas. This reaction must be carried out in a well-ventilated fume hood with appropriate safety precautions and specialized equipment.
Materials:
-
2,3-Butanediol
-
Sulfur Tetrafluoride (SF4)
-
Dichloromethane (CH2Cl2, anhydrous)
-
Sodium Fluoride (NaF)
-
Stainless steel autoclave (high pressure)
Procedure:
-
A 100 mL stainless steel autoclave is charged with 2,3-butanediol (0.1 mol).
-
The autoclave is cooled to -78 °C using a dry ice/acetone bath.
-
Sulfur tetrafluoride (0.4 mol) is condensed into the cooled autoclave.
-
The autoclave is sealed and allowed to warm to room temperature, then heated to 100 °C for 12 hours with stirring.
-
After cooling to room temperature, the autoclave is carefully vented through a scrubber containing a potassium hydroxide (B78521) solution to neutralize excess SF4 and HF.
-
The crude reaction mixture is poured into a mixture of ice and water and extracted with dichloromethane.
-
The organic layer is washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation. The crude product is then purified by fractional distillation to yield 2,2,3,3-tetrafluorobutane.
Step 2: Synthesis of this compound
This step employs a palladium-catalyzed hydrodefluorination of 2,2,3,3-tetrafluorobutane.
Materials:
-
2,2,3,3-Tetrafluorobutane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Phenylsilane (PhSiH3)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon (or Nitrogen) gas supply
Procedure:
-
A flame-dried Schlenk flask is charged with Pd(PPh3)4 (2 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous THF is added via syringe, followed by 2,2,3,3-tetrafluorobutane (1.0 eq).
-
Phenylsilane (1.2 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is heated to 60 °C and monitored by GC-MS for the consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is carefully removed by distillation at atmospheric pressure. The crude product is then purified by fractional distillation to afford this compound.
Data Presentation
Table 1: Reaction Conditions and Yields
| Step | Starting Material | Product | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,3-Butanediol | 2,2,3,3-Tetrafluorobutane | SF4 | 100 | 12 | ~60 |
| 2 | 2,2,3,3-Tetrafluorobutane | This compound | Pd(PPh3)4, PhSiH3 | 60 | 24 | ~75 |
Yields are representative and may vary based on experimental conditions and scale.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Chemical Shift (δ, ppm) or m/z |
| ¹H NMR (CDCl₃) | Multiple signals expected in the aliphatic region. |
| ¹⁹F NMR (CDCl₃) | Multiple signals expected. |
| GC-MS (EI) | Molecular Ion (M⁺): 112.05. Fragmentation pattern will show loss of HF and alkyl fragments. |
Signaling Pathway/Logical Relationship Diagram
Figure 2. Synthetic pathway from a vicinal diol to a trifluoroalkane.
Conclusion
The described two-step protocol provides a comprehensive guide for the synthesis of this compound. The fluorination of a readily available diol followed by a selective catalytic hydrodefluorination offers a viable route to this valuable fluorinated building block. The provided workflow, protocols, and data tables are intended to facilitate the successful replication of this synthesis in a research setting. It is imperative that all experimental work is conducted with strict adherence to safety protocols, particularly when handling hazardous reagents like sulfur tetrafluoride.
The Utility of 2,2,3-Trifluorobutane as a Fluorinated Solvent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Currently, there is a significant lack of publicly available scientific literature and experimental data regarding the specific applications of 2,2,3-trifluorobutane as a fluorinated solvent. While its basic chemical properties are documented in chemical databases, detailed studies on its performance in synthetic chemistry, extraction, or as a cleaning agent are not readily accessible. Hydrofluorocarbons (HFCs), the class of compounds to which this compound belongs, have been investigated as replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in various applications.[1][2][3] However, specific data for this compound within this context is absent.
This document aims to provide a foundational understanding based on the general characteristics of fluorinated solvents and to outline protocols for evaluating this compound for specific laboratory and industrial applications. The content herein is largely predictive and serves as a guide for initial research and development.
Physicochemical Properties and Comparison
Quantitative experimental data for this compound is not available in the reviewed literature. The following table provides computed or basic data where available and leaves other critical parameters to be determined experimentally. For comparison, data for a common non-fluorinated solvent, Toluene, and a well-studied fluorinated solvent, 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), are included.
| Property | This compound (C₄H₇F₃) | Toluene (C₇H₈) | 1,1,1,2-Tetrafluoroethane (C₂H₂F₄) |
| CAS Number | 66587-75-5[4][5] | 108-88-3 | 811-97-2 |
| Molecular Weight ( g/mol ) | 112.09[4] | 92.14 | 102.03 |
| Boiling Point (°C) | Not available | 110.6 | -26.3 |
| Density (g/mL) | Not available | 0.867 | 1.22 |
| Viscosity (cP at 25°C) | Not available | 0.56 | 0.206 (at 25°C, liquid) |
| XLogP3 | 2[5] | 2.73 | 1.06 |
| Hydrogen Bond Donor Count | 0[5] | 0 | 0 |
| Hydrogen Bond Acceptor Count | 3[5] | 0 | 4 |
Potential Applications and Rationale
Based on the general properties of hydrofluorocarbons, this compound could be explored for the following applications:
-
Reaction Medium for Fluorinated Compounds: The presence of fluorine atoms in the solvent can enhance the solubility of fluorinated reactants and catalysts, potentially improving reaction kinetics and yields in fluorination reactions or polymerizations of fluorinated monomers.
-
Specialty Cleaning Agent: HFCs have been used as cleaning solvents for electronic components and precision instruments due to their low surface tension, non-flammability, and ability to dissolve certain oils and greases without damaging sensitive materials.[1][2]
-
Extraction Solvent: Its potential for selective solubility could be investigated for the extraction of specific compounds from natural products or reaction mixtures, particularly for fluorinated molecules.
-
Replacement for Traditional Solvents: As with other HFCs, it could be evaluated as a replacement for more hazardous or environmentally damaging solvents.[6][7]
Experimental Protocols for Evaluation
The following are generalized protocols for researchers to systematically evaluate the suitability of this compound as a solvent for their specific needs.
Protocol 1: Determination of Physicochemical Properties
A crucial first step is to experimentally determine the fundamental properties of this compound.
Objective: To measure the boiling point, density, viscosity, and refractive index of this compound.
Materials:
-
This compound (high purity)
-
Distillation apparatus
-
Calibrated thermometer
-
Pycnometer or density meter
-
Viscometer (e.g., Ubbelohde or Brookfield)
-
Refractometer
-
Standard laboratory glassware and equipment
Procedure:
-
Boiling Point:
-
Set up a standard distillation apparatus.
-
Heat the this compound sample and record the temperature at which the liquid and vapor phases are in equilibrium at a constant atmospheric pressure.
-
-
Density:
-
Use a calibrated pycnometer or an electronic density meter to measure the mass of a known volume of the solvent at a controlled temperature (e.g., 25°C).
-
-
Viscosity:
-
Measure the kinematic viscosity using a viscometer following the instrument's standard operating procedure at a controlled temperature.
-
-
Refractive Index:
-
Use a refractometer to measure the refractive index of the solvent at a specified temperature and wavelength (e.g., 20°C and 589 nm).
-
Protocol 2: Solubility Assessment
Objective: To determine the solubility of various solutes in this compound.
Materials:
-
This compound
-
A range of solutes (polar, non-polar, fluorinated, non-fluorinated)
-
Analytical balance
-
Vortex mixer
-
Spectrophotometer or other analytical instrument for concentration measurement
Procedure:
-
Prepare saturated solutions of each solute in this compound at a controlled temperature.
-
Allow the solutions to equilibrate.
-
Carefully separate the saturated solution from any undissolved solute.
-
Determine the concentration of the solute in the solution using an appropriate analytical technique (e.g., UV-Vis spectroscopy, gravimetric analysis after solvent evaporation).
-
Express solubility in g/100 mL or mol/L.
Diagrams and Workflows
Due to the lack of specific reaction pathways or established experimental workflows involving this compound, the following diagrams represent logical workflows for its evaluation as a novel solvent.
Caption: Logical workflow for the evaluation of this compound as a novel solvent.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound. While specific toxicity data is limited, general guidelines for handling fluorinated hydrocarbons should be followed.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion and Future Directions
The application of this compound as a fluorinated solvent is a nascent area of research. The information provided here serves as a starting point for its systematic evaluation. Future research should focus on experimentally determining its physicochemical properties, conducting comprehensive solubility studies, and evaluating its performance in a variety of chemical transformations and industrial processes. Collaboration between academic and industrial researchers will be crucial to fully elucidate the potential of this and other understudied fluorinated solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of environmental hazards and exposure risk of hydrofluorocarbons (HFCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrofluorocarbon (HFC) | Definition, Characteristics, & Facts | Britannica [britannica.com]
- 4. This compound | C4H7F3 | CID 10855410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Activity Screening of 2,2,3-Trifluorobutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2,3-Trifluorobutane is a fluorinated hydrocarbon. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These changes can, in turn, impart novel biological activities. Therefore, screening this compound for potential biological effects is a valuable step in the exploration of new chemical entities for therapeutic or other applications.
These application notes provide a comprehensive framework for the initial biological activity screening of this compound, encompassing preliminary cytotoxicity assessment, target-based screening against common enzyme classes, and a general workflow for hit identification and confirmation.
Experimental Protocols
1. Preliminary Cytotoxicity Assessment: MTT Assay
Objective: To evaluate the general cytotoxicity of this compound against a panel of representative human cell lines.
Materials:
-
Human cell lines (e.g., HEK293, HeLa, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
2. Enzyme Inhibition Screening: Generic Kinase Assay
Objective: To screen this compound for inhibitory activity against a representative protein kinase.
Materials:
-
Recombinant protein kinase (e.g., a member of the Src family)
-
Kinase substrate (peptide)
-
ATP
-
Kinase assay buffer
-
This compound (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of this compound at various concentrations into the wells of a 384-well plate. Include a positive control inhibitor and a DMSO vehicle control.
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination and Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value for this compound if significant inhibition is observed.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| HEK293 | > 100 |
| HeLa | > 100 |
| HepG2 | 85.2 |
Table 2: Hypothetical Enzyme Inhibition Profile of this compound
| Target Enzyme | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | 8.1 | > 100 |
| Protease B | 92.5 | 2.3 |
| Phosphatase C | 15.3 | > 100 |
Visualizations
Caption: General workflow for the biological activity screening of this compound.
Caption: Hypothetical inhibition of the Protease B signaling pathway by this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,3-Trifluorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2,2,3-trifluorobutane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is through the hydrofluorination of a C4 alkene precursor. The logical starting material is 2-fluorobut-2-ene, as the addition of HF across the double bond will yield the desired product. Another potential, though less direct, route is the hydrofluorination of but-2-ene, which would require a double hydrofluorination step and likely result in a mixture of products.
Q2: What are the primary challenges in the synthesis of this compound via hydrofluorination?
A2: The primary challenges stem from the nature of hydrofluorination reactions. Hydrogen fluoride (B91410) (HF) is a weak acid, making it less reactive towards alkenes compared to other hydrogen halides.[1] Key challenges include:
-
Low Reactivity: Overcoming the low reactivity of HF often requires harsh reaction conditions or specialized reagents.[1]
-
Handling of Reagents: HF and its complexes, such as HF-Pyridine and triethylamine (B128534) trihydrofluoride (Et₃N·3HF), are hazardous and require special handling precautions.[2][3]
-
Regioselectivity: Controlling the regioselectivity of HF addition to unsymmetrical alkenes can be challenging, potentially leading to a mixture of isomers.
-
Side Reactions: The reaction can be prone to side reactions such as polymerization of the starting alkene, and carbocation rearrangements.
-
Product Purification: The final product may contain unreacted starting materials, isomeric byproducts, and residual fluorinating agents, necessitating careful purification.
Q3: What safety precautions are essential when working with hydrofluorinating agents like HF-Pyridine or Et₃N·3HF?
A3: Working with HF and its complexes is extremely hazardous and requires strict safety protocols.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and specialized gloves (e.g., nitrile or neoprene).[4]
-
Ventilation: All manipulations must be performed in a certified chemical fume hood.[2]
-
Emergency Preparedness: Have an emergency plan in place. Calcium gluconate gel should be readily accessible as an antidote for HF skin exposure.[2][3]
-
Material Compatibility: Use plasticware (e.g., Teflon, polyethylene) for reactions and storage, as HF reacts with glass.[2]
-
Waste Disposal: Dispose of all HF-containing waste according to institutional guidelines for hazardous waste.[5]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Alkene
| Possible Cause | Suggested Solution |
| Insufficiently Activated HF | The acidity of HF is low, which can lead to poor reactivity.[1] Consider using a stronger activating system. For instance, a combination of methanesulfonic acid and Et₃N·3HF has been shown to be effective for the hydrofluorination of some alkenes.[6] |
| Inadequate Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Moisture in the Reaction | Water can react with and deactivate some fluorinating agents. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Degraded Fluorinating Agent | HF complexes can degrade over time. Use a fresh bottle of the reagent or titrate to determine its activity. |
Problem 2: Formation of Multiple Products (Low Regioselectivity)
| Possible Cause | Suggested Solution |
| Carbocation Rearrangement | The intermediate carbocation may rearrange to a more stable form before fluoride attack, leading to isomeric products. Running the reaction at a lower temperature can sometimes minimize rearrangements. |
| Non-Markovnikov Addition | While Markovnikov addition is generally favored, some conditions can lead to anti-Markovnikov products. The choice of fluorinating agent and solvent can influence regioselectivity. For instance, some cobalt-catalyzed systems show exclusive Markovnikov selectivity.[7] |
| Isomerization of Starting Alkene | The reaction conditions might be causing isomerization of the starting butene isomer, leading to different products. Analyze the starting material post-reaction to check for isomerization. |
Problem 3: Product Decomposition
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | High temperatures or highly acidic conditions can lead to the decomposition of the desired product.[7] If using a highly concentrated reaction mixture, consider diluting it.[7] |
| Workup Procedure | Quenching the reaction with a strong base can sometimes lead to elimination reactions. Use a milder quenching agent like sodium bicarbonate solution. |
Experimental Protocols
Protocol 1: Hydrofluorination of 2-Fluorobut-2-ene using HF-Pyridine
This protocol is a generalized procedure based on common hydrofluorination methods.
Materials:
-
2-Fluorobut-2-ene
-
Hydrogen Fluoride-Pyridine complex (e.g., Olah's reagent)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Plastic reaction vessel (e.g., Teflon or polyethylene) and magnetic stirrer
Procedure:
-
Reaction Setup: In a plastic flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluorobut-2-ene (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagent: Slowly add HF-Pyridine (1.5 - 2.0 eq) to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the excess acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain pure this compound.
Data Presentation
Table 1: Comparison of Common Hydrofluorinating Agents
| Reagent | Composition | Handling | Acidity |
| HF-Pyridine (Olah's Reagent) | ~70% HF, 30% Pyridine | Corrosive, toxic, requires plasticware[2] | Reduced compared to neat HF[1] |
| Triethylamine Trihydrofluoride | Et₃N·3HF | Corrosive, toxic, liquid at RT | Milder than HF-Pyridine |
| KHSO₄-13HF | KHSO₄·13HF | Easily handled solid, high HF content[8] | Bifunctional activation enhances reactivity[8] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Direct Hydrofluorination of Methallyl Alkenes Using a Methanesulfonic Acid/Triethylamine Trihydrofluoride Combination [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride [organic-chemistry.org]
Technical Support Center: Purification of 2,2,3-Trifluorobutane Isomers
Welcome to the Technical Support Center for the purification of 2,2,3-Trifluorobutane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these and similar volatile fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
A1: The primary challenge in separating constitutional isomers of compounds like this compound is their similar physicochemical properties.[1] Constitutional isomers have the same molecular formula and weight, which often results in very close boiling points and similar polarities, making separation by common techniques like simple distillation difficult.[2] The effectiveness of purification methods will depend on exploiting the subtle differences in their physical properties that arise from their different molecular structures.[3][4]
Q2: Which purification techniques are most suitable for separating volatile isomers like this compound?
A2: For volatile compounds with close boiling points, the most effective techniques are:
-
Fractional Distillation: This method is an enhancement of simple distillation and is used to separate liquids with boiling point differences of less than 25 °C (45 °F).[5] It relies on a fractionating column to achieve multiple successive vaporization-condensation cycles, which enriches the vapor with the more volatile component.[6][7]
-
Preparative Gas Chromatography (Prep-GC): Prep-GC is an ideal technique for separating and purifying volatile compounds.[8][9] It offers high resolution and can separate isomers based on their differential partitioning between a stationary phase and a mobile gas phase.[10][11]
Q3: How do I choose between fractional distillation and preparative GC?
A3: The choice of technique depends on the required purity, the quantity of the sample, and available equipment.
-
Scale: Fractional distillation is generally more suited for larger quantities, while preparative GC is often used for smaller, high-purity separations.
-
Purity: Preparative GC typically offers higher resolution and can achieve higher purity for isomers with very similar boiling points.[9]
-
Boiling Point Difference: If the boiling point difference between the isomers is extremely small, preparative GC may be the only viable option.
Q4: Can I separate enantiomers of this compound using these methods?
A4: Enantiomers have identical boiling points and polarities in a non-chiral environment. Therefore, fractional distillation will not separate them.[12] To separate enantiomers, a chiral environment is required, which can be achieved using chiral gas chromatography, a specialized form of preparative GC with a chiral stationary phase.[12]
Illustrative Physical Properties of C4-Fluoroalkane Isomers
Due to the lack of specific data for this compound isomers, the following table provides boiling points for a set of C4-alkane and fluoroalkane isomers to illustrate the typical small differences that make purification challenging. This data is for illustrative purposes only.
| Compound | Molecular Formula | Boiling Point (°C) | Notes |
| n-Butane | C₄H₁₀ | -0.5 | Straight-chain alkane.[4] |
| Isobutane (2-methylpropane) | C₄H₁₀ | -11.7 | Branched-chain alkane.[4] |
| Hypothetical Isomer 1 | C₄H₇F₃ | N/A | Data not available |
| Hypothetical Isomer 2 | C₄H₇F₃ | N/A | Data not available |
Note: Generally, branched isomers have lower boiling points than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[4][13]
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol outlines a general procedure for separating volatile isomers.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.[6]
-
Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[7]
-
Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[6]
-
-
Procedure:
-
Add the isomer mixture to the round-bottom flask along with boiling chips or a magnetic stir bar for smooth boiling.
-
Heat the flask gently. As the mixture boils, a vapor front will begin to rise through the fractionating column.[6]
-
Maintain a slow and steady distillation rate (1-2 drops per second). A slow rate is crucial for achieving good separation.[6]
-
Monitor the temperature at the distillation head. It should remain constant during the collection of a pure fraction.
-
Collect the fraction that distills at a constant temperature. A sharp increase in temperature indicates that the lower-boiling isomer has been distilled and the higher-boiling isomer is beginning to distill.
-
Change receiving flasks to collect different fractions.
-
Protocol 2: Preparative Gas Chromatography (Prep-GC)
This protocol provides a general workflow for isomer separation using Prep-GC.
-
System Preparation:
-
Install an appropriate column. A non-polar or mid-polarity column is often a good starting point for separating non-polar to moderately polar compounds.
-
Condition the column according to the manufacturer's instructions to remove any contaminants.
-
Ensure the carrier gas (e.g., Helium, Hydrogen) is of high purity and free from oxygen and moisture.[14]
-
-
Method Development (Analytical Scale):
-
First, develop a separation method on an analytical scale GC to optimize parameters.
-
Optimize the oven temperature program (isothermal or gradient) to achieve baseline separation of the isomer peaks. A slow temperature ramp is often beneficial for resolving closely eluting peaks.[15]
-
Optimize the carrier gas flow rate to ensure maximum column efficiency.
-
-
Preparative Scale-Up:
-
Switch to a preparative scale column if available.
-
Increase the injection volume to collect a larger amount of sample. Be careful not to overload the column, which can lead to poor peak shape and resolution.[16]
-
Set up the fraction collection system to trap the eluting peaks corresponding to the desired isomers.
-
Perform multiple injections and collections to obtain the desired quantity of purified isomers.[9]
-
Troubleshooting Guides
Fractional Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation | Insufficient column efficiency (too few theoretical plates).[17] | Use a longer or more efficient fractionating column (e.g., a packed column instead of a Vigreux). |
| Distillation rate is too fast. | Reduce the heating rate to ensure a slow, steady distillation (1-2 drops per second).[6] | |
| Poor column insulation. | Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[6] | |
| Temperature fluctuations | Uneven boiling (bumping). | Add fresh boiling chips or use a magnetic stirrer. |
| Inconsistent heating. | Ensure the heating mantle is set to a stable temperature. | |
| Flooding of the column | Excessive heating rate. | Reduce the heating rate to prevent the vapor velocity from being too high. |
Preparative Gas Chromatography (Prep-GC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak resolution | Inappropriate stationary phase. | Select a column with a different selectivity. |
| Oven temperature program is not optimized. | Decrease the temperature ramp rate or use an isothermal program at a lower temperature.[15] | |
| Carrier gas flow rate is not optimal. | Optimize the flow rate for maximum column efficiency. | |
| Column overload.[16] | Reduce the injection volume. | |
| Peak fronting or tailing | Column contamination or degradation. | Condition the column. If the problem persists, the column may need to be replaced.[16] |
| Active sites in the inlet or column. | Use a deactivated inlet liner and a high-quality, inert column.[15] | |
| Incompatible solvent polarity with the stationary phase.[14] | Choose a solvent with a polarity that matches the stationary phase. | |
| Low recovery of collected fractions | Inefficient trapping of the eluent. | Ensure the collection trap is sufficiently cold to condense the volatile compound. |
| Leaks in the system. | Check for leaks at all connections, especially after the column. |
Visual Workflows
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting decision tree for Prep-GC resolution issues.
References
- 1. Khan Academy [khanacademy.org]
- 2. biocompare.com [biocompare.com]
- 3. byjus.com [byjus.com]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]
- 11. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Trifluorination Reactions
Welcome to the technical support center for trifluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the incorporation of the trifluoromethyl (-CF3) group into organic molecules. The strategic addition of a -CF3 group is a powerful tool in medicinal chemistry, capable of enhancing metabolic stability, lipophilicity, and binding affinity.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your trifluorination experiments in a question-and-answer format.
Question: My reaction shows low to no yield. What are the common causes and potential solutions?
Answer: Low or no yield is a frequent challenge in trifluorination reactions and can stem from several factors related to reagents, catalysts, and reaction conditions.
-
Inactive or Inappropriate Reagent: The choice and quality of the trifluoromethylating reagent are critical. Reagents are broadly classified as electrophilic ("CF3+"), nucleophilic ("CF3-"), or radical sources.[2]
-
Electrophilic Reagents (e.g., Togni's, Umemoto's reagents): These are effective for nucleophilic substrates like β-ketoesters and silyl (B83357) enol ethers.[2] However, they can be sensitive to moisture and may require activation.[3]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash reagent - TMSCF3): Ideal for electrophilic substrates such as aldehydes and ketones.[1][2] These reactions often require a suitable initiator.
-
Radical Precursors (e.g., CF3I, CF3SO2Na): Used in radical trifluoromethylation, often initiated by photoredox catalysis or a radical initiator like triethylborane.[4]
-
-
Catalyst/Initiator Issues:
-
Moisture Sensitivity: Many initiators, particularly fluoride (B91410) sources like TBAF or CsF used with TMSCF3, are highly sensitive to moisture.[1] Ensure the use of anhydrous fluoride sources and dry reaction conditions. Consider using a new bottle of initiator or drying it under a high vacuum.[1]
-
Catalyst Loading: Insufficient catalyst can lead to a stalled reaction. While catalytic amounts are typical, optimization may be necessary.[1]
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact reaction rates and yields. For instance, DMF can accelerate reactions with non-fluoride initiators for TMSCF3 chemistry.[1]
-
Temperature: Some reactions require elevated temperatures to proceed, while others may be sensitive to heat, leading to reagent decomposition.[5][6] A systematic temperature screen is often beneficial.
-
-
Substrate Reactivity: Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylation, while electron-rich substrates are better suited for electrophilic or radical approaches.[1][7]
Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer: Side reactions are a common hurdle in trifluorination. Understanding the potential side pathways is key to mitigating them.
-
Enolization: For enolizable ketones, the formation of silyl enol ethers can be a major side reaction when using TMSCF3 with a basic initiator.[1] Switching to a milder, non-fluoride base like K2CO3 or K3PO4 in DMF can minimize this issue.[1]
-
Protodeborylation: In copper-catalyzed trifluoromethylation of arylboronic acids, protodeborylation can be a significant side reaction.[8] Using the corresponding pinacol (B44631) esters of the boronic acids can help to minimize this unwanted reaction.[8]
-
Hydrolysis of Metal-Fluorine Bonds: In transition metal-catalyzed fluorination, the hydrolysis of the metal-fluorine bond can be a competing non-productive pathway.[9] Ensuring strictly anhydrous conditions is crucial.
-
Rearrangements: In reactions that proceed through carbocation intermediates, rearrangements can occur, especially with flexible ring systems like cycloheptanes.[6] Lowering the reaction temperature may favor a single reaction pathway.[6]
Question: My reaction stalls before the starting material is fully consumed. What should I do?
Answer: A stalled reaction can often be attributed to catalyst deactivation or the presence of inhibitors.
-
Catalyst Deactivation: This is particularly common with moisture-sensitive initiators.[1] Ensure all glassware is thoroughly dried, and all reagents and solvents are anhydrous.
-
Re-initiation: In some cases, adding another portion of the initiator can restart the reaction.[1] However, this should be done with caution to avoid runaway reactions or the formation of byproducts.[1]
Question: How do I purify my trifluoromethylated product effectively?
Answer: The purification of trifluoromethylated compounds can be challenging due to their unique physical properties.
-
Chromatography: Column chromatography is a standard method.[10] However, the similar polarities of the desired product and byproducts can sometimes make separation difficult.[11] In such cases, preparative HPLC or SFC may offer better resolution.[12] Reverse-phase chromatography can also be a viable alternative.[12]
-
Distillation: For volatile compounds with sufficiently different boiling points, fractional distillation can be effective.[11]
-
Crystallization: If the product is a solid, recrystallization can be a powerful purification technique.[11][12] If the compound "oils out," it may be due to impurities or the solvent's boiling point being higher than the compound's melting point.[11] Further purification by chromatography before crystallization may be necessary.[12]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of trifluoromethylating reagents?
A1: Trifluoromethylating reagents are generally categorized into three main classes based on their reactivity:
-
Electrophilic ("CF3+") Reagents: These reagents, such as Togni's and Umemoto's reagents, deliver a trifluoromethyl cation equivalent to nucleophilic substrates.[2][13]
-
Nucleophilic ("CF3-") Reagents: The most common example is the Ruppert-Prakash reagent (TMSCF3), which provides a trifluoromethyl anion equivalent for reaction with electrophiles.[1][2]
-
Radical (CF3•) Reagents: Reagents like trifluoroiodomethane (CF3I) and sodium trifluoromethanesulfinate (Langlois' reagent) can generate a trifluoromethyl radical.[4][14]
Q2: How do I choose the right trifluoromethylating reagent for my substrate?
A2: The choice of reagent depends on the nature of your substrate. For nucleophilic substrates (e.g., enolates, amines, thiols), an electrophilic reagent is generally suitable.[13] For electrophilic substrates (e.g., aldehydes, ketones, imines), a nucleophilic reagent is the preferred choice.[1] For substrates that can undergo radical addition, such as alkenes and arenes, a radical trifluoromethylation approach may be effective.[4][14]
Q3: What are some common catalysts or initiators for trifluorination reactions?
A3: The choice of catalyst or initiator is highly dependent on the trifluoromethylating reagent and reaction mechanism.
-
For TMSCF3 , common initiators include fluoride sources (TBAF, CsF) or milder non-fluoride bases (K2CO3, K3PO4).[1] Lewis acids like BF3·OEt2 can also be used to activate carbonyl substrates.[15]
-
Copper salts are frequently used in cross-coupling reactions with various trifluoromethyl sources.[4][16]
-
Photoredox catalysts (e.g., Ru or Ir complexes) are often employed to initiate radical trifluoromethylation reactions.[4][14]
Q4: Are there any specific safety precautions I should take when working with trifluoromethylating reagents?
A4: Yes, many trifluoromethylating reagents and the reactions themselves require specific safety measures. Always consult the Safety Data Sheet (SDS) for the specific reagents you are using. General precautions include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and ensuring that reactions are conducted under an inert atmosphere when using air- or moisture-sensitive reagents.
Data Presentation
Table 1: Comparison of Common Trifluoromethylating Reagents
| Reagent Class | Example Reagent(s) | Typical Substrates | Key Advantages | Common Limitations |
| Electrophilic | Togni's Reagents, Umemoto's Reagents[13] | β-ketoesters, silyl enol ethers, heteroatoms[2] | Commercially available, shelf-stable[13] | Can be expensive, may require activation[3][17] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3)[1] | Aldehydes, ketones, imines[2] | Versatile, widely used | Requires an initiator, can lead to enolization[1] |
| Radical | CF3I, CF3SO2Na (Langlois' Reagent)[4][18] | Alkenes, arenes, heteroarenes[4][14] | Good for late-stage functionalization | May require a specific initiator (e.g., light, radical initiator)[4] |
Table 2: Effect of Initiator on the Trifluoromethylation of Chalcone with TMSCF3
| Entry | Base (Initiator) | Solvent | Yield (%) |
| 1 | K2CO3 | THF | 10 |
| 2 | K2CO3 | DMF | 95 |
| 3 | K3PO4 | THF | 15 |
| 4 | K3PO4 | DMF | 92 |
| 5 | CsF | THF | 85 |
Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h. Data adapted from studies on fluoride-free catalytic systems.[1] This table highlights the significant influence of the solvent on the efficiency of non-fluoride initiators.[1]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Promoted Trifluoromethylation of a Ketone
This protocol describes a general method for the trifluoromethylation of ketones using TMSCF3 as the trifluoromethyl source and BF3·OEt2 as a Lewis acid promoter.[15]
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add the ketone substrate (1.0 mmol).
-
Dissolve the substrate in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 (1.5 mmol, 1.5 equivalents) to the solution.
-
Slowly add BF3·OEt2 (0.1 mmol, 0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[15]
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.[15]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired trifluoromethylated alcohol.[15]
Visualizations
Caption: A troubleshooting workflow for addressing low or no yield in trifluorination reactions.
Caption: A general experimental workflow for a trifluorination reaction from setup to product characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 15. benchchem.com [benchchem.com]
- 16. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]
Technical Support Center: Fluorination of Alkanes
Welcome to the technical support center for the fluorination of alkanes. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the fluorination of alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of side reactions observed during the fluorination of alkanes?
A1: The main side reactions depend on the fluorination method employed.
-
Direct Fluorination (with F₂ gas): This method is highly exothermic and can be explosive.[1][2][3] Common side reactions include C-C bond cleavage (fragmentation) leading to a mixture of smaller perfluorinated alkanes, and the formation of carbon and hydrogen fluoride (B91410).[1][2] Controlling the reaction often requires dilution with an inert gas like nitrogen.[2][3]
-
Radical Fluorination: A significant challenge is achieving selectivity, as the reaction often produces a mixture of mono- and poly-fluorinated products.[4][5][6][7] The position of fluorination is often dictated by the stability of the radical intermediate (tertiary > secondary > primary).[8]
-
Electrophilic Fluorination: Using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI), common side reactions can include the formation of difluorinated products, especially with electron-rich substrates.[9][10] Elimination reactions to form alkenes can also occur, particularly at higher temperatures.[11]
-
Nucleophilic Fluorination: A major competing reaction is elimination, which leads to the formation of undesired alkene byproducts.[12] This is especially prevalent at higher temperatures and with sterically hindered substrates.[11][12]
Q2: How can I control the selectivity of radical C-H fluorination?
A2: Achieving high selectivity in radical fluorination is a significant challenge.[13] The inherent reactivity of many fluorine-transfer agents can lead to a mixture of products.[4][13] However, several strategies can be employed:
-
Reagent Choice: Milder and more selective radical fluorinating agents have been developed. For example, N-fluorobenzenesulfonimide (NFSI) and Selectfluor can be used as radical fluorine-transfer agents under specific conditions.[13]
-
Photocatalysis: The use of photocatalysts, such as anthraquinone (B42736) (AQN), can enable site-selective fluorination of C-H bonds.[8][14] This method often favors electron-rich sp³ C-H bonds.[14]
-
Directed Fluorination: Introducing a directing group into the substrate can guide the fluorination to a specific C-H bond, enhancing regioselectivity.
Q3: My nucleophilic fluorination reaction is resulting in a low yield of the desired product and a significant amount of alkene byproduct. What should I do?
A3: Low yield and the formation of elimination byproducts are common issues in nucleophilic fluorination.[12] Here are some troubleshooting steps:
-
Lower the Reaction Temperature: Elimination reactions are often favored at higher temperatures.[11] Reducing the temperature can help to favor the desired substitution reaction.
-
Choice of Fluoride Source: The nucleophilicity of the fluoride source is crucial. Anhydrous tetra-n-butylammonium fluoride (TBAF) is a highly reactive source.[15] For less reactive substrates, a combination of a weakly basic fluoride source like tetrabutylammonium (B224687) bifluoride with a suitable solvent can minimize elimination.[16]
-
Solvent: Use polar aprotic solvents like acetonitrile (B52724) or DMSO, which can enhance the nucleophilicity of the fluoride ion.[15]
-
Leaving Group: Ensure you are using a good leaving group. For deoxyfluorination of alcohols, converting the hydroxyl group to a sulfonate ester (e.g., tosylate, mesylate) prior to fluorination can be beneficial.[11]
-
Use of Additives: The addition of ionic liquids or crown ethers can enhance the nucleophilicity of metal fluorides like KF and reduce the formation of olefin byproducts.[16]
Q4: I am observing over-fluorination (di- or poly-fluorination) in my electrophilic fluorination reaction. How can I favor monofluorination?
A4: The formation of difluorinated byproducts is a common issue, especially when the substrate can readily form an enol or enolate.[9] To promote monofluorination, consider the following:
-
Stoichiometry: Carefully control the amount of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination.[9]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further fluorination.[9][11]
-
Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for the monofluorinated product.[9][11]
Troubleshooting Guides
Issue 1: Explosive or Uncontrolled Reaction with Elemental Fluorine
| Symptom | Possible Cause | Recommended Solution |
| Rapid, highly exothermic, and potentially explosive reaction. | Use of pure or highly concentrated fluorine gas.[1][2][3] | Dilute the fluorine gas with an inert gas such as nitrogen or argon.[2][3] Utilize continuous-flow reactors to improve control over reaction conditions and enhance safety.[17] |
| Formation of carbon and hydrogen fluoride. | Complete destruction of the alkane skeleton due to the high reactivity of fluorine.[1] | In addition to dilution, use a reactor designed for highly exothermic reactions and ensure proper heat dissipation. |
Issue 2: Poor Selectivity in Radical Fluorination
| Symptom | Possible Cause | Recommended Solution |
| A mixture of mono-, di-, and poly-fluorinated products is obtained.[4][5][6][7] | High reactivity of the fluorine source leading to multiple substitutions. | Use a large excess of the hydrocarbon relative to the fluorinating agent to favor monofluorination.[5][7] |
| Fluorination occurs at multiple positions on the alkane chain. | Lack of site-selectivity in the hydrogen abstraction step. | Employ photocatalytic methods with a suitable catalyst (e.g., anthraquinone) to achieve site-selectivity.[14] Consider substrates with C-H bonds of significantly different reactivity (e.g., tertiary vs. primary). |
Issue 3: Low Yield in Nucleophilic Fluorination
| Symptom | Possible Cause | Recommended Solution |
| Incomplete reaction or low conversion of the starting material. | Poor leaving group.[11] | For deoxyfluorination of alcohols, convert the hydroxyl group to a better leaving group such as a tosylate or mesylate.[11] |
| Inactive or degraded fluorinating reagent. | Use a fresh, anhydrous source of the fluorinating agent. Reagents like DAST can degrade over time.[11] | |
| Insufficient reagent. | Increase the equivalents of the fluorinating reagent, especially for sterically hindered substrates.[11] |
Experimental Protocols
Protocol 1: Deoxyfluorination of a Secondary Alcohol using DAST
This protocol is a general guideline for the deoxyfluorination of a secondary alcohol to the corresponding fluoroalkane.
Materials:
-
Secondary alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dry ice/acetone bath
Procedure:
-
Dissolve the secondary alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.[11]
-
Slowly add DAST (1.2-1.5 equivalents) dropwise to the stirred solution.[11]
-
Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
Once the reaction is complete, carefully quench the reaction by slowly adding the reaction mixture to a cold (0 °C) saturated aqueous solution of NaHCO₃.[11]
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
Visualizations
Caption: Workflow for a typical deoxyfluorination experiment.
Caption: Decision tree for troubleshooting low yields.
References
- 1. chim.lu [chim.lu]
- 2. organicmystery.com [organicmystery.com]
- 3. thefactfactor.com [thefactfactor.com]
- 4. Halogenation of Alkanes | Mechanism, Reaction Steps & Products [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Selective fluorination of alkyl C–H bonds via photocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01848F [pubs.rsc.org]
- 15. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 16. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in 2,2,3-Trifluorobutane synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2,2,3-Trifluorobutane. The advice is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential starting materials for the synthesis of this compound?
A1: While specific literature for the synthesis of this compound is not abundant, plausible starting materials based on common fluorination strategies include butene isomers (such as 2-butene), butane (B89635) derivatives with existing functional groups (e.g., hydroxyl or carbonyl groups), or butane derivatives already containing some fluorine atoms. The choice of starting material will dictate the synthetic strategy.
Q2: Which fluorinating agents are commonly used for this type of synthesis?
A2: The selection of a fluorinating agent is critical and depends on the chosen synthetic pathway. For hydrofluorination of an alkene, hydrogen fluoride (B91410) (HF) or its complexes like Olah's reagent (HF-pyridine) are often used.[1] For deoxyfluorination of alcohols, reagents like diethylaminosulfur trifluoride (DAST) are common. Electrophilic fluorination might employ agents such as Selectfluor® (F-TEDA-BF4).[2]
Q3: What are the major challenges in synthesizing polyfluorinated alkanes like this compound?
A3: The primary challenges include controlling the regioselectivity and stereoselectivity of the fluorination, preventing over-fluorination or under-fluorination, and managing the often harsh and corrosive nature of fluorinating agents. Side reactions such as elimination and rearrangement are also common hurdles that can lead to low yields and difficult purification.
Troubleshooting Guides for Low Yield
Low yield in the synthesis of this compound can arise from various factors depending on the synthetic route. Below are troubleshooting guides for plausible synthetic pathways.
Scenario 1: Hydrofluorination of a Difluorinated Butene
This hypothetical two-step approach involves the initial synthesis of a difluorobutene followed by hydrofluorination.
Step 1: Synthesis of a Difluorobutene (e.g., 2,3-difluoro-2-butene)
-
Issue: Low yield of the desired difluorobutene isomer.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Poor regioselectivity in a dehydrohalogenation step. | Optimize the base and solvent system. Sterically hindered bases may improve selectivity. |
| Formation of multiple isomers. | Analyze the product mixture by GC-MS to identify all isomers. Modify reaction temperature and catalyst to favor the desired isomer. |
| Low reactivity of the starting material. | Increase reaction temperature or use a more reactive fluorinating or halogenating agent in the preceding step. |
Step 2: Hydrofluorination of the Difluorobutene
-
Issue: Low yield of this compound.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete reaction. | Increase the reaction time or the concentration of the HF source. Consider using a more activated HF reagent like KHSO4-13HF.[1][3] |
| Formation of carbocation rearrangement byproducts. | Run the reaction at a lower temperature to minimize rearrangements. The choice of solvent can also influence carbocation stability. |
| Polymerization of the alkene. | Use a less acidic HF source or dilute the reaction mixture. Ensure the reaction is free of impurities that could initiate polymerization. |
| Loss of product during workup. | This compound is expected to be volatile. Use low-temperature extraction and distillation procedures to minimize loss. |
Scenario 2: Fluorination of a Functionalized Butane
This approach could involve the fluorination of a precursor like 3-fluorobutan-2-one or 3-fluorobutan-2-ol.
-
Issue: Low yield of this compound from a ketone or alcohol precursor.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete conversion of the starting material. | Increase the stoichiometry of the fluorinating agent (e.g., DAST for an alcohol, or a geminal difluorination reagent for a ketone). Extend the reaction time or increase the temperature. |
| Formation of elimination byproducts (alkenes). | Use a less acidic fluorinating agent or add a non-nucleophilic base to scavenge acid byproducts. Run the reaction at a lower temperature. |
| Rearrangement reactions. | This is a common issue in fluorination reactions. The choice of a milder fluorinating agent may suppress rearrangements. |
| Decomposition of the starting material or product. | Ensure anhydrous conditions, as many fluorinating agents react violently with water. The reaction should be performed under an inert atmosphere. |
Experimental Protocols
Due to the lack of specific literature for this compound, the following are generalized protocols for key reactions that could be adapted for its synthesis.
General Protocol for Hydrofluorination of an Alkene
-
In a fume hood, a solution of the alkene in a suitable solvent (e.g., dichloromethane) is prepared in a fluoropolymer reaction vessel.
-
The vessel is cooled to the desired temperature (typically between -78 °C and 0 °C).
-
A solution of the HF reagent (e.g., Olah's reagent or KHSO4-13HF) is added dropwise to the stirred alkene solution under an inert atmosphere.[1][3]
-
The reaction is monitored by GC-MS by taking aliquots and quenching them with a weak base.
-
Upon completion, the reaction is carefully quenched by pouring it onto a mixture of ice and a weak base (e.g., sodium bicarbonate).
-
The organic layer is separated, and the aqueous layer is extracted with a cold solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is carefully removed by distillation at atmospheric pressure to avoid loss of the volatile product.
-
The crude product is purified by fractional distillation.
General Protocol for Deoxyfluorination of an Alcohol
-
A solution of the alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) is prepared in a dry flask under an inert atmosphere.
-
The solution is cooled to -78 °C.
-
A solution of the deoxyfluorinating agent (e.g., DAST) in the same solvent is added dropwise to the stirred alcohol solution.
-
The reaction is allowed to warm slowly to room temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
The mixture is diluted with water and the organic layer is separated.
-
The aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried, and the solvent is carefully removed.
-
The product is purified by column chromatography or distillation.
Visualizations
Caption: A logical workflow for troubleshooting low yield in a chemical synthesis.
Caption: Plausible synthetic pathways to this compound.
References
Technical Support Center: Purification of Fluorinated Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in fluorinated compounds?
A1: Common impurities can include unreacted starting materials, reagents from the fluorination process (e.g., residual catalysts or fluoride (B91410) sources), and byproducts from side reactions.[1] For instance, in syntheses involving an amine and an electrophile, excess electrophile may persist in the reaction mixture.[1]
Q2: Which purification techniques are most effective for fluorinated compounds?
A2: The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for purifying fluorinated compounds. The choice of stationary phase and mobile phase is critical for a successful separation.[2]
-
Flash Column Chromatography: A fundamental technique for the separation of reaction mixtures. For fluorinated compounds, both normal-phase and reverse-phase chromatography can be effective.[3]
-
Crystallization: An effective method for obtaining highly pure solid compounds, especially at the final purification stage. However, the altered solubility of fluorinated compounds can make finding suitable crystallization conditions challenging.[2][3]
-
Liquid-Liquid Extraction: Primarily used as a preliminary purification step to remove major impurities based on differential solubility between two immiscible liquid phases.[3]
-
Solid-Phase Extraction (SPE): Useful for sample cleanup, removing major impurities, and concentrating the target compound before final purification. Fluorous SPE (F-SPE) is a specialized technique that leverages fluorous interactions for selective separation.[2]
Q3: How does fluorine substitution affect the purification strategy?
A3: The introduction of fluorine can significantly alter a molecule's physicochemical properties, impacting purification:
-
Polarity and Solubility: Fluorination can increase polarity, affecting solubility in common organic solvents and influencing retention in chromatography.
-
Intermolecular Interactions: Fluorinated compounds can exhibit unique intermolecular interactions, such as fluorous-fluorous interactions, which can be exploited for purification.[2]
-
pKa Changes: The high electronegativity of fluorine can lower the pKa of nearby basic atoms, influencing the compound's ionization state and its behavior in ion-exchange chromatography and pH-dependent extractions.[2]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: Why am I observing poor peak shape (tailing or fronting) for my fluorinated compound?
A: Poor peak shape can be attributed to several factors:
-
Secondary Interactions: Strong interactions between a polar fluorinated analyte and residual silanols on a silica-based stationary phase can cause tailing.
-
Solution: Use a deactivated, end-capped column to minimize silanol (B1196071) interactions. Consider adding a mobile phase modifier like trifluoroacetic acid (TFA) for acidic compounds or a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) for basic compounds.[4]
-
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of your analyte, it can exist in multiple ionic forms, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape.[4]
-
-
Column Overload: Injecting too much sample onto the column can lead to fronting.
-
Solution: Reduce the concentration or volume of the injected sample.[4]
-
-
Incompatible Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak fronting.
Q: My fluorinated compound has low or no recovery from the HPLC column. What should I do?
A: Low recovery can be due to:
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.
-
Solution: Try a different stationary phase, such as a fluorinated phase, or alter the mobile phase composition by adding a competitive agent.
-
-
Compound Instability: The compound may be degrading on the column.
-
Solution: Ensure the mobile phase pH is within the stability range of your compound and consider operating at a lower temperature.
-
Q: How can I resolve co-eluting impurities?
A: When impurities have similar polarity to the target compound, co-elution can be a challenge.
-
Optimize Selectivity:
-
Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).[4]
-
Change Mobile Phase Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter selectivity.[4]
-
Employ an Orthogonal Technique: If co-elution persists, consider a different purification method like Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[4]
-
Crystallization
Q: I'm having trouble finding a suitable solvent for recrystallization. What is the best approach?
A: A systematic approach to solvent screening is crucial. An ideal solvent should dissolve the compound when hot but not when cold.
-
Solution: Test a range of solvents with varying polarities. If a single solvent is not effective, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be employed.
Q: My compound is "oiling out" instead of crystallizing. How can I prevent this?
A: "Oiling out" can occur if the solution is too supersaturated or cooled too quickly.
-
Solution: Use a more dilute solution and allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization over oiling out.[2]
Q: The purity of my compound does not improve after recrystallization. Why?
A: This can happen if impurities have a similar solubility profile to your product.
-
Solution: Consider a second recrystallization from a different solvent system. Alternatively, pre-purification by another method, such as flash chromatography, may be necessary to remove the problematic impurities before crystallization.[1]
Data Presentation: Comparison of Purification Methods
The following table provides a representative comparison of preparative HPLC and recrystallization for the purification of a hypothetical fluorinated pharmaceutical intermediate.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) | Key Considerations |
| Preparative HPLC | 85 | >99 | 80 | High resolution, suitable for complex mixtures. Requires method development and can be time-consuming for large quantities. |
| Recrystallization | 85 | 98 | 90 | Cost-effective and scalable. Purity is highly dependent on the impurity profile and finding the optimal solvent system. |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of a Fluorinated Compound
This protocol provides a general guideline for the purification of a neutral, moderately polar fluorinated compound using reversed-phase preparative HPLC.
-
Sample Preparation:
-
Dissolve the crude fluorinated compound in a minimal amount of a suitable solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)). The final concentration should be as high as possible without causing precipitation.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18, 10 µm particle size, 250 x 21.2 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B (linear gradient)
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 1-5 mL (depending on sample concentration and column loading capacity)
-
-
Fraction Collection:
-
Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target compound.
-
-
Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
-
Purity Analysis:
-
Analyze the purified compound by analytical HPLC to confirm its purity.
-
Protocol 2: Recrystallization of a Fluorinated Aromatic Compound
This protocol describes a general procedure for the purification of a solid fluorinated aromatic compound using a two-solvent system.
-
Solvent Selection:
-
Identify a "good" solvent in which the compound is highly soluble (e.g., ethyl acetate, acetone).
-
Identify a "poor" solvent (anti-solvent) in which the compound is sparingly soluble (e.g., hexanes, heptane). The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the "good" solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Inducing Crystallization:
-
Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy (the point of saturation).
-
If necessary, add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized solid and compare it to the literature value. A sharp melting point close to the expected value is an indication of high purity.
-
Analyze the compound by NMR or analytical HPLC to confirm purity.
-
Visualizations
References
- 1. A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. phenomenex.com [phenomenex.com]
Technical Support Center: Improving Stereoselectivity in Fluorination Reactions
Welcome to the technical support center for stereoselective fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of chiral fluorinated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing stereoselectivity in fluorination reactions?
A1: Several factors critically influence the stereochemical outcome of a fluorination reaction. These include:
-
Fluorinating Reagent: The size, structure, and electronic properties of the fluorinating reagent can dictate the stereoselectivity.[1] Bulky reagents can introduce steric hindrance, favoring the formation of one stereoisomer.[1]
-
Substrate Structure: The conformation and existing stereocenters of the substrate play a crucial role. Cyclic substrates, for instance, have restricted conformations that can direct the approach of the fluorinating reagent.[1] The presence of directing groups on the substrate can also enforce stereocontrol through interactions with the catalyst or reagent.[2]
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact stereoselectivity. Lower temperatures often lead to higher selectivity by minimizing side reactions.[1][3] The polarity of the solvent can affect the stability of reaction intermediates and the overall reaction mechanism.[1]
-
Catalyst System: The choice of catalyst is paramount for achieving high stereoselectivity. Chiral catalysts, including Lewis acids, organocatalysts, transition metal complexes, and phase-transfer catalysts, create a chiral environment around the substrate, directing the fluorinating agent to a specific face of the molecule.[4][5][6]
Q2: How do I choose the appropriate fluorinating reagent for my stereoselective reaction?
A2: The choice of fluorinating reagent depends on whether you are performing an electrophilic or nucleophilic fluorination.
-
Electrophilic Fluorination: Reagents like Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts are commonly used.[7] The reactivity and steric bulk of these reagents can influence selectivity. For instance, NFSI has been found to give superior enantioselectivity over Selectfluor in some reactions.[6]
-
Nucleophilic Fluorination: Sources of nucleophilic fluoride (B91410) include potassium fluoride (KF), cesium fluoride (CsF), and various amine/HF reagents like triethylamine (B128534) trihydrofluoride and pyridine (B92270) hydrofluoride (Olah's reagent).[1][7][8] The counterion and the presence of additives can modulate the nucleophilicity and steric environment of the fluoride ion.
Q3: What are common catalytic systems for achieving high enantioselectivity?
A3: A variety of catalytic systems have been developed for enantioselective fluorination:[4]
-
Transition Metal Catalysis: Chiral complexes of metals like copper, nickel, palladium, and ruthenium are widely used.[5][6] The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity.
-
Organocatalysis: Chiral small organic molecules, such as primary amines derived from cinchona alkaloids or amino acids, can effectively catalyze stereoselective fluorinations.[5]
-
Lewis Acid Catalysis: Chiral Lewis acids can activate the substrate or the fluorinating reagent to facilitate a stereoselective reaction.
-
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as chiral phosphate (B84403) anions, can generate a soluble, chiral electrophilic fluorine species in a nonpolar solvent, leading to high enantioselectivity.[2]
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
Problem: The fluorination reaction results in a low enantiomeric excess (ee) or diastereomeric ratio (dr).
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Many stereoselective reactions show improved selectivity at lower temperatures as it can help to favor the kinetic product.[3][9] |
| Inappropriate Solvent | Screen a range of solvents with varying polarities. The solvent can influence the conformation of the substrate and the transition state.[1][9] |
| Incorrect Catalyst or Ligand | Evaluate different chiral catalysts or ligands. The steric and electronic properties of the catalyst are critical for stereocontrol.[5][6] |
| Interference from Water or Impurities | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Water can interfere with many catalytic systems.[3] |
| Substrate Lacks Sufficient Directing Groups | Consider modifying the substrate to include a directing group that can coordinate with the catalyst and enforce a specific stereochemical outcome.[2] |
Issue 2: Poor Yield or Incomplete Conversion
Problem: The desired fluorinated product is obtained in low yield, or the starting material is not fully consumed.
| Potential Cause | Troubleshooting Step |
| Inactive Fluorinating Reagent | Use a fresh batch of the fluorinating reagent. Some reagents can degrade over time, especially if not stored under anhydrous conditions.[3] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. Sterically hindered substrates may require a larger excess.[3] |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they can also decrease the reaction rate. Gradually increase the temperature to find a balance between selectivity and conversion.[3] |
| Poor Leaving Group (for Nucleophilic Fluorination) | If starting from an alcohol, consider converting it to a better leaving group, such as a sulfonate ester, before fluorination.[3] |
| Catalyst Inhibition | Ensure the substrate or solvent does not contain functional groups that could inhibit the catalyst.[10] |
Issue 3: Formation of Side Products (e.g., Elimination, Rearrangement)
Problem: The reaction produces significant amounts of undesired side products.
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.[3][9] |
| Presence of a Strong Base | If using a base, consider a non-nucleophilic, sterically hindered base to minimize elimination.[3] |
| SN1-type Mechanism Leading to Racemization/Rearrangement | Choose a fluorinating reagent and reaction conditions that favor an SN2-type mechanism to avoid the formation of a carbocation intermediate.[3] |
| Substrate Decomposition | Use milder reaction conditions or protect sensitive functional groups on the substrate.[11] |
Experimental Protocols
General Protocol for Enantioselective Electrophilic Fluorination of a β-Ketoester
This protocol is a generalized procedure based on common practices in the literature for the enantioselective fluorination of β-ketoesters using a chiral metal catalyst.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral ligand (e.g., a chiral bis(oxazoline) or DBFOX-Ph ligand, 0.1 eq) and the metal salt (e.g., Cu(OTf)₂, Ni(ClO₄)₂·6H₂O, 0.1 eq) in an anhydrous solvent (e.g., THF, toluene, or CH₂Cl₂). Stir the mixture at room temperature for 30-60 minutes to form the catalyst complex.
-
Substrate Addition: Add the β-ketoester (1.0 eq) to the flask.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -20 °C, or 0 °C) using an appropriate cooling bath.
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., NFSI or Selectfluor®, 1.1-1.5 eq) portion-wise or as a solution in the same anhydrous solvent.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-fluoro-β-ketoester. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: General experimental workflow for enantioselective fluorination.
References
- 1. zjwintime.com [zjwintime.com]
- 2. A combination of directing groups and chiral anion phase-transfer catalysis for enantioselective fluorination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
stability issues of 2,2,3-Trifluorobutane under reaction conditions
Disclaimer: Detailed experimental data on the stability of 2,2,3-Trifluorobutane under specific reaction conditions is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the general chemical principles of hydrofluorocarbons (HFCs) and data from structurally similar compounds. Researchers should always perform small-scale safety and stability tests before proceeding with new experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemistry of similar hydrofluoroalkanes, the primary stability concerns for this compound include:
-
Thermal Decomposition: At elevated temperatures, C-C and C-H bond cleavage can occur, potentially leading to the formation of smaller hydrocarbons and fluorinated compounds. The C-F bond is generally very strong and less likely to cleave thermally.[1]
-
Dehydrofluorination: In the presence of strong bases or certain catalysts, this compound may undergo elimination of hydrogen fluoride (B91410) (HF) to form unsaturated fluoroalkenes.[2]
-
Reactivity with Strong Lewis Acids: Strong Lewis acids can promote isomerization or decomposition.
-
Oxidative Stability: While generally stable to oxidation, extreme conditions (high temperatures and pressures with strong oxidizers) could lead to degradation.
-
Photochemical Decomposition: Although saturated HFCs are generally resistant to photolysis in the troposphere, high-energy UV radiation in the stratosphere can initiate degradation, primarily through reaction with hydroxyl radicals.[3][4][5]
Q2: Is this compound compatible with common laboratory reagents and solvents?
A2: this compound is expected to be compatible with a wide range of common organic solvents such as alkanes, ethers, and chlorinated solvents.[1][6] However, caution should be exercised with the following:
-
Strong Bases: Reagents like alkali metal hydroxides, alkoxides, and organometallic bases can induce dehydrofluorination.
-
Strong Acids: While generally stable, highly acidic conditions, especially at elevated temperatures, could lead to side reactions.
-
Strong Reducing Agents: Very strong reductants, such as those used in Birch reductions, can cleave C-F bonds.[1]
-
Reactive Metals: Alkali and alkaline earth metals can react exothermically.
Q3: What are the likely decomposition products of this compound?
A3: The decomposition products will depend on the conditions:
-
Thermal Decomposition: Likely products include smaller saturated and unsaturated hydrocarbons and fluorocarbons resulting from C-C bond cleavage.
-
Dehydrofluorination: The primary products would be isomers of trifluorobutene and hydrogen fluoride.
-
Oxidative Decomposition: Under harsh oxidative conditions, formation of carbonyl fluoride (COF2), hydrogen fluoride (HF), and carbon oxides is possible.
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation
Symptoms:
-
GC-MS or NMR analysis shows the presence of unexpected peaks.
-
Reduced yield of the desired product.
-
Formation of colored byproducts.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition | Monitor and control the reaction temperature carefully. Consider running the reaction at a lower temperature for a longer duration. |
| Dehydrofluorination | If strong bases are used, consider a milder base or a non-basic catalyst. Ensure the reaction is free of basic impurities. |
| Reaction with Impurities | Ensure the purity of this compound and other reagents. Impurities from synthesis, such as unsaturated fluoroalkanes, can be more reactive. |
| Catalyst-Induced Decomposition | Evaluate the compatibility of the catalyst with this compound. Consider catalyst screening to find a more selective option. |
Issue 2: Pressure Buildup in a Sealed Reaction Vessel
Symptoms:
-
A significant increase in pressure beyond what is expected from solvent vapor pressure.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Gas Formation from Decomposition | Immediately cool the reaction vessel to reduce the reaction rate and pressure. Safely vent the excess pressure. Re-evaluate the reaction conditions, particularly the temperature and the presence of incompatible reagents. |
| Dehydrofluorination | The formation of gaseous HF and fluoroalkenes will increase pressure. Follow the troubleshooting steps for dehydrofluorination. |
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability
-
Place a known amount of this compound in a sealed, inert microreactor (e.g., a stainless-steel Swagelok tube).
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Heat the reactor to the desired temperature in a controlled manner (e.g., using a tube furnace or a GC oven).
-
Hold at the set temperature for a specified period.
-
Cool the reactor to room temperature.
-
Analyze the contents by GC-MS to identify and quantify any decomposition products.
-
Repeat at various temperatures to determine the onset of decomposition.
Protocol 2: Compatibility with a Strong Base
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable inert solvent (e.g., a high-boiling point ether).
-
Add a stoichiometric or catalytic amount of a strong base (e.g., potassium tert-butoxide).
-
Heat the reaction mixture to a specific temperature and monitor the reaction over time by taking aliquots.
-
Quench the aliquots appropriately (e.g., with a dilute acid).
-
Analyze the quenched aliquots by GC-MS to detect the formation of dehydrofluorination products (trifluorobutenes).
Visualizations
Caption: General decomposition pathways for this compound.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
References
- 1. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 2. matec-conferences.org [matec-conferences.org]
- 3. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Fluorous Solvents | TCI AMERICA [tcichemicals.com]
Technical Support Center: Scale-Up Synthesis of 2,2,3-Trifluorobutane
This technical support center is designed to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 2,2,3-trifluorobutane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the scale-up synthesis of this compound. The primary routes discussed are the hydrofluorination of a suitable butene precursor and the deoxyfluorination of a corresponding butanol derivative.
Issue 1: Low Yield of this compound
Question: We are experiencing a significant drop in yield when scaling up the synthesis of this compound. What are the potential causes and how can we address them?
Answer:
Low yields during scale-up can be attributed to several factors, each requiring a specific approach to resolve:
-
Poor Temperature Control: Fluorination reactions, particularly those involving reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, are often exothermic.[1] Inefficient heat dissipation in larger reactors can lead to localized overheating, causing decomposition of reagents and the desired product.
-
Solution:
-
Employ jacketed reactors with efficient heat exchange systems.
-
Ensure vigorous and effective stirring to prevent the formation of hot spots.
-
Consider a slower, controlled addition of the fluorinating agent.
-
For highly exothermic reactions, transitioning to a continuous flow reactor can offer superior temperature control.
-
-
-
Reagent Purity and Stability: The purity of fluorinating agents is critical. Impurities can lead to undesirable side reactions.[1] Some reagents, like DAST, can degrade over time, especially with improper storage.
-
Solution:
-
Use high-purity, freshly opened, or newly prepared fluorinating reagents.
-
Ensure all solvents and starting materials are anhydrous, as moisture can deactivate many fluorinating agents and lead to the formation of byproducts.[1]
-
Store reagents under the recommended conditions, typically in a cool, dry place under an inert atmosphere.
-
-
-
Sub-optimal Reaction Conditions: Reaction parameters that work well on a small scale may not be optimal for larger batches.
-
Solution:
-
Re-optimize reaction parameters such as temperature, pressure, and reaction time for the larger scale.
-
Carefully control the stoichiometry of the reagents. An excess of the fluorinating agent may be necessary, but a large excess can lead to over-fluorination or side reactions.
-
-
Issue 2: Formation of Impurities and Byproducts
Question: Our scaled-up reaction is producing a significant amount of impurities, making the purification of this compound difficult. What are the likely side reactions and how can we minimize them?
Answer:
The formation of byproducts is a common challenge in fluorination chemistry. Understanding the potential side reactions is key to mitigating them.
-
Elimination Reactions: Dehydrofluorination can occur, leading to the formation of unsaturated fluorinated butenes. This is often favored at higher temperatures.
-
Solution:
-
Maintain the lowest effective reaction temperature.
-
Choose a fluorinating reagent and solvent system that disfavors elimination.
-
The presence of a non-nucleophilic base can sometimes suppress acid-catalyzed elimination, but this must be carefully evaluated for compatibility with the primary reaction.
-
-
-
Rearrangements: Carbocationic intermediates, which can be involved in some fluorination pathways, are susceptible to rearrangement, leading to the formation of isomeric trifluorobutanes.
-
Solution:
-
Utilize reaction conditions that proceed through a concerted mechanism or minimize the lifetime of any carbocationic intermediates.
-
The choice of solvent can influence the stability of intermediates.
-
-
-
Over-fluorination: In syntheses starting from partially fluorinated or non-fluorinated precursors, the reaction may not stop at the desired trifluorinated product, leading to tetra- or poly-fluorinated butanes.
-
Solution:
-
Carefully control the stoichiometry of the fluorinating agent.
-
Monitor the reaction progress closely using techniques like GC-MS or NMR to stop the reaction at the optimal time.
-
-
Issue 3: Challenges in Product Purification
Question: We are struggling to separate this compound from its isomers and other byproducts on a large scale. What purification strategies are most effective?
Answer:
The separation of fluorinated isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the desired product and the impurities, fractional distillation can be an effective method for large-scale purification.
-
Strategy:
-
Use a high-efficiency distillation column with a suitable packing material.
-
Carefully control the reflux ratio and distillation rate to achieve optimal separation.
-
-
-
Preparative Chromatography: For isomers with very close boiling points, preparative gas chromatography (prep-GC) or liquid chromatography (prep-LC) may be necessary.
-
Strategy:
-
For prep-GC, select a column with a stationary phase that provides the best resolution for fluorinated compounds.
-
For prep-LC, both normal-phase and reverse-phase chromatography can be explored. Fluorinated stationary phases can sometimes offer unique selectivity for fluorinated analytes.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up production of this compound?
A1: While specific industrial-scale protocols are often proprietary, the most plausible routes for the synthesis of this compound are:
-
Hydrofluorination of Fluoroalkenes: The addition of hydrogen fluoride (B91410) (HF) across the double bond of a suitable fluoroalkene precursor, such as 2-fluorobut-2-ene. This can be achieved using anhydrous HF, often with a catalyst.
-
Deoxyfluorination of Fluorinated Alcohols: The replacement of a hydroxyl group in a precursor like 3-fluorobutan-2-ol with a fluorine atom using a deoxyfluorinating agent such as DAST or Deoxo-Fluor.[3]
Q2: What are the major safety concerns when working with anhydrous hydrogen fluoride (HF) on a large scale?
A2: Anhydrous HF is an extremely corrosive and toxic substance that requires stringent safety protocols.[4][5]
-
Health Hazards: HF can cause severe burns to the skin, eyes, and respiratory tract. The fluoride ion can penetrate tissues, leading to systemic toxicity by binding with calcium and magnesium.[5] Symptoms of exposure may be delayed.[6]
-
Handling Precautions:
-
All work must be conducted in a well-ventilated area, preferably in a dedicated fume hood designed for HF use.[7]
-
Appropriate personal protective equipment (PPE) is mandatory, including an acid-resistant lab coat or apron, long gloves (e.g., neoprene or butyl rubber), and a full-face shield with splash goggles.[4]
-
A calcium gluconate-based first aid gel or solution must be readily available in case of skin contact.[6]
-
-
Material Compatibility: HF reacts with glass, ceramics, and many metals.[5] All equipment, including reactors and transfer lines, must be constructed from HF-resistant materials such as Teflon®, polyethylene, or specialized metal alloys.
Q3: How can I monitor the progress of my scale-up reaction?
A3: Real-time monitoring is crucial for process control and optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile components in the reaction mixture, allowing for the quantification of starting materials, intermediates, and the final product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help in quantifying the relative amounts of different species in a sample taken from the reaction.
Q4: What are the key considerations for choosing a fluorinating agent for scale-up?
A4: The choice of fluorinating agent is critical and depends on several factors:
-
Safety and Handling: Reagents like anhydrous HF are highly effective but also highly hazardous.[9] Newer reagents like XtalFluor-E are crystalline solids, which can be easier and safer to handle than fuming liquids like DAST.[10]
-
Thermal Stability: The thermal stability of the reagent is a major concern for large-scale reactions where exotherms are more difficult to control. Deoxo-Fluor is known to be more thermally stable than DAST.[11]
-
Cost and Availability: The cost and commercial availability of the reagent in bulk quantities are important practical considerations for industrial-scale synthesis.
-
Selectivity and Reactivity: The chosen reagent should provide high selectivity for the desired fluorination reaction with minimal side product formation under the intended process conditions.
Experimental Protocols
While a specific, validated scale-up protocol for this compound is not publicly available, the following outlines a general laboratory-scale procedure for the deoxyfluorination of a fluorinated alcohol, which can serve as a starting point for process development and scale-up.
Deoxyfluorination of 3-Fluorobutan-2-ol using DAST
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluorobutan-2-ol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature over several hours.
-
Quenching: Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Carefully remove the solvent by distillation. The crude product can then be purified by fractional distillation or preparative chromatography to isolate this compound.
Data Presentation
The following table summarizes hypothetical comparative data for two common fluorinating reagents in the synthesis of a fluorinated alkane from an alcohol precursor. Actual data will vary depending on the specific substrate and reaction conditions.
| Parameter | DAST | Deoxo-Fluor |
| Reagent Form | Fuming Liquid | Liquid |
| Thermal Stability | Decomposes exothermically | More stable than DAST |
| Typical Yield | 60-80% | 65-85% |
| Common Byproducts | Alkenes (elimination) | Alkenes (elimination) |
| Safety Concerns | Toxic, corrosive, moisture-sensitive | Toxic, corrosive, moisture-sensitive |
Visualizations
Experimental Workflow for Deoxyfluorination
Caption: A generalized workflow for the synthesis of this compound via deoxyfluorination.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting diagram outlining potential causes and solutions for low yield in fluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. uthsc.edu [uthsc.edu]
- 6. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 7. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. medbox.org [medbox.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Characterization of Trifluorobutane Isomers
Welcome to the technical support center for the analytical characterization of trifluorobutane isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in the separation and identification of trifluorobutane isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My GC-MS analysis shows poor separation of trifluorobutane isomers, with several peaks co-eluting. How can I improve the resolution?
A1: Co-elution is a common challenge when analyzing isomers with similar physicochemical properties.[1] Here are several strategies to improve separation:
-
Column Selection: The choice of GC column is critical. Standard non-polar columns may not provide sufficient selectivity. Consider using a column with a different stationary phase chemistry to enhance separation. For fluorinated compounds, a mid- to high-polarity column, or even a specialty column designed for halogenated compounds, can significantly improve resolution.
-
Temperature Program Optimization: A slow oven temperature ramp rate generally leads to better separation of closely eluting compounds. Try decreasing the ramp rate (e.g., 2-5 °C/min) around the expected elution time of the isomers. Introducing an isothermal hold at a temperature just below the elution temperature of the critical pair can also maximize resolution.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can improve column efficiency. Ensure your flow rate is optimal for the column dimensions and carrier gas being used.
-
Column Dimensions: Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases the number of theoretical plates and can enhance separation, though this may increase analysis time.
Q2: The mass spectra of my separated peaks are very similar, making it difficult to definitively identify the trifluorobutane isomers. What can I do?
A2: Mass spectra of isomers can be nearly identical, especially for structurally similar compounds. While challenging, here are some approaches to differentiate them:
-
Analyze Fragmentation Patterns Carefully: Even with similar spectra, there may be subtle differences in the relative abundances of fragment ions. The stability of the carbocations formed upon fragmentation can differ between isomers, leading to variations in the fragmentation pattern.[2] For example, the likelihood of forming secondary or tertiary carbocations will be structurally dependent.
-
Look for Unique Fragment Ions: Scrutinize the mass spectra for any low-abundance ions that may be unique to a specific isomer. These can arise from specific rearrangements or cleavage pathways available to only one structure.
-
Chemical Ionization (CI): If you are using Electron Ionization (EI), which can cause extensive fragmentation, consider using a softer ionization technique like CI. This may result in a more abundant molecular ion or pseudo-molecular ion ([M+H]⁺), which confirms the molecular weight and can produce different adducts or fragment patterns that aid in differentiation.
-
Tandem Mass Spectrometry (MS/MS): If available, MS/MS can provide more detailed structural information. By isolating a common fragment ion and subjecting it to further fragmentation, you may observe differences in the resulting product ions between isomers.
Q3: I am struggling to interpret the ¹H and ¹⁹F NMR spectra of my trifluorobutane isomer mixture. What are the key features to look for?
A3: NMR spectroscopy is a powerful tool for isomer identification due to its sensitivity to the local chemical environment of each nucleus.[3]
-
¹H NMR:
-
Chemical Shift: The position of the proton signals will vary depending on their proximity to the fluorine atoms. Protons on carbons bonded to fluorine will be shifted downfield.
-
Multiplicity (Splitting): Pay close attention to the splitting patterns caused by both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling. The magnitude of the coupling constants (J-values) is highly informative.
-
-
¹⁹F NMR:
-
Chemical Shift: The chemical shift range for ¹⁹F is much wider than for ¹H, making it an excellent probe for distinguishing between different fluorine environments.[4] The specific chemical shift is highly dependent on the substitution at the carbon atom bearing the fluorine.
-
Multiplicity (Splitting): Fluorine nuclei couple with each other (¹⁹F-¹⁹F) and with protons (¹⁹F-¹H), providing valuable connectivity information. Decoupling experiments (e.g., ¹H-decoupled ¹⁹F NMR) can simplify the spectra and help in assigning the fluorine signals.
-
Q4: My NMR spectra show broad peaks. What could be the cause and how can I fix it?
A4: Broad NMR peaks can arise from several issues:
-
Poor Magnetic Field Homogeneity: The magnetic field needs to be homogeneous across the sample. Re-shimming the spectrometer should be the first step to address this.
-
Sample Concentration and Solubility: If the sample is too concentrated or not fully dissolved, it can lead to broadened signals. Try diluting the sample or using a different deuterated solvent to ensure complete dissolution.[5]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can help remove dissolved oxygen.
-
Chemical Exchange: If the molecule is undergoing conformational changes or chemical exchange on the NMR timescale, it can lead to broadened peaks. Acquiring spectra at different temperatures (either higher or lower) can help to either sharpen the signals (by moving into a fast or slow exchange regime) or confirm that exchange is the cause of the broadening.
Data Presentation
The following tables summarize expected analytical data for common trifluorobutane isomers. Please note that these are representative values and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Gas Chromatography - Mass Spectrometry (GC-MS) Data for Trifluorobutane Isomers
| Isomer | Structure | Predicted Retention Order | Key Mass Fragments (m/z) and their Interpretation |
| 1,1,1-Trifluorobutane | CH₃CH₂CH₂CF₃ | 1 (Lowest Boiling Point) | 93 [M-HF]⁺, 69 [CF₃]⁺, 43 [C₃H₇]⁺, 29 [C₂H₅]⁺ |
| 1,1,2-Trifluorobutane | CH₃CH₂CHFCHF₂ | 3 | 93 [M-HF]⁺, 77 [C₃H₄F]⁺, 63 [C₂H₂F₂]⁺, 51 [CHF₂]⁺ |
| 1,2,3-Trifluorobutane | CH₃CHFCHFCF₂H | 4 | 93 [M-HF]⁺, 77 [C₃H₄F]⁺, 64 [C₂H₃F₂]⁺, 45 [CH₂F₂]⁺ |
| 1,2,4-Trifluorobutane | FCH₂CH₂CHFCH₂F | 5 (Highest Boiling Point) | 93 [M-HF]⁺, 75 [C₂H₂F₃]⁺, 61 [C₂H₂F₂]⁺, 33 [CH₂F]⁺ |
| 1,3,3-Trifluorobutane | CH₃CF₂CH₂CH₂F | 2 | 93 [M-HF]⁺, 79 [C₃H₄F₂]⁺, 65 [C₂H₂F₃]⁺, 51 [CHF₂]⁺ |
Note: The molecular ion [M]⁺ at m/z 112 is often of low abundance or absent in the mass spectra of fluorinated alkanes.[6]
Table 2: Predicted ¹H and ¹⁹F NMR Data for Trifluorobutane Isomers
| Isomer | Predicted ¹H Chemical Shifts (ppm) and Multiplicities | Predicted ¹⁹F Chemical Shifts (ppm) and Multiplicities |
| 1,1,1-Trifluorobutane | ~1.0 (t, 3H), ~1.5 (m, 2H), ~2.1 (m, 2H) | ~ -66 (t) |
| 1,1,2-Trifluorobutane | ~1.1 (t, 3H), ~1.8 (m, 2H), ~4.8 (m, 1H), ~5.9 (dt, 1H) | ~ -120 (m), ~ -210 (m) |
| 1,2,3-Trifluorobutane | ~1.3 (d, 3H), ~4.5-5.0 (m, 3H) | ~ -180 to -220 (multiple signals, complex coupling) |
| 1,2,4-Trifluorobutane | ~1.8-2.2 (m, 2H), ~4.5-5.0 (m, 5H) | ~ -210 to -230 (multiple signals, complex coupling) |
| 1,3,3-Trifluorobutane | ~1.7 (t, 3H), ~2.3 (m, 2H), ~4.6 (t, 2H) | ~ -90 (m), ~ -225 (t) |
Note: Chemical shifts are approximate and referenced to TMS for ¹H and CFCl₃ for ¹⁹F. Multiplicities are complex due to ¹H-¹⁹F and ¹⁹F-¹⁹F coupling.
Experimental Protocols
Protocol 1: GC-MS Analysis of Trifluorobutane Isomers
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with EI capability.
-
Column: A mid-polarity capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase containing a moderate percentage of phenyl or cyanopropyl substitution).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 5 minutes.
-
Ramp: 3 °C/min to 100 °C.
-
Hold: 5 minutes at 100 °C.
-
-
Injector:
-
Temperature: 200 °C.
-
Mode: Split (split ratio of 50:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 30-150.
-
Solvent Delay: 2 minutes.
-
Protocol 2: NMR Analysis of Trifluorobutane Isomers
-
Sample Preparation:
-
Dissolve 5-10 mg of the trifluorobutane isomer sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube.[7]
-
Ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
For quantitative measurements, ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T₁).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
If the spectrum is complex due to ¹H-¹⁹F coupling, consider acquiring a ¹⁹F-decoupled ¹H spectrum to simplify the multiplets and aid in assignment.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard one-dimensional fluorine spectrum.
-
To aid in assignment, acquire a ¹H-decoupled ¹⁹F spectrum. This will collapse the ¹H-¹⁹F coupling, simplifying the spectrum to show only ¹⁹F-¹⁹F couplings.
-
-
2D NMR (Optional but Recommended for Mixtures):
-
COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton connectivity.
-
HSQC/HMQC (¹H-¹³C Heteronuclear Correlation): To correlate protons with their directly attached carbons.
-
HOESY (¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons and fluorines, which is useful for stereochemical assignments.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for co-eluting trifluorobutane isomers in GC-MS.
Caption: Logical workflow for the identification of trifluorobutane isomers.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. 1,1,1-Trifluorobutane | C4H7F3 | CID 14512801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,2,3-Trifluorobutane for Researchers and Drug Development Professionals
Introduction: The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine can significantly enhance a compound's metabolic stability, binding affinity, and lipophilicity. 2,2,3-Trifluorobutane, a chiral fluorinated alkane, represents a valuable building block for the synthesis of more complex bioactive molecules. This guide provides a comparative analysis of plausible synthetic methodologies for this compound, offering insights into their potential efficacy, safety, and practicality for researchers and drug development professionals. Due to the limited availability of direct experimental data for the synthesis of this specific molecule, this guide leverages data from analogous reactions to provide a robust comparative framework.
Proposed Synthetic Pathways
Three primary synthetic routes are proposed for the synthesis of this compound, each starting from a different precursor and employing distinct fluorination strategies. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
Caption: Proposed synthetic routes to this compound.
Comparison of Synthesis Methods
The following table summarizes the key performance indicators for the proposed synthetic routes. The data presented is a combination of established principles and data from analogous reactions on similar substrates, intended to provide a comparative estimate.
| Method | Starting Material | Key Reagents | Estimated Yield | Estimated Purity | Key Advantages | Key Disadvantages |
| Nucleophilic Fluorination | 2,2,3-Trichlorobutane | SbF₃, KF, HF | 60-80% | Moderate to High | Potentially high yield and selectivity. | Precursor synthesis required; harsh reagents. |
| Dehydrochlorination-Hydrofluorination | 2,2,3-Trichlorobutane | Base, HF | 70-90% (overall) | High | High potential yield; utilizes common reagents. | Two-step process; handling of HF. |
| Direct Electrophilic/Radical Fluorination | Butane | F₂, N-F Reagents (e.g., Selectfluor) | Low (<20% for desired isomer) | Low | Single-step from a simple alkane. | Very low selectivity; hazardous reagents (F₂).[1] |
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, yet plausible, experimental protocols for the proposed synthesis methods, based on general procedures for similar transformations.
Method 1: Nucleophilic Fluorination of 2,2,3-Trichlorobutane
This method involves the direct replacement of chlorine atoms with fluorine using a suitable nucleophilic fluorinating agent.
Experimental Protocol:
-
Precursor Synthesis: 2,2,3-Trichlorobutane can be synthesized from butene isomers via chlorination.
-
Fluorination: In a fume hood, a flask equipped with a reflux condenser and a magnetic stirrer is charged with 2,2,3-trichlorobutane and a suitable solvent (e.g., acetonitrile).
-
A fluorinating agent such as antimony trifluoride (SbF₃), potentially with a catalyst like SbCl₅, is added portion-wise.
-
The reaction mixture is heated to reflux for several hours while monitoring the progress by GC-MS.
-
Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Method 2: Dehydrochlorination-Hydrofluorination
This two-step approach first creates a mixture of butene isomers from 2,2,3-trichlorobutane, which are then hydrofluorinated.
Experimental Protocol:
-
Dehydrochlorination: 2,2,3-Trichlorobutane is reacted with a strong base, such as potassium tert-butoxide in a suitable solvent like THF, to induce elimination of HCl and form a mixture of butene isomers. The reaction is typically run at room temperature or with gentle heating.
-
Work-up and Isolation of Alkenes: The reaction mixture is quenched with water, and the butene isomers are extracted and dried.
-
Hydrofluorination: The isolated butene mixture is then subjected to hydrofluorination. This can be achieved by bubbling anhydrous hydrogen fluoride (B91410) (HF) gas through the substrate or by using a solution of HF in a suitable solvent like pyridine (B92270) or THF at low temperatures.[2][3][4][5] The reaction is highly exothermic and requires careful temperature control. The hydrofluorination of alkenes is a well-established method that can proceed with high yields.[2][4]
-
Purification: The resulting this compound is isolated and purified by distillation.
Method 3: Direct Electrophilic/Radical Fluorination of Butane
This method aims for a direct conversion of butane to the desired product but is fraught with selectivity challenges.
Experimental Protocol:
-
Reaction Setup: A specialized, corrosion-resistant reactor is charged with a solution of butane in an inert solvent.
-
Fluorination: A diluted stream of fluorine gas in an inert gas (e.g., nitrogen) is bubbled through the solution at low temperature. Alternatively, an electrophilic fluorinating agent like N-fluorobis(phenyl)sulfonimide (NFSI) or Selectfluor could be used, potentially with a catalyst.[6]
-
Quenching and Analysis: The reaction is carefully quenched, and the product mixture is analyzed by GC-MS to determine the yield and isomeric distribution. Due to the high reactivity of fluorine, this reaction is expected to produce a complex mixture of mono-, di-, and poly-fluorinated butanes with poor regioselectivity.[1]
Safety Considerations
The synthesis of fluorinated compounds involves hazardous materials and requires strict adherence to safety protocols.
-
Fluorinating Agents: Elemental fluorine (F₂) is extremely reactive and toxic.[7][8][9] Electrophilic fluorinating agents like Selectfluor can be explosive under certain conditions.[10] Nucleophilic fluoride sources can release toxic hydrogen fluoride (HF) upon acidification.[7]
-
Hydrogen Fluoride (HF): HF is highly corrosive and can cause severe burns that may not be immediately painful.[7] All work with HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, and a calcium gluconate gel should be readily available as a first-aid measure.[9]
-
Pressure and Temperature Control: Many fluorination reactions are highly exothermic and can lead to a rapid increase in pressure and temperature. Proper cooling and pressure relief systems are essential.
Conclusion
Based on the analysis of analogous reactions, the Dehydrochlorination-Hydrofluorination route appears to be the most promising method for the synthesis of this compound, offering the potential for high overall yields. The Nucleophilic Fluorination of 2,2,3-trichlorobutane is also a strong candidate, though it may involve more hazardous reagents. Direct Electrophilic/Radical Fluorination of butane is unlikely to be a practical method due to the inherent lack of selectivity in C-H activation of simple alkanes.
Further experimental validation is necessary to determine the optimal conditions and true performance of these methods for the synthesis of this compound. Researchers should carefully consider the safety implications of each approach and select the method that best aligns with their capabilities and project goals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrofluorination of Alkenes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
comparative study of trifluorobutane isomers
A Comparative Study of Trifluorobutane Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of various trifluorobutane (C4H7F3) isomers. The information is intended for researchers, scientists, and professionals in drug development who may use these compounds as intermediates, building blocks, or tracers in their work. This document summarizes their physical and chemical properties, spectroscopic data, and general synthetic and analytical methodologies.
Introduction to Trifluorobutane Isomers
Trifluorobutane exists in numerous isomeric forms, which can be broadly categorized as constitutional isomers (differing in the connectivity of atoms) and stereoisomers (differing in the spatial arrangement of atoms). The position of the fluorine atoms on the butane (B89635) backbone significantly influences the molecule's physical, chemical, and spectroscopic properties. Understanding these differences is crucial for selecting the appropriate isomer for a specific application, whether in materials science, agrochemicals, or as precursors in pharmaceutical synthesis.
Comparative Physical and Chemical Properties
The following table summarizes key physical and chemical properties of several trifluorobutane isomers. Note that much of the available data is computed, with experimental values being less common for many of the isomers.
| Property | 1,1,1-Trifluorobutane (B1315801) | 1,1,2-Trifluorobutane | 1,2,2-Trifluorobutane | 2,2,3-Trifluorobutane | 1,3,3-Trifluorobutane | 1,2,4-Trifluorobutane |
| Molecular Formula | C4H7F3 | C4H7F3 | C4H7F3 | C4H7F3 | C4H7F3 | C4H7F3 |
| Molecular Weight ( g/mol ) | 112.09 | 112.09 | 112.09 | 112.09 | 112.09 | 112.09 |
| Boiling Point (°C) | 45.5 (Experimental) | N/A | N/A | N/A | N/A | N/A |
| Density (g/cm³) | 1.17 (Experimental) | N/A | N/A | N/A | N/A | N/A |
| XLogP3-AA | 2.6[1] | 2.4 | N/A | N/A | N/A | 1.7 |
| CAS Number | 460-34-4[1] | N/A | N/A | 66587-75-5[2] | 66587-74-4 | N/A |
Spectroscopic Data Comparison
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for distinguishing between isomers.
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for the structural elucidation of trifluorobutane isomers. The chemical shifts and coupling constants are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the position of the electronegative fluorine atoms.
-
¹H NMR: Protons closer to fluorine atoms will be deshielded and appear at a higher chemical shift (downfield). The multiplicity of the signals (singlet, doublet, triplet, etc.) is determined by the number of adjacent protons, providing information about the connectivity of the carbon skeleton.
-
¹³C NMR: Carbon atoms bonded to fluorine will exhibit a direct C-F coupling, which can be observed in the coupled spectrum. The chemical shifts of these carbons are also significantly affected by the fluorine substitution.
-
¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its environment, and F-F and H-F couplings provide valuable structural information.
A generalized workflow for NMR analysis of a trifluorobutane isomer is presented below.
Infrared (IR) Spectroscopy
IR spectroscopy can help identify the presence of C-F and C-H bonds. The C-F stretching vibrations typically appear in the region of 1400-1000 cm⁻¹. The exact position and intensity of these bands can vary between isomers due to changes in the molecular symmetry and electronic environment. The C-H stretching and bending vibrations will also be present in the spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all trifluorobutane isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure. Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom or a hydrofluoric acid (HF) molecule. The relative abundance of the fragment ions can be used to differentiate between isomers.
Experimental Protocols
General Synthetic Approach
The synthesis of trifluorobutane isomers often involves the fluorination of a suitable butane derivative, such as a butanol, butene, or a halogenated butane, using a variety of fluorinating agents. The choice of starting material and fluorinating agent will determine the resulting isomer.
A general workflow for the synthesis and purification of a trifluorobutane isomer is depicted below.
Example Protocol: Synthesis of 1,1,1-Trifluorobutane
A potential synthesis route for 1,1,1-trifluorobutane could involve the fluorination of butyryl chloride or a similar derivative. A published synthesis of 1,1,1-trifluorobutane involved the reaction of a chlorinated precursor, CCl2=CHCH2CH3, with a fluorinating agent.
Protocol Outline:
-
Preparation of Precursor: The precursor, 1,1-dichloro-1-butene, can be synthesized from butyraldehyde (B50154) through a series of reactions including chlorination and dehydrohalogenation.
-
Fluorination: The chlorinated precursor is then reacted with a suitable fluorinating agent, such as antimony trifluoride (SbF3) or hydrogen fluoride (B91410) (HF), under appropriate conditions of temperature and pressure to substitute the chlorine atoms with fluorine.
-
Purification: The crude product is purified, typically by fractional distillation, to isolate the 1,1,1-trifluorobutane.
-
Characterization: The identity and purity of the final product are confirmed using analytical techniques such as GC-MS, NMR, and IR spectroscopy.
Gas Chromatography (GC) Analysis
Gas chromatography is a primary technique for separating and analyzing volatile compounds like trifluorobutane isomers. The retention time of each isomer on a GC column is dependent on its boiling point and its interaction with the stationary phase of the column. By using a standardized GC method, the different isomers in a mixture can be separated and identified by comparing their retention times to those of known standards.
General GC Protocol:
-
Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)) is used.
-
Sample Preparation: The sample containing the trifluorobutane isomers is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Separation: The isomers are separated on the column based on their different boiling points and affinities for the stationary phase. A temperature program is often used to optimize the separation.
-
Detection and Analysis: The separated isomers are detected as they elute from the column, and their retention times are recorded. If using a mass spectrometer, mass spectra can be obtained for each peak to confirm the identity of the isomers.
Applications in Research and Development
Trifluorinated alkanes are valuable in various fields:
-
Pharmaceutical and Agrochemical Synthesis: The introduction of a trifluoromethyl group can significantly alter the metabolic stability, lipophilicity, and binding affinity of a molecule. Trifluorobutane isomers can serve as building blocks for more complex fluorinated molecules.
-
Materials Science: Fluorinated hydrocarbons are used in the production of polymers and other materials with specific properties such as thermal stability and chemical resistance.
-
Tracers and Standards: Due to their unique properties, specific isomers can be used as internal standards in analytical methods or as tracers in various studies.
This guide provides a foundational comparison of trifluorobutane isomers. For specific applications, it is recommended to consult detailed experimental literature and safety data sheets for the particular isomer of interest.
References
A Comparative Guide to 2,2,3-Trifluorobutane and Other Fluorinated Solvents for Researchers and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can profoundly influence reaction outcomes, product purity, and process safety. Fluorinated solvents have emerged as a versatile class of compounds, offering unique physicochemical properties that can be advantageous in a variety of applications. This guide provides an objective comparison of 2,2,3-trifluorobutane, a hydrofluorocarbon (HFC), with other commonly used fluorinated solvents, supported by available data.
The solvents included in this comparison are:
-
This compound (a hydrofluorocarbon - HFC)
-
1,1,1,3,3-Pentafluorobutane (HFC-365mfc) (a representative, more extensively studied HFC)
-
Methyl nonafluorobutyl ether (HFE-7100) (a hydrofluoroether - HFE)
-
Ethyl nonafluorobutyl ether (HFE-7200) (a hydrofluoroether - HFE)
-
Hexafluoroisopropanol (HFIP) (a fluorinated alcohol)
-
2,2,2-Trifluoroethanol (TFE) (a fluorinated alcohol)
Data Presentation: Physicochemical and Environmental Properties
The following table summarizes key quantitative data for the selected fluorinated solvents. It is important to note that while experimental data is available for most of the solvents, the data for this compound is primarily computed, highlighting a gap in the current scientific literature.
| Property | This compound | HFC-365mfc | HFE-7100 | HFE-7200 | Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) |
| Molecular Formula | C₄H₇F₃ | C₄H₅F₅ | C₅H₃F₉O | C₆H₅F₉O | C₃H₂F₆O | C₂H₃F₃O |
| Molecular Weight ( g/mol ) | 112.09 | 148.07 | 250.06 | 264.08 | 168.04 | 100.04 |
| Boiling Point (°C) | Not Available | 40.2 | 61[1] | 76[2] | 58.2[3] | 77-80[4] |
| Density (g/mL at 25°C) | Not Available | 1.27 | 1.5[1] | 1.43[5][2] | 1.596[3][6] | 1.383[4] |
| Viscosity (cP at 25°C) | Not Available | 0.46 | 0.40 | 0.47 | 1.65 (at 20°C)[3] | Not Available |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0[7] | 0[5] | 0 | ~0 |
| Global Warming Potential (GWP, 100-year) | Not Available | 794[8][9][10] | 297[8][11][12] | 59[5] | 195[13] | 24[14] |
Note: Data for this compound is based on computed values from PubChem where available. Experimental data for this specific compound is limited.
Performance Comparison
Hydrofluorocarbons (HFCs): this compound and HFC-365mfc
HFCs like this compound and HFC-365mfc are characterized by their lack of ozone-depleting potential, which led to their adoption as replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs)[10][15]. They are generally colorless and have low viscosity. While specific application data for this compound is scarce, HFCs are used as solvents, refrigerants, and blowing agents[9]. A significant drawback of many HFCs is their relatively high Global Warming Potential (GWP)[13][15]. For instance, HFC-365mfc has a GWP of 794 over a 100-year period[8][9][10].
Hydrofluoroethers (HFEs): HFE-7100 and HFE-7200
HFEs such as methyl nonafluorobutyl ether (HFE-7100) and ethyl nonafluorobutyl ether (HFE-7200) were developed as a newer generation of fluorinated solvents with more favorable environmental profiles[16]. They possess zero ODP and significantly lower GWPs compared to many HFCs[5][7]. For example, HFE-7100 has a GWP of 297, and HFE-7200 has a GWP of 59[5][8][11][12]. Their properties, including low surface tension, low viscosity, and non-flammability, make them suitable for applications like precision cleaning, heat transfer, and as lubricant carriers[17][18]. HFE-7100 is a mixture of methyl nonafluorobutyl isomers.
Fluorinated Alcohols: Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE)
Fluorinated alcohols like HFIP and TFE are highly polar, acidic, and possess strong hydrogen-bond donating abilities[3][19]. These characteristics make them unique solvents capable of dissolving a wide range of compounds, including polymers and peptides, and for promoting specific chemical transformations[20][21]. HFIP, with a pKa of 9.3, is significantly more acidic than its non-fluorinated counterpart, isopropanol[3]. TFE is also a valuable solvent in organic synthesis and for protein structure studies[4][15]. While their ODP is negligible, they do have a GWP, although it is generally lower than that of many HFCs[22][13][14].
Experimental Protocols: A General Workflow for Solvent Screening in Organic Synthesis
To objectively compare the performance of different fluorinated solvents in a specific chemical reaction, a standardized experimental protocol for solvent screening is essential. The following methodology provides a general framework that can be adapted to various reaction types.
Objective: To evaluate the effect of different fluorinated solvents on the yield and selectivity of a model organic reaction.
Materials:
-
Reactants and catalyst for the chosen model reaction.
-
A selection of fluorinated solvents to be tested (e.g., this compound, HFC-365mfc, HFE-7100, HFIP, TFE).
-
Anhydrous solvents and reagents as required by the reaction.
-
Standard laboratory glassware and equipment (e.g., reaction vials, magnetic stirrer, heating block, syringes).
-
Analytical instrumentation for reaction monitoring and product analysis (e.g., TLC, GC-MS, HPLC, NMR).
Experimental Workflow Diagram:
Caption: A generalized workflow for comparing the performance of different solvents in an organic reaction.
Detailed Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the starting materials and catalyst in a suitable, inert solvent to ensure accurate and consistent dispensing.
-
Solvent Dispensing: In a series of identical reaction vials, dispense a precise volume of each fluorinated solvent to be tested.
-
Reaction Initiation: To each vial, add the same amount of the reactant and catalyst stock solutions.
-
Reaction Conditions: Place all vials on a magnetic stirrer hotplate and run the reactions under identical, controlled conditions (e.g., temperature, time, stirring speed).
-
Reaction Quenching: After the specified reaction time, quench the reactions by adding a suitable quenching agent.
-
Work-up and Isolation: Perform a standard work-up procedure to isolate the crude product. This may involve liquid-liquid extraction, washing, and drying of the organic phase.
-
Analysis: Analyze the crude product from each reaction vial using appropriate analytical techniques to determine the reaction conversion, product yield, and selectivity (e.g., diastereomeric or enantiomeric excess).
-
Comparison and Selection: Compare the results obtained for each solvent to identify the optimal solvent for the desired outcome.
Logical Relationship for Solvent Selection
The choice of a fluorinated solvent is a multi-faceted decision that involves balancing performance with environmental and safety considerations. The following diagram illustrates the logical relationships between key solvent properties and their implications for solvent selection.
Caption: A decision-making framework for selecting a suitable fluorinated solvent.
Conclusion
The selection of a fluorinated solvent requires a careful evaluation of its performance in a specific application against its environmental and safety profile. While this compound is a representative of the HFC class of solvents with zero ODP, the lack of extensive experimental data for this specific compound necessitates a broader comparison with more well-characterized alternatives. Hydrofluoroethers like HFE-7100 and HFE-7200 offer a more environmentally friendly option with lower GWPs compared to many HFCs, making them attractive for a range of applications. Fluorinated alcohols such as HFIP and TFE provide unique reactivity and solubility profiles due to their high polarity and acidity, making them indispensable for certain synthetic challenges. Ultimately, the optimal choice of a fluorinated solvent will depend on the specific requirements of the intended application, with a growing emphasis on sustainable and safer alternatives.
References
- 1. physics.purdue.edu [physics.purdue.edu]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. tmcindustries.com [tmcindustries.com]
- 6. chembk.com [chembk.com]
- 7. 3m.com [3m.com]
- 8. epa.gov [epa.gov]
- 9. air.moenv.gov.tw [air.moenv.gov.tw]
- 10. gluckmanconsulting.com [gluckmanconsulting.com]
- 11. dep.nj.gov [dep.nj.gov]
- 12. Global warming potential - Wikipedia [en.wikipedia.org]
- 13. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]
- 14. LCIA Method Data set: Global Warming Potential - total (GWP-total) (en) - OEKOBAU.DAT [oekobaudat.de]
- 15. halocarbon.com [halocarbon.com]
- 16. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]
- 17. ozone.unep.org [ozone.unep.org]
- 18. microcare.com [microcare.com]
- 19. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 20. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
- 21. Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1 [kangmei.com]
- 22. tosohusa.com [tosohusa.com]
A Predictive Computational Validation of 2,2,3-Trifluorobutane Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into small molecules is a cornerstone of modern drug design, profoundly influencing molecular conformation and, consequently, biological activity. Understanding the conformational preferences of fluorinated alkanes is therefore of paramount importance. This guide provides a computational validation of the likely conformational landscape of 2,2,3-trifluorobutane by drawing objective comparisons with well-studied structural analogs: butane (B89635), 1,2-difluoroethane (B1293797), and 2,3-difluorobutane. The analysis is supported by experimental and computational data from existing literature.
Introduction to Fluorine's Influence on Conformation
Fluorine's high electronegativity and relatively small size introduce complex stereoelectronic effects that deviate from simple steric hindrance models. The "gauche effect," for instance, describes the tendency of vicinal electronegative substituents to favor a gauche (dihedral angle of ~60°) rather than an anti conformation, a phenomenon attributed to hyperconjugation.[1][2] However, as the degree of fluorination and substitution increases, as in the case of this compound, the interplay between steric repulsion and these electronic effects becomes more intricate and less predictable without computational analysis.[3][4]
Comparative Conformational Analysis
To predict the conformational preferences of the C2-C3 bond in this compound, we will compare it with the established conformational energy profiles of butane, 1,2-difluoroethane, and the diastereomers of 2,3-difluorobutane.
Data Presentation: Conformational Energy Comparison
The following table summarizes the relative energies of the key conformers for our comparative molecules, as determined by computational and experimental methods. This data provides a baseline for predicting the behavior of this compound.
| Molecule | Conformer | Dihedral Angle (X-C-C-Y) | Relative Energy (kcal/mol) | Method | Reference |
| Butane | Anti | 180° (Me-C-C-Me) | 0.0 | Experimental | [5] |
| Gauche | ~60° (Me-C-C-Me) | 0.65-0.9 | Experimental & Computational | [5][6] | |
| 1,2-Difluoroethane | Anti | 180° (F-C-C-F) | 0.5-1.0 | Computational | [7] |
| Gauche | ~68° (F-C-C-F) | 0.0 | Computational | [1][7] | |
| (2S,3S)-2,3-Difluorobutane | Anti (F-F), Gauche (Me-Me) | 180° (F-F), ~60° (Me-Me) | 0.0 | DFT (M05-2X/6-311+G(d,p)) | [3][8] |
| Gauche (F-F), Anti (Me-Me) | ~60° (F-F), 180° (Me-Me) | Varies with solvent | DFT (M05-2X/6-311+G(d,p)) | [3][8] | |
| (2R,3S)-meso-2,3-Difluorobutane | Gauche (F-F), Gauche (Me-Me) | ~60° (F-F), ~60° (Me-Me) | 0.0 | DFT (M05-2X/6-311+G(d,p)) | [3][8] |
| Anti (F-F), Anti (Me-Me) | 180° (F-F), 180° (Me-Me) | Varies with solvent | DFT (M05-2X/6-311+G(d,p)) | [3][8] |
Note: For 2,3-difluorobutane, the relative energies are highly dependent on the solvent environment, and a simple ranking is not universally applicable. The most stable conformer can change based on the polarity of the medium.[3][4]
Experimental and Computational Protocols
A combination of computational modeling and experimental validation is crucial for the accurate determination of conformational equilibria.
Computational Methodology: Density Functional Theory (DFT)
A robust computational approach for conformational analysis of fluorinated alkanes involves the following steps:
-
Conformational Search: Initial exploration of the potential energy surface to identify all possible staggered and eclipsed conformers. This can be achieved through systematic rotation of dihedral angles.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization to find the nearest local energy minimum. A commonly used and reliable method is Density Functional Theory (DFT) with a functional such as M06-2X, which is known to perform well for non-covalent interactions, paired with a triple-zeta basis set like 6-311+G(d,p) to accurately describe the electronic structure.[9]
-
Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.
-
Solvation Modeling: To simulate the effect of a solvent, implicit solvation models like the SMD model can be applied during the calculations.[3]
Experimental Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for validating computational predictions of conformational populations in solution.
-
Sample Preparation: The fluorinated alkane is dissolved in a suitable deuterated solvent.
-
NMR Data Acquisition: High-resolution 1H and 19F NMR spectra are acquired. Key parameters for conformational analysis are the vicinal coupling constants (e.g., ³JHH, ³JHF).
-
Karplus Relationship: The experimentally measured coupling constants are related to the dihedral angles between the coupled nuclei via the Karplus equation.
-
Population Analysis: By comparing the experimentally derived dihedral angles with those predicted for different conformers from computational models, the relative populations of the conformers in solution can be determined.[3][10]
Visualization of the Computational Workflow
The following diagram illustrates a typical workflow for the computational conformational analysis of a fluorinated alkane.
Caption: A flowchart of the computational workflow for conformational analysis.
Predicted Conformational Landscape of this compound
Based on the comparative data, we can make the following predictions for the C2-C3 bond rotation in this compound:
-
Influence of the Gem-Difluoro Group: The C2 position bears two fluorine atoms. This will likely lead to significant steric hindrance with the substituents on C3 (a fluorine, a methyl group, and a hydrogen).
-
Competing Effects: A complex interplay of the gauche effect between the vicinal fluorine atoms (favoring a gauche F-C-C-F arrangement) and steric repulsion between the methyl group and the gem-difluoro group will likely govern the conformational preferences.
-
Rotational Barriers: The rotational barriers are expected to be higher than in butane due to the increased steric bulk and electrostatic interactions of the fluorine atoms.
-
Solvent Effects: As seen with 2,3-difluorobutane, the polarity of the solvent is expected to play a significant role in modulating the relative energies of the conformers. More polar solvents may stabilize conformers with larger dipole moments.
Conclusion
References
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. | Semantic Scholar [semanticscholar.org]
- 5. Benchmarking Experimental and Computational Thermochemical Data: A Case Study of the Butane Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined spectroscopic and computational study for optimising catalyst design in hydrocarbon transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02003C [pubs.rsc.org]
- 7. Gauche preference in 1,2-difluoroethane originates from both orbital and electrostatic stabilization interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. southampton.ac.uk [southampton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
spectroscopic comparison of fluorinated and non-fluorinated butanes
A Spectroscopic Comparison of Fluorinated and Non-Fluorinated Butanes
This guide provides a detailed spectroscopic comparison of n-butane and its fluorinated counterparts, 1-fluorobutane (B1294920) and 2-fluorobutane. The analysis covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.
Spectroscopic Data Comparison
The introduction of a fluorine atom into the butane (B89635) molecule significantly alters its spectroscopic properties. The high electronegativity of fluorine induces notable changes in the chemical shifts observed in NMR spectra, introduces characteristic absorption bands in IR spectra, and influences fragmentation patterns in mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for n-butane, 1-fluorobutane, and 2-fluorobutane.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-1 | H-2 | H-3 | H-4 |
| n-Butane | 0.92 (t) | 1.33 (sextet) | 1.33 (sextet) | 0.92 (t) |
| 1-Fluorobutane | 4.45 (dt) | 1.70 (m) | 1.43 (m) | 0.94 (t) |
| 2-Fluorobutane | 1.25 (d) | 4.53 (dsept) | 1.65 (m) | 0.93 (t) |
t = triplet, d = doublet, sextet = sextet, m = multiplet, dt = doublet of triplets, dsept = doublet of septets
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-1 | C-2 | C-3 | C-4 |
| n-Butane | 13.2 | 25.0 | 25.0 | 13.2 |
| 1-Fluorobutane | 83.8 (d, J=165 Hz) | 30.5 (d, J=20 Hz) | 20.0 (d, J=5 Hz) | 13.5 |
| 2-Fluorobutane | 20.9 (d, J=24 Hz) | 91.5 (d, J=168 Hz) | 32.5 (d, J=21 Hz) | 10.1 |
d = doublet, J = J-coupling constant
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule. The C-F bond in fluorinated butanes gives rise to a strong absorption band that is absent in the spectrum of n-butane.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C-H Stretch | C-H Bend | C-F Stretch |
| n-Butane | 2975-2845 | 1470-1365 | N/A |
| 1-Fluorobutane | 2965-2875 | ~1465 | ~1070 |
| 2-Fluorobutane | 2970-2880 | ~1460 | ~1120 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns are influenced by the presence and position of the fluorine atom.
Table 4: Major Mass Spectral Fragments (m/z) and Relative Abundances
| Compound | Molecular Ion (M⁺) | [M-HF]⁺ | [M-CH₃]⁺ | [M-C₂H₅]⁺ | [C₄H₉]⁺ | Base Peak |
| n-Butane | 58 (weak) | N/A | 43 | 29 | 57 | 43 |
| 1-Fluorobutane | 76 (weak) | 56 | 61 | 47 | 57 | 56 |
| 2-Fluorobutane | 76 (weak) | 56 | 61 | 47 | 57 | 57 |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of volatile organic compounds like butanes.
NMR Spectroscopy
-
Sample Preparation : For liquid samples like fluorinated butanes at room temperature, a few drops are dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. For gaseous samples like n-butane, the gas is condensed into a cold NMR tube containing the deuterated solvent and then sealed.[1][2][3]
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition : Standard ¹H and ¹³C NMR spectra are acquired. For fluorinated compounds, ¹⁹F NMR can also be performed. DEPT, COSY, and HSQC experiments can be conducted for more detailed structural assignments.[4]
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For gaseous samples, the gas is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).[5] For liquid samples, a thin film is prepared between two salt plates.[6][7]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition : A background spectrum of the empty gas cell or clean salt plates is first recorded. Then, the sample spectrum is recorded. The instrument scans the mid-IR range (typically 4000-400 cm⁻¹).[8]
-
Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Gaseous and volatile liquid samples are introduced directly into the ion source via a gas inlet system or through a gas chromatograph (GC-MS).[9]
-
Ionization : Electron Ionization (EI) is a common method for volatile compounds. Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : An electron multiplier or other detector records the abundance of each ion. The resulting data is plotted as a mass spectrum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of butanes.
Caption: General experimental workflow for spectroscopic comparison.
Mass Spectrometry Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways for n-butane and 1-fluorobutane in an electron ionization mass spectrometer.
Caption: Primary MS fragmentation pathways of n-butane.
Caption: Primary MS fragmentation pathways of 1-fluorobutane.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
A Comparative Guide to Assessing the Purity of Synthesized 2,2,3-Trifluorobutane
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized fluorinated compounds is paramount for the integrity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2,2,3-Trifluorobutane, alongside its constitutional isomers, offering insights into their distinct analytical behaviors.
The introduction of fluorine atoms into organic molecules can dramatically alter their chemical and physical properties, making fluorinated compounds valuable in various scientific fields. This compound, a saturated hydrofluorocarbon, and its isomers are important as refrigerants, solvents, and building blocks in organic synthesis. Given that constitutional isomers often exhibit similar physical properties, distinguishing and quantifying them in a mixture presents a significant analytical challenge.[1][2] This guide focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound and its isomers.
Comparative Analysis of Trifluorobutane Isomers
The primary challenge in analyzing mixtures of this compound and its isomers lies in their similar molecular weights and potential for co-elution in chromatographic separations. However, their distinct structural arrangements lead to differences in boiling points and unique spectral fingerprints in NMR analysis.
| Compound | Structure | Predicted Boiling Point (°C) | Predicted GC Elution Order | Key Differentiating NMR Signal |
| This compound | CH₃-CHF-CF₂-CH₃ | ~ 45-50 | 3 | Complex ¹⁹F NMR spectrum with distinct signals for -CHF and -CF₂ groups. |
| 1,1,1-Trifluorobutane | CF₃-CH₂-CH₂-CH₃ | ~ 1-5 | 1 | Single ¹⁹F NMR signal (triplet) for the -CF₃ group. |
| 1,2,3-Trifluorobutane | CH₂F-CHF-CHF-CH₃ | ~ 60-65 | 4 | Three distinct ¹⁹F NMR signals for each fluorine environment. |
| 1,3,3-Trifluorobutane | CH₃-CF₂-CH₂-CH₂F | ~ 70-75 | 5 | Two distinct ¹⁹F NMR signals for -CF₂ and -CH₂F groups. |
| 1,1,3-Trifluorobutane | CHF₂-CH₂-CHF-CH₃ | ~ 55-60 | 2 | Two distinct ¹⁹F NMR signals for CHF₂ and -CHF groups. |
Note: Boiling points are predicted based on general principles of branching and intermolecular forces.[3][4] Lower branching generally leads to a higher boiling point and later elution in GC. The predicted elution order is based on these boiling points.
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The separation of trifluorobutane isomers is primarily dependent on their boiling points.[5]
Methodology:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp: 5°C/min to 100°C.
-
Hold: 2 minutes at 100°C.
-
-
Injector Temperature: 200°C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-150.
Data Analysis: The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). Identification of impurities is achieved by comparing their mass spectra with reference libraries and the predicted fragmentation patterns of potential isomers and synthesis byproducts.
Purity and Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F and ¹H NMR spectroscopy are indispensable for the unambiguous identification of fluorinated compounds and their isomers. The unique chemical environment of each fluorine and hydrogen atom results in a characteristic spectral fingerprint.[6]
Methodology:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Reference Standard:
-
¹H NMR: Tetramethylsilane (TMS) at 0 ppm.
-
¹⁹F NMR: Trichlorofluoromethane (CFCl₃) as an external standard at 0 ppm.
-
-
Acquisition Parameters:
-
Standard pulse sequences for ¹H and ¹⁹F detection.
-
For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest is crucial.
-
Data Analysis:
-
¹H NMR: The proton spectrum will show characteristic splitting patterns due to H-H and H-F couplings.
-
¹⁹F NMR: The fluorine spectrum provides clear differentiation between isomers due to the large chemical shift dispersion of ¹⁹F.[7] Purity is determined by integrating the signals corresponding to this compound and any fluorine-containing impurities. The relative molar quantities can be calculated from the integral ratios.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Characterization of 2,2,3-Trifluorobutane and Other Small Fluorinated Alkanes
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of small, fluorinated organic molecules like 2,2,3-trifluorobutane is crucial for understanding their chemical behavior, reactivity, and potential applications in fields ranging from materials science to drug design. While X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state, its application to small, flexible, and often non-crystalline compounds like this compound presents significant challenges. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques, offering insights into their respective strengths, limitations, and the nature of the structural information they provide for small fluorinated alkanes.
Challenges in the Crystallization of Small, Flexible Molecules
Obtaining a single crystal of sufficient size and quality is a prerequisite for X-ray crystallography. However, for small, flexible molecules such as this compound, the crystallization process is often a major bottleneck. The conformational flexibility of the butane (B89635) backbone, coupled with weak intermolecular interactions, can hinder the formation of a well-ordered crystal lattice, often leading to oils or amorphous solids.
Comparison of Analytical Techniques for Structural Characterization
The choice of analytical technique for characterizing a small, fluorinated alkane depends on the specific information required, the physical state of the sample, and the available instrumentation. The following sections compare X-ray crystallography with key gas-phase and solution-phase techniques.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of various analytical techniques for the structural analysis of small, flexible fluorinated alkanes.
| Technique | Sample State | Information Obtained | Resolution | Key Advantages | Key Limitations |
| X-ray Crystallography | Solid (Single Crystal) | 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions | Atomic (< 1 Å) | Unambiguous 3D structure, absolute configuration | Crystal growth can be difficult or impossible for flexible molecules, structure may not represent the gas/solution phase conformation |
| Gas Electron Diffraction (GED) | Gas | Gas-phase 3D structure, bond lengths, bond angles, conformational populations | High (±0.001 Å for distances) | Provides structure of isolated molecules, suitable for volatile compounds | Provides an average structure if multiple conformers are present, less precise for complex molecules |
| Microwave Spectroscopy | Gas (Polar Molecules) | Rotational constants, precise molecular geometry, dipole moment, conformational analysis | Very High | Extremely high precision for small molecules, conformer-specific information | Requires a permanent dipole moment, limited to relatively small molecules |
| NMR Spectroscopy | Liquid (Solution) | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), through-bond and through-space correlations, conformational analysis | High | Excellent for determining connectivity and solution-phase conformation, non-destructive | Provides time-averaged structural information, interpretation can be complex |
| Vibrational Spectroscopy (IR & Raman) | Gas, Liquid, Solid | Functional groups, vibrational modes, symmetry, conformational isomers | Medium | Versatile for different sample states, provides information on molecular vibrations and symmetry | Indirect structural information, peak assignments can be challenging |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: A suitable single crystal of the compound is grown. For a small molecule like this compound, this would likely involve slow evaporation of a solution in a volatile solvent at low temperatures.
-
Crystal Mounting: A crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.
Gas Electron Diffraction (GED)
-
Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy electron beam is passed through the molecular beam, and the scattered electrons are detected on a photographic plate or a CCD detector.
-
Data Analysis: The scattering pattern, which consists of concentric rings, is analyzed to generate a radial distribution curve. This curve provides information about the internuclear distances in the molecule.
-
Structure Refinement: A molecular model is refined to fit the experimental radial distribution curve, yielding information about bond lengths, bond angles, and torsional angles.
Microwave Spectroscopy
-
Sample Introduction: The gaseous sample is introduced into a waveguide or a resonant cavity at low pressure.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.
-
Detection of Absorption: The absorption of microwave radiation by the sample is detected as a function of frequency. The resulting spectrum consists of a series of sharp lines corresponding to rotational transitions.
-
Spectral Analysis: The frequencies of the rotational transitions are used to determine the rotational constants of the molecule. For different isotopic species, the rotational constants can be used to precisely determine the molecular geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent and placed in an NMR tube.
-
Data Acquisition: The NMR tube is placed in a strong magnetic field, and the sample is irradiated with radiofrequency pulses. The response of the atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F) is detected.
-
Data Processing: The detected signal is Fourier transformed to produce an NMR spectrum.
-
Spectral Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the spectrum provide detailed information about the molecular structure and connectivity. Multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to establish through-bond and through-space correlations.
Vibrational Spectroscopy (Infrared and Raman)
-
Sample Preparation: The sample can be analyzed as a gas, a liquid (neat or in solution), or a solid (e.g., as a KBr pellet or in an ATR accessory).
-
Data Acquisition:
-
Infrared (IR) Spectroscopy: Infrared radiation is passed through the sample, and the absorption of specific frequencies is measured.
-
Raman Spectroscopy: The sample is irradiated with a monochromatic laser, and the scattered light is analyzed.
-
-
Spectral Interpretation: The frequencies of the absorbed or scattered light correspond to the vibrational modes of the molecule. The presence of specific peaks can be correlated with particular functional groups and molecular symmetries.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and a logical comparison of the different analytical techniques for the structural characterization of a small, flexible fluorinated alkane.
Caption: Experimental workflow for the structural characterization of a small molecule.
A Comparative Guide to the Reactivity of Trifluorobutane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of various constitutional isomers of trifluorobutane. Due to a scarcity of direct comparative experimental data, this analysis integrates established principles of organic chemistry with available theoretical data to predict and explain the reactivity trends among these isomers.
Introduction to Trifluorobutane Isomers and Their Reactivity
Trifluorobutane (C₄H₇F₃) exists as several constitutional isomers, distinguished by the positions of the three fluorine atoms on the butane (B89635) backbone. The location of these highly electronegative atoms significantly influences the electronic environment and steric hindrance around reactive centers within the molecule, thereby dictating the isomer's susceptibility to various chemical transformations.
Generally, the reactivity of fluoroalkanes is dominated by the exceptional strength of the carbon-fluorine (C-F) bond, making them less reactive than their heavier halogen counterparts.[1] Reactions often require forcing conditions or involve highly reactive species such as radicals. The principal reaction pathways for trifluorobutanes include nucleophilic substitution (Sₙ1 and Sₙ2), elimination (E1 and E2), and free radical halogenation.
Constitutional Isomers of Trifluorobutane
There are several constitutional isomers of trifluorobutane. This guide will focus on the following representative isomers, which showcase the structural diversity within this group:
-
1,1,1-Trifluorobutane [2]
-
1,1,2-Trifluorobutane [3]
-
1,2,2-Trifluorobutane [4]
-
1,2,3-Trifluorobutane [5]
-
1,1,3-Trifluorobutane [6]
-
1,3,3-Trifluorobutane [7]
-
1,2,4-Trifluorobutane [8]
-
2,2,3-Trifluorobutane
Predicted Reactivity Trends
The following sections outline the predicted relative reactivity of trifluorobutane isomers in key reaction types, based on fundamental organic chemistry principles.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
Nucleophilic substitution reactions are generally sluggish for fluoroalkanes due to the poor leaving group ability of the fluoride (B91410) ion. However, the structural features of the isomers will influence their relative rates should a reaction occur.
-
Sₙ1 Reactivity: This mechanism proceeds through a carbocation intermediate. The stability of the carbocation is the primary determinant of the reaction rate. Therefore, isomers that can form more stable carbocations upon departure of a fluoride ion will be more reactive. The expected order of reactivity is: tertiary > secondary > primary .
-
Sₙ2 Reactivity: This mechanism involves a backside attack by a nucleophile. Steric hindrance around the electrophilic carbon is the dominant factor. Isomers with less steric bulk around the carbon bearing a fluorine atom will be more susceptible to Sₙ2 attack. The expected order of reactivity is: primary > secondary > tertiary .
Elimination Reactions (E1 and E2)
Elimination reactions of fluoroalkanes (dehydrofluorination) are often favored over substitution, especially with strong, bulky bases.
-
E1 Reactivity: Similar to Sₙ1, the E1 mechanism proceeds through a carbocation intermediate. Therefore, the reactivity trend will mirror that of the Sₙ1 reaction, favoring isomers that can form more stable carbocations.
-
E2 Reactivity: This is a concerted reaction where a base removes a proton and a leaving group departs simultaneously. The stability of the resulting alkene (Zaitsev's rule) and the anti-periplanar arrangement of the proton and the leaving group are crucial. Isomers that can form more substituted (and thus more stable) alkenes will generally react faster.
Radical Abstraction of Hydrogen
In many environments, particularly atmospheric chemistry, the reaction of fluoroalkanes with radicals (e.g., hydroxyl radicals) is a key degradation pathway. The reactivity in this case is determined by the C-H bond dissociation energy (BDE). Weaker C-H bonds are more susceptible to hydrogen abstraction. The general trend for C-H BDEs is: tertiary < secondary < primary . Therefore, isomers with tertiary C-H bonds are expected to be the most reactive towards radical abstraction.
Comparative Data (Theoretical)
| Isomer | Structure | C-F Bond Type(s) | C-H Bond Type(s) | Predicted Sₙ1/E1 Reactivity | Predicted Sₙ2 Reactivity | Predicted Radical Abstraction Reactivity |
| 1,1,1-Trifluorobutane | CH₃CH₂CH₂CF₃ | Primary | Secondary, Primary | Low | High (at C-2) | Moderate |
| 1,1,2-Trifluorobutane | CH₃CH₂CHFCHF₂ | Primary, Secondary | Secondary, Primary | Moderate (at C-2) | Moderate (at C-1) | Moderate |
| 1,2,2-Trifluorobutane | CH₃CH₂CF₂CHF₂ | Primary, Secondary | Secondary, Primary | Moderate (at C-2) | High (at C-1) | Moderate |
| 1,2,3-Trifluorobutane | CH₃CHFCHFCH₂F | Primary, Secondary | Secondary, Primary | Moderate (at C-2, C-3) | High (at C-1) | High (at C-2, C-3) |
| 1,1,3-Trifluorobutane | CH₃CHFCH₂CHF₂ | Primary, Secondary | Secondary, Primary | Moderate (at C-3) | High (at C-1) | High (at C-3) |
| 1,3,3-Trifluorobutane | FCH₂CH₂CF₂CH₃ | Primary, Tertiary | Secondary, Primary | High (at C-3) | High (at C-1) | Moderate |
| 1,2,4-Trifluorobutane | FCH₂CHFCH₂CH₂F | Primary, Secondary | Secondary, Primary | Low | High (at C-1, C-4) | Moderate |
| This compound | CH₃CF₂CHFCH₃ | Secondary, Tertiary | Primary, Tertiary | High (at C-2, C-3) | Low | High (at C-3) |
Experimental Protocols
While specific data for trifluorobutanes is lacking, the following are representative experimental protocols for assessing the reactivity of fluoroalkanes.
Gas-Phase Kinetics with Hydroxyl Radicals
This method is commonly used to determine the atmospheric lifetime of volatile organic compounds.
Methodology:
-
Reactant Preparation: A mixture of the trifluorobutane isomer, a reference compound with a known OH reaction rate constant (e.g., a simple alkane), and an OH radical precursor (e.g., methyl nitrite) in a carrier gas (e.g., N₂ or air) is prepared in a reaction chamber (smog chamber).
-
Reaction Initiation: The mixture is irradiated with UV light to photolyze the precursor and generate OH radicals, initiating the reaction.
-
Concentration Monitoring: The concentrations of the trifluorobutane isomer and the reference compound are monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier Transform Infrared (FTIR) spectroscopy.
-
Data Analysis: The relative rate constant of the trifluorobutane isomer is determined by plotting the natural logarithm of its concentration against the natural logarithm of the reference compound's concentration. The slope of this plot gives the ratio of the rate constants.
Dehydrofluorination in the Presence of a Base
This experiment assesses the susceptibility of the isomers to elimination reactions.
Methodology:
-
Reaction Setup: The trifluorobutane isomer is dissolved in a suitable solvent (e.g., a high-boiling point alcohol or aprotic solvent) in a reaction vessel equipped with a condenser and a means of monitoring the reaction temperature.
-
Reagent Addition: A strong base (e.g., potassium tert-butoxide or sodium ethoxide) is added to the solution.
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of alkene products.
-
Product Identification: The structure of the resulting alkene(s) can be determined by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The relative yields of different alkene isomers can provide insights into the regioselectivity of the elimination.
Visualizing Reaction Pathways and Workflows
Signaling Pathways for Substitution and Elimination
Caption: General reaction pathways for trifluorobutanes.
Experimental Workflow for Kinetic Studies
Caption: Workflow for gas-phase kinetic studies.
Conclusion
The reactivity of trifluorobutane isomers is a complex interplay of electronic and steric factors. While direct experimental comparisons are limited, a qualitative understanding of their relative reactivity can be achieved through the application of fundamental principles of organic chemistry. Isomers with fluorine atoms on tertiary carbons are predicted to be more reactive in Sₙ1/E1 reactions and radical abstractions, while those with fluorine on primary carbons are expected to be more susceptible to Sₙ2 reactions. Further computational and experimental studies are warranted to provide quantitative data and validate these predictions. This guide serves as a foundational resource for researchers and professionals working with these and related fluorinated compounds.
References
- 1. 2,2,4-Trichloro-1,1,1-trifluorobutane | High-Purity Reagent [benchchem.com]
- 2. 1,1,1-Trifluorobutane | C4H7F3 | CID 14512801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,2-Trifluorobutane | C4H7F3 | CID 21655895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,2-Trifluorobutane | C4H7F3 | CID 15722427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2,3-Trifluorobutane | C4H7F3 | CID 21922270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1,3-Trifluorobutane | C4H7F3 | CID 13640740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3,3-Trifluorobutane | C4H7F3 | CID 21922300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,4-Trifluorobutane | C4H7F3 | CID 57667515 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of 19F NMR Assignments for 2,2,3-Trifluorobutane
The incorporation of fluorine into organic molecules is a widespread strategy in pharmaceutical and materials science to enhance properties such as metabolic stability and binding affinity.[1] Consequently, 19F NMR spectroscopy has become an indispensable tool for the structural elucidation of fluorinated compounds.[2] The 19F nucleus boasts a natural abundance of 100% and a high gyromagnetic ratio, rendering it highly sensitive for NMR studies.[3] Its large chemical shift dispersion, typically spanning over 400 ppm, provides excellent signal resolution, making spectral interpretation more straightforward than for 1H NMR.[1][3]
Comparative Analysis of 19F NMR Data
Due to the absence of published experimental data for 2,2,3-trifluorobutane, the following table presents a representative summary of expected 19F NMR parameters based on typical values for similar fluoroalkane environments. These values serve as a benchmark for researchers conducting initial assignments.
| Fluorine Environment | Expected Chemical Shift (δ) vs. CFCl3 (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |
| -CF2- | +80 to +140[4] | Triplet of Quartets | 2JFF: ~220-250, 3JHF: ~5-10 |
| -CHF- | +140 to +250[4] | Doublet of Multiplets | 2JHF: ~45-50, 3JFF: ~5-12, 3JHH: variable |
Methodologies for Validating 19F NMR Assignments
The definitive assignment of 19F NMR signals requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques provide through-bond and through-space correlations, enabling the unambiguous identification of each fluorine nucleus.
One-Dimensional (1D) NMR Techniques:
-
1H-Decoupled 19F NMR: This is the standard experiment providing the chemical shift of each distinct fluorine environment. The absence of 1H-19F coupling simplifies the spectrum to a series of singlets (if no 19F-19F coupling is present) or multiplets arising from 19F-19F couplings.
-
1H-Coupled 19F NMR: This experiment reveals the coupling between fluorine and proton nuclei, providing crucial information about the proximity of fluorine atoms to hydrogen atoms. The multiplicity of the signals helps to determine the number of adjacent protons.[5]
-
Selective 1H Decoupling: By irradiating specific proton resonances, one can identify which fluorine signals are coupled to them, aiding in the assignment process.
Two-Dimensional (2D) NMR Techniques:
A suite of 2D NMR experiments is available to elucidate the complete bonding network and spatial relationships within the molecule.
-
19F-19F COSY (Correlation Spectroscopy): This experiment identifies fluorine nuclei that are scalar coupled to each other, typically over two to four bonds. Cross-peaks in the 2D spectrum connect coupled fluorine signals.[6]
-
1H-19F HETCOR (Heteronuclear Correlation): This technique correlates the chemical shifts of protons and directly attached or long-range coupled fluorine nuclei. It is a powerful tool for assigning fluorine signals based on the known assignment of the proton spectrum.[7]
-
1H-19F HMBC (Heteronuclear Multiple Bond Correlation): Similar to HETCOR, but optimized for longer-range couplings (typically 2-4 bonds), HMBC is invaluable for connecting fluorine atoms to protons that are further away in the molecule's carbon skeleton.
-
19F-13C HETCOR/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates fluorine nuclei with their directly attached carbon atoms, providing direct evidence of the C-F bond.
-
19F-19F NOESY (Nuclear Overhauser Effect Spectroscopy) / HOESY (Heteronuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between nuclei. 19F-19F NOESY can help to distinguish between spatially close but not necessarily scalar-coupled fluorine atoms. 1H-19F HOESY reveals spatial proximity between fluorine and hydrogen atoms, which is particularly useful for determining stereochemistry.[6]
Experimental Protocols
Below are detailed methodologies for key experiments in the validation of 19F NMR assignments for a small fluorinated molecule like this compound.
Protocol 1: 1D 19F NMR (1H-Decoupled and Coupled)
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the 19F frequency.
-
Set the temperature (e.g., 298 K) and allow the sample to equilibrate.
-
-
Acquisition Parameters (1H-Decoupled):
-
Pulse Program: A standard 1D pulse sequence with proton decoupling (e.g., zgfhigqn on Bruker instruments).[8]
-
Spectral Width: Set a wide spectral width to encompass all expected fluorine signals (e.g., -250 to 50 ppm).
-
Transmitter Frequency Offset (O1p): Center the spectral width around the expected average chemical shift.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1.[5]
-
Number of Scans (NS): 16-64, depending on the sample concentration.
-
-
Acquisition Parameters (1H-Coupled):
-
Use the same parameters as above but turn off the proton decoupler during acquisition.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to an appropriate internal or external standard (e.g., CFCl3 at 0 ppm).[9]
-
Protocol 2: 2D 1H-19F HETCOR
-
Sample Preparation: Same as for 1D NMR.
-
Instrument Setup:
-
Ensure the spectrometer is configured for 1H and 19F channels.
-
Calibrate the 90° pulse widths for both 1H and 19F.
-
-
Acquisition Parameters:
-
Pulse Program: A standard HETCOR pulse sequence.
-
Spectral Width (SW): Set the spectral width in the 19F dimension (F2) and the 1H dimension (F1) to cover all relevant signals.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Optimization: Optimize the delays in the pulse sequence based on the expected one-bond or long-range 1H-19F coupling constants.
-
-
Data Processing:
-
Apply appropriate window functions in both dimensions.
-
Perform 2D Fourier transformation.
-
Phase and baseline correct the 2D spectrum.
-
Visualization of the Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive validation of 19F NMR assignments.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. colorado.edu [colorado.edu]
performance comparison of 2,2,3-Trifluorobutane in specific applications
While fluorinated hydrocarbons are utilized in a wide range of applications, including as refrigerants, solvents, and in the synthesis of pharmaceuticals and agrochemicals, the specific isomer 2,2,3-Trifluorobutane does not appear to be a commonly used substance with well-documented performance characteristics.[1][2] Chemical databases primarily provide basic physical and chemical properties without detailing its use or efficacy in any specific application.[3][4]
Potential Applications Based on Chemical Structure
Based on the general applications of hydrofluorocarbons (HFCs), this compound could theoretically be investigated for use in the following areas:
-
Refrigerants: HFCs have been widely used as refrigerants.[2] A comprehensive performance evaluation in a refrigeration cycle would require experimental data on its thermodynamic and transport properties, which is currently unavailable.[5][6]
-
Solvents: Fluorinated solvents are valued for their unique properties in various industrial and research settings.[7] However, without data on its solubility characteristics and performance, its suitability as a solvent remains undetermined.
-
Chemical Synthesis: Fluorinated compounds serve as important intermediates in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[1][8][9] It is plausible that this compound could be used as a building block in organic synthesis, but specific pathways or applications are not documented.
Physicochemical Properties
The available data for this compound is limited to its basic physicochemical properties. A summary of this information is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₇F₃ | [3] |
| Molecular Weight | 112.09 g/mol | [3] |
| CAS Number | 66587-75-5 | [3] |
| IUPAC Name | This compound | [3] |
| Boiling Point | Not available | [4] |
| Melting Point | Not available | [4] |
| Density | Not available | [4] |
Conclusion and Future Outlook
The absence of specific application details and performance data for this compound makes a direct comparison with alternative substances impossible at this time. To generate the requested "Publish Comparison Guides," further research and experimental studies would be required to:
-
Identify and validate specific applications for this compound.
-
Conduct performance testing of this compound within these applications.
-
Perform parallel testing of established alternative compounds under the same experimental conditions.
Without such foundational research, any comparison would be purely speculative. Therefore, the creation of detailed comparison tables, experimental protocols, and visualizations as requested cannot be fulfilled.
Logical Relationship Diagram
The following diagram illustrates the necessary workflow for a comprehensive performance comparison, highlighting the current information gap for this compound.
Figure 1. This diagram outlines the necessary steps for a thorough performance comparison of a chemical compound and indicates the current lack of foundational information for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H7F3 | CID 10855410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Refrigerant Performance Evaluation Including Effects of Transport Properties and Optimized Heat Exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of 2,2,3-Trifluorobutane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,2,3-Trifluorobutane (CAS No. 66587-75-5). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals engaged in work that may generate this compound as a waste product.
Immediate Safety and Hazard Information
This compound is a fluorinated hydrocarbon. While specific hazard data for this compound is limited, it should be handled with the universal precautions applied to halogenated organic compounds. These substances can be toxic and may pose environmental risks if not disposed of correctly. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₇F₃ | PubChem[1] |
| Molecular Weight | 112.09 g/mol | PubChem[1] |
| Boiling Point | Not available | ChemSynthesis[2] |
| Melting Point | Not available | ChemSynthesis[2] |
| Density | Not available | ChemSynthesis[2] |
| Vapor Pressure | Not available | |
| Water Solubility | Not available | |
| XLogP3 | 2 | LookChem[3] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as a hazardous halogenated organic waste. It must be collected for disposal by a licensed environmental waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The cost of disposing of halogenated solvents is typically 2-3 times higher than that of non-halogenated solvents, making proper segregation crucial.[4]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification and Segregation:
-
At the point of generation, identify all waste streams containing this compound.
-
This waste must be segregated as Halogenated Organic Waste .[4][5]
-
Do not mix this waste with non-halogenated solvents, as this will increase disposal costs and complexity.[6]
-
Keep it separate from other waste categories such as aqueous waste, solid waste, and waste containing heavy metals.[5]
-
-
Container Selection and Labeling:
-
Select a designated waste container that is in good condition and compatible with halogenated organic compounds. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid is recommended.[7]
-
The use of metal safety cans is not recommended as halogenated solvents can degrade to form acids that corrode metal.[7]
-
Clearly label the container with a "Hazardous Waste" label.
-
Specify the contents on the label, listing "this compound" and any other chemical constituents with their approximate percentages.[5] Do not use chemical abbreviations.[4]
-
-
Waste Accumulation:
-
All transfers of this compound waste into the collection container must be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Keep the waste container tightly closed except when adding waste.[4][5]
-
Store the waste container in a designated and properly placarded Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[7]
-
Utilize secondary containment (e.g., a larger, chemically resistant tray or tub) to capture any potential leaks from the primary container.[7]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into direct contact with this compound, such as pipette tips, gloves, and absorbent materials used for spills, must also be disposed of as hazardous waste.
-
Place these contaminated solids in a separate, clearly labeled solid hazardous waste container.
-
-
Arranging for Professional Disposal:
-
Once the waste container is nearly full (do not overfill) or has reached the institutional time limit for accumulation, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]
-
Ensure all required paperwork is completed accurately and accompanies the waste container.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C4H7F3 | CID 10855410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guidance for 2,2,3-Trifluorobutane
Immediate Safety and Hazard Information
2,2,3-Trifluorobutane is a fluorinated hydrocarbon. Based on data for similar compounds, it should be treated as a potentially flammable and irritating substance.[1][2] Inhalation of high concentrations of vapors may cause respiratory irritation and central nervous system effects such as dizziness and drowsiness.[1][3] Direct contact with the liquid can cause skin and eye irritation.[1][4]
First Aid Procedures:
-
Inhalation: Move the exposed individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing and wash it before reuse.[1] If irritation develops, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Give the victim water to drink and seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) program is essential when handling this compound. The selection of PPE depends on the specific laboratory conditions and procedures.
| Protection Type | Recommended Equipment | Standards/Considerations |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC), a lab coat, and closed-toe shoes. For larger quantities or splash potential, consider chemical-resistant coveralls and boots.[1][8] | Glove suitability depends on the duration of contact and the specific material.[9] Regularly inspect and replace gloves.[8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4] | A formal respiratory protection program, including fit testing, is required when respirators are used.[10] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Keep away from heat, sparks, and open flames.[2] Avoid breathing vapors and prevent contact with skin and eyes.[1][4] Ground and bond containers when transferring material to prevent static discharge.
-
Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[11] Keep refrigerated in a corrosives area.[4] Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Spill Management:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation to disperse vapors.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[4]
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Collect waste this compound and contaminated materials in labeled, sealed containers.
-
Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste.[12][13] The empty, rinsed container can then be disposed of as regular trash or recycled after removing or defacing the label.[12]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. fishersci.com [fishersci.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
